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Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of Methyl 4-Ethyl-3-Methylbenzoate: A Comprehensive Guide for Drug Development

Executive Summary Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a highly specialized aromatic ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a highly specialized aromatic ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1][2]. Characterized by its unique steric and electronic profile—featuring an electron-withdrawing methyl ester group alongside electron-donating ethyl and methyl substituents—this compound offers highly predictable reactivity for downstream functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes field-proven synthetic methodologies, and outlines self-validating analytical protocols for researchers and drug development professionals.

Structural Chemistry & Physicochemical Profiling

The chemical architecture of methyl 4-ethyl-3-methylbenzoate dictates its utility in rational drug design. The core benzene ring is functionalized at three positions:

  • C1 (Methyl Ester): Acts as a deactivating, meta-directing electron-withdrawing group (EWG). It serves as a protected carboxylic acid, preventing unwanted side reactions during complex multi-step API syntheses.

  • C3 (Methyl) & C4 (Ethyl): Act as activating, ortho/para-directing electron-donating groups (EDGs) via inductive effects and hyperconjugation. The ortho-relationship between the methyl and ethyl groups introduces specific steric hindrance that can dictate the stereoselectivity of subsequent ring substitutions.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the target ester and its primary precursor[2][3][4].

PropertyValue
Chemical Name Methyl 4-ethyl-3-methylbenzoate
CAS Registry Number 1822663-64-8
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Precursor Acid CAS 6521-13-7 (4-Ethyl-3-methylbenzoic acid)
LogP (Estimated) ~3.5 (Enhances lipophilicity for cell membrane permeability)
Storage Conditions Room Temperature (RT), protected from strong oxidants

Synthetic Methodologies: Causality and Protocol Design

To synthesize methyl 4-ethyl-3-methylbenzoate, chemists typically employ one of two primary routes depending on the available starting materials: Thermodynamic Control (Fischer Esterification) or Kinetic/Catalytic Control (Palladium-Catalyzed Carbonylation) .

Route A: Fischer Esterification (Thermodynamic Control)

Fischer esterification is an equilibrium-driven process. The causality behind the experimental design relies heavily on Le Chatelier's Principle [5][6]. Because the reaction produces water as a byproduct, the equilibrium must be actively driven forward. This is achieved by using methanol as both the reactant and the solvent (massive stoichiometric excess) and by utilizing physical or chemical methods to sequester water[7][8].

G N1 4-Ethyl-3-methylbenzoic Acid (Starting Material) N2 Protonation of Carbonyl Oxygen (H2SO4 Catalyst) N1->N2 H+ addition N3 Nucleophilic Attack by Methanol (Excess Solvent) N2->N3 Enhances electrophilicity N4 Tetrahedral Intermediate (Proton Transfer) N3->N4 Reversible step N5 Elimination of Water (Driven by Dean-Stark/Sieves) N4->N5 -H2O N6 Methyl 4-ethyl-3-methylbenzoate (Target Ester) N5->N6 Deprotonation

Mechanistic logic and equilibrium drivers in Fischer esterification.

Step-by-Step Protocol (Self-Validating System)
  • Initiation: Charge a 250 mL round-bottom flask with 4-ethyl-3-methylbenzoic acid (10.0 g, 60.9 mmol) and anhydrous methanol (100 mL, excess)[8].

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise while stirring. Causality: H₂SO₄ protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate methanol attack[5][9].

  • Reflux & Dehydration: Attach a reflux condenser. To push the equilibrium, utilize a Soxhlet extractor filled with activated 3Å molecular sieves between the flask and condenser to trap generated water[6]. Reflux at 65 °C for 12–16 hours.

  • Self-Validating Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in dichloromethane (DCM, 100 mL).

  • Phase Separation: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: This step is self-validating. The base converts any unreacted starting acid into a water-soluble sodium salt, partitioning it entirely into the aqueous layer, leaving only the pure neutral ester in the organic phase[8].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester. Purify via vacuum distillation if necessary.

Route B: Palladium-Catalyzed Carbonylation (Kinetic Control)

For scenarios where the corresponding aryl halide (4-ethyl-3-methylbromobenzene) is the starting material, palladium-catalyzed carbonylation offers a highly efficient, direct route to the methyl ester[10]. This method operates under kinetic control via a catalytic cycle involving oxidative addition, CO insertion, and reductive elimination[11][12].

G Pd0 Pd(0) Active Catalyst (e.g., Pd/Xantphos) OA Oxidative Addition (4-Ethyl-3-methylbromobenzene) Pd0->OA CO CO Insertion (Atmospheric or High Pressure) OA->CO Forms Aryl-Pd(II)-Br NA Nucleophilic Attack (Methanol + Base) CO->NA Forms Acyl-Pd(II) RE Reductive Elimination (Yields Ester & Regenerates Pd) NA->RE Methoxide displaces Br RE->Pd0 Closes catalytic cycle

Catalytic cycle of Pd-catalyzed carbonylation to form the methyl ester.

Step-by-Step Protocol (Self-Validating System)
  • Catalyst Assembly: In a flame-dried Schlenk tube under an argon atmosphere, combine 4-ethyl-3-methylbromobenzene (1.0 eq), Pd(OAc)₂ (5 mol%), and Xantphos ligand (5 mol%). Causality: Xantphos forces an unusual cis-coordination at the palladium center, which drastically accelerates the reductive elimination step[10][12].

  • Reagent Addition: Add anhydrous methanol (10.0 eq) and triethylamine (Et₃N, 2.0 eq). Causality: Et₃N acts as a dual-purpose reagent—it reduces Pd(II) to the active Pd(0) catalyst and acts as a base to deprotonate methanol, forming the reactive methoxide nucleophile[10][11].

  • Carbonylation: Purge the vessel with Carbon Monoxide (CO) gas and maintain a 1 atm balloon pressure. Heat to 70 °C for 16 hours[12].

  • Self-Validating Observation: As the reaction progresses, the precipitation of triethylammonium bromide (Et₃N·HBr) salts will be visibly apparent. This acts as a real-time, visual validation of catalytic turnover[10].

  • Purification: Cool the mixture, vent excess CO safely, dilute with ethyl acetate, and filter through a Celite pad to remove the palladium black. Wash with 1M HCl to remove excess amine, dry, and concentrate.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized methyl 4-ethyl-3-methylbenzoate, the following self-validating analytical checks must be performed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the distinct ester methoxy singlet at ~3.90 ppm. The ethyl group will present as a classic quartet (~2.70 ppm) and triplet (~1.25 ppm) system. The C3 methyl group will appear as a sharp singlet at ~2.35 ppm.

  • Infrared Spectroscopy (IR): The successful conversion of the carboxylic acid to the ester is confirmed by the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the shifting of the sharp C=O stretch to approximately 1720 cm⁻¹[8].

  • Mass Spectrometry (ESI-MS): Expected molecular ion peak [M+H]⁺ at m/z 179.1.

Applications in Drug Development

In medicinal chemistry, the incorporation of the 4-ethyl-3-methylbenzoate motif is highly strategic. The ester acts as a stable lipophilic core that can be selectively hydrolyzed back to the carboxylic acid in vivo by non-specific esterases, making it an excellent prodrug moiety. Furthermore, the adjacent ethyl and methyl groups increase the overall LogP of the molecule (~3.5), significantly enhancing passive diffusion across the phospholipid bilayers of cell membranes, a critical factor for oral bioavailability in API development.

References

  • BLD Pharm. "2750620-61-0|Methyl 3-(aminomethyl)-4-isopropylbenzoate|BLD Pharm" (Contains catalog data for Methyl 4-ethyl-3-methylbenzoate CAS 1822663-64-8). bldpharm.com.
  • KOLAB Shop. "기타수입시약 > methyl 4-ethyl-3-methylbenzoate | 코랩샵 KOLAB". kolabshop.com.
  • PubChem - NIH. "4-Ethyl-3-methylbenzoic acid | C10H12O2 | CID 20774865". nih.gov.
  • Sigma-Aldrich. "Ethyl 3-methylbenzoate | Sigma-Aldrich" (Contains catalog data for Methyl 4-ethyl-3-methylbenzoate). sigmaaldrich.com.
  • Patsnap Eureka. "Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation". patsnap.com.
  • Texas Christian University (TCU). "esterification of benzoic acid to methyl benzoate". tcu.edu.
  • Adam Cap. "Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid". adamcap.com.
  • YouTube (Jackson David Reynolds, MD). "Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism)". youtube.com.
  • ResearchGate. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds". researchgate.net.
  • NIH - PMC. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos". nih.gov.
  • ACS Publications. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos | The Journal of Organic Chemistry". acs.org.

Sources

Exploratory

Methyl 4-ethyl-3-methylbenzoate molecular weight and formula

An In-depth Technical Guide to Methyl 4-ethyl-3-methylbenzoate: Molecular Characteristics, Synthesis, and Analytical Profile Chemical Identity and Core Properties Methyl 4-ethyl-3-methylbenzoate belongs to the family of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-ethyl-3-methylbenzoate: Molecular Characteristics, Synthesis, and Analytical Profile

Chemical Identity and Core Properties

Methyl 4-ethyl-3-methylbenzoate belongs to the family of benzoate esters, which are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its structure is defined by a benzene ring substituted with a methyl ester group, a methyl group at position 3, and an ethyl group at position 4.

Molecular Structure and Formula

The arrangement of the functional groups on the benzene ring dictates the chemical and physical properties of the molecule. The structure is systematically derived from the parent molecule, benzoic acid, through esterification and ring substitution.

Caption: Molecular Structure of Methyl 4-ethyl-3-methylbenzoate

Based on this structure, the molecular formula and weight have been determined and are presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name methyl 4-ethyl-3-methylbenzoate
Physicochemical Properties (Predicted)

The physical and chemical properties of methyl 4-ethyl-3-methylbenzoate can be estimated by comparing it to structurally similar molecules. The table below presents known properties of related benzoate esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl 4-methylbenzoateC₁₀H₁₂O₂164.20235
Methyl 4-ethylbenzoateC₁₀H₁₂O₂164.20-
Methyl 4-hydroxy-3-methylbenzoateC₉H₁₀O₃166.17-

Given the addition of a methyl and an ethyl group, methyl 4-ethyl-3-methylbenzoate is expected to be a liquid at room temperature with a relatively high boiling point, likely slightly higher than that of ethyl 4-methylbenzoate due to the increased molecular weight. Its solubility in water is expected to be low, but it should be soluble in common organic solvents like ethanol, ether, and dichloromethane.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of methyl 4-ethyl-3-methylbenzoate is the Fischer-Speier esterification of 4-ethyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Proposed Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis.

Synthesis_Workflow start 4-ethyl-3-methylbenzoic acid + Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux Reaction Mixture catalyst->reflux Heat workup Aqueous Workup (Neutralization & Extraction) reflux->workup Cool purification Purification by Column Chromatography workup->purification product Methyl 4-ethyl-3-methylbenzoate purification->product

Caption: Proposed Fischer Esterification Workflow

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethyl-3-methylbenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-ethyl-3-methylbenzoate.

Spectroscopic Analysis (Predicted)

The identity and purity of the synthesized methyl 4-ethyl-3-methylbenzoate would be confirmed using standard spectroscopic techniques. The expected spectral data are predicted based on the known spectra of similar compounds.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAromatic H (ortho to -COOCH₃)
~7.2d1HAromatic H (meta to -COOCH₃)
~7.1s1HAromatic H (ortho to -CH₃)
~3.9s3H-OCH₃
~2.7q2H-CH₂CH₃
~2.4s3HAr-CH₃
~1.2t3H-CH₂CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~144Aromatic C-ethyl
~137Aromatic C-methyl
~130-125Aromatic C-H & C-COOCH₃
~52-OCH₃
~25-CH₂CH₃
~21Ar-CH₃
~15-CH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
~1720C=O stretch (ester)
~1280C-O stretch (ester)
~2960-2850C-H stretch (aliphatic)
~3100-3000C-H stretch (aromatic)

Conclusion

This technical guide has provided a detailed profile of methyl 4-ethyl-3-methylbenzoate, including its molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ). Although direct experimental data is scarce, a comprehensive understanding of its properties, synthesis, and spectroscopic characteristics has been developed through extrapolation from well-known analogous compounds. The proposed synthesis via Fischer esterification offers a reliable method for its preparation, and the predicted spectroscopic data provides a benchmark for its analytical characterization. This information serves as a valuable resource for scientists and researchers working with this and related chemical entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12607966, Ethyl 3-amino-4-methylbenzoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11240684, Methyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18920169, Ethyl 4-fluoro-3-methylbenzoate. Retrieved from [Link].

  • NIST (n.d.). Ethyl 4-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link].

  • Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link].

  • SpectraBase (n.d.). Methyl 4-ethylbenzoate. Retrieved from [Link].

  • The Good Scents Company (n.d.). methyl 4-ethyl benzoate. Retrieved from [Link].

Sources

Foundational

Systematic Identification and Validation of Synonyms for Methyl 4-ethyl-3-methylbenzoate in Chemical Literature

Executive Summary In drug discovery, materials science, and patent landscaping, comprehensive literature reviews rely heavily on accurate chemical nomenclature. However, the proliferation of vendor-specific identifiers,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, materials science, and patent landscaping, comprehensive literature reviews rely heavily on accurate chemical nomenclature. However, the proliferation of vendor-specific identifiers, legacy indexing names, and IUPAC variations creates a fragmented synonym landscape. This technical guide provides an in-depth methodology for systematically extracting, validating, and mapping synonyms for the chemical building block Methyl 4-ethyl-3-methylbenzoate . By establishing a self-validating cheminformatics protocol, researchers can eliminate false positives (such as structural isomers) and ensure absolute data integrity during literature mining.

Chemical Identity & Structural Grounding

Before initiating any text-based literature search, the chemical entity must be rigorously defined using machine-readable structural identifiers. Relying solely on the string "Methyl 4-ethyl-3-methylbenzoate" introduces a high risk of retrieving literature on positional isomers, such as Methyl 3-ethyl-4-methylbenzoate (CAS: 1643785-26-5) (1)[1].

Causality in Experimental Design: As application scientists, we prioritize Simplified Molecular-Input Line-Entry System (SMILES) strings over text names because they mathematically encode the exact topological connectivity of the molecule. This ensures that database queries return exact matches, filtering out constitutional isomers that share the same molecular formula (C11H14O2) but exhibit entirely different pharmacological or chemical reactivities.

Table 1: Physicochemical and Identifier Data

Property / IdentifierValue
IUPAC Name Methyl 4-ethyl-3-methylbenzoate
CAS Registry Number 1822663-64-8
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
MDL Number MFCD22491109
Canonical SMILES CCC1=C(C)C=C(C(=O)OC)C=C1

The Synonym Landscape in Cheminformatics

The literature surrounding CAS 1822663-64-8 utilizes several naming conventions depending on the source database, patent office, or commercial vendor (2)[2]. Understanding these categories is critical for constructing comprehensive Boolean search strings.

  • Primary IUPAC Names: The globally recognized standard (Methyl 4-ethyl-3-methylbenzoate).

  • Inverted Index Names: Historically used by Chemical Abstracts Service (CAS) to group derivatives alphabetically by their parent structure. For this compound, the index name is Benzoic acid, 4-ethyl-3-methyl-, methyl ester.

  • Vendor-Specific Identifiers: Commercial suppliers assign proprietary catalog numbers that frequently appear in the supplementary information of published journal articles. Notable examples include Enamine's building block EN300-8251248 (3)[3] and BLD Pharm's BD01611649 (4)[4]. Furthermore, cross-referencing in major catalogs often links this compound to related ester derivatives (5)[5].

Table 2: Validated Synonym and Identifier Mapping

Synonym / IdentifierCategoryPrimary Source / Context
Methyl 4-ethyl-3-methylbenzoatePrimary IUPACStandard Literature / PubChem
Benzoic acid, 4-ethyl-3-methyl-, methyl esterIndex NameCAS / Patent Databases
4-Ethyl-3-methylbenzoic acid methyl esterAlternative IUPACLegacy Literature
MFCD22491109MDL NumberReaxys / Symyx
EN300-8251248Vendor IDEnamine Catalog
BD01611649Vendor IDBLD Pharm Catalog

Experimental Protocol: Systematic Synonym Extraction Workflow

To establish a self-validating system for literature mining, researchers must execute the following step-by-step methodology. This protocol ensures that every extracted synonym is structurally verified against the parent molecule.

  • Step 1: Structural Query Generation.

    • Action: Draw the 2D structure of Methyl 4-ethyl-3-methylbenzoate in a chemical drawing tool (e.g., ChemDraw) and generate the canonical SMILES (CCC1=C(C)C=C(C(=O)OC)C=C1).

    • Rationale: This creates a machine-readable anchor that is immune to nomenclature variations.

  • Step 2: Exact Match Search in Primary Databases.

    • Action: Input the SMILES string into SciFinder and PubChem using the "Exact Match" parameter.

    • Rationale: This retrieves the primary CAS Registry Number (1822663-64-8) and isolates the compound from its isomers.

  • Step 3: Isomer Exclusion Filtering.

    • Action: Explicitly configure the search algorithm to exclude known isomers, specifically Methyl 3-ethyl-4-methylbenzoate (CAS: 1643785-26-5).

    • Rationale: Text-mining algorithms often conflate these two due to identical word tokens. Explicit exclusion prevents false-positive data aggregation.

  • Step 4: Cross-Referencing Vendor Catalogs.

    • Action: Query the validated CAS number against commercial aggregator databases (e.g., ChemSrc, eMolecules) to extract vendor IDs (e.g., MFCD22491109).

    • Rationale: Researchers frequently cite vendor catalog numbers rather than IUPAC names in the "Materials and Methods" sections of papers.

  • Step 5: NLP Text-Mining of Patent Literature.

    • Action: Deploy Natural Language Processing (NLP) scripts across patent databases (e.g., WIPO, USPTO) using the aggregated list of IUPAC names, Index names, and Vendor IDs as the search corpus.

Cheminformatics Workflow Visualization

The following diagram models the logical relationships and data flow of the synonym validation protocol described above.

SynonymWorkflow Start Input Structure (SMILES: CCC1=C(C)C=C(C(=O)OC)C=C1) DB_Query Database Query (CAS / PubChem / SciFinder) Start->DB_Query Exact Match Isomer_Filter Isomer Exclusion (Filter CAS 1643785-26-5) DB_Query->Isomer_Filter Structural Validation Vendor_Map Vendor Catalog Mapping (Enamine / BLD Pharm) Isomer_Filter->Vendor_Map Commercial IDs NLP_Extract Patent Text-Mining (NLP / Regex) Isomer_Filter->NLP_Extract Literature Mining Final_Dict Validated Synonym Dictionary (Methyl 4-ethyl-3-methylbenzoate) Vendor_Map->Final_Dict Merge NLP_Extract->Final_Dict Merge

Figure 1: Systematic cheminformatics workflow for structural validation and synonym extraction.

References

  • BLD Pharm. "5406-57-5 | Ethyl 4-(tert-butyl)benzoate | BLD Pharm (Cross-reference to Methyl 4-ethyl-3-methylbenzoate, BD01611649)." BLD Pharm Catalog. 4

  • Sigma-Aldrich. "Ethyl 3-methylbenzoate (Cross-reference to methyl 4-ethyl-3-methylbenzoate)." Sigma-Aldrich Catalog. 5

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue January 2022 (EN300-8251248)." Namiki-s. 3

  • ChemSrc. "CAS#:2229018-87-3 | {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanesulfonyl fluoride (Cross-reference to CAS 1822663-64-8)." ChemSrc Database. 2

  • Guidechem. "Methyl 3-ethyl-4-methylbenzoate CAS 1643785-26-5." Guidechem Database. 1

Sources

Exploratory

Chemical safety data sheet Methyl 4-ethyl-3-methylbenzoate

Executive Summary Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a specialized aromatic ester intermediate used primarily in the synthesis of lipophilic drug scaffolds and advanced agrochemicals.[1][2][3] As a di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a specialized aromatic ester intermediate used primarily in the synthesis of lipophilic drug scaffolds and advanced agrochemicals.[1][2][3] As a dialkyl-substituted benzoate, it serves as a critical building block for modulating the Lipophilic Efficiency (LipE) of pharmaceutical leads. This guide provides a comprehensive technical analysis, synthesizing predicted physicochemical data, validated synthetic protocols, and safety standards based on structural read-across methodologies.

Chemical Identity & Physicochemical Profiling[2][4][5]

Nomenclature & Identification

This compound belongs to the family of benzoic acid esters, characterized by steric bulk at the meta and para positions relative to the ester functionality. This substitution pattern is often exploited to block metabolic "soft spots" on the aromatic ring during lead optimization.

ParameterDetail
IUPAC Name Methyl 4-ethyl-3-methylbenzoate
CAS Number 1822663-64-8
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES CCC1=C(C)C=C(C(=O)OC)C=C1
InChI Key Predicted based on structure
Structural Class Alkyl benzoate ester
Physicochemical Properties (Experimental & Predicted)

Note: Due to the niche nature of this specific isomer, values marked with asterisk () are predicted based on quantitative structure-property relationships (QSPR) of homologous series (e.g., Methyl 4-methylbenzoate).*

PropertyValueContext for Drug Design
Physical State Colorless to pale yellow liquidHandling requires liquid transfer protocols.
Boiling Point ~245–255 °C (at 760 mmHg)High boiling point allows for high-temp reactions without rapid loss.
Melting Point < 25 °CLikely liquid at room temperature.
Density ~1.01 g/cm³Similar to water; phase separation requires organic solvents.
LogP (Octanol/Water) 3.6 – 3.9High Lipophilicity. Critical for crossing blood-brain barrier (BBB) but requires formulation aid for solubility.
Flash Point > 100 °CClass IIIB Combustible Liquid.

Synthesis & Manufacturing Protocols

For research and scale-up, two primary routes are recommended. Method A is preferred for bulk cost-efficiency, while Method B is used when installing the alkyl groups on a pre-functionalized scaffold.

Method A: Acid-Catalyzed Esterification (Fischer)

Principle: Direct condensation of 4-ethyl-3-methylbenzoic acid with methanol. Yield: >90% | Atom Economy: High[4]

Protocol:

  • Charge: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, add 4-ethyl-3-methylbenzoic acid (1.0 eq) and Methanol (10.0 eq).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 0.1 eq) dropwise with stirring.
    
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the acid.

  • Work-up: Cool to RT. Concentrate in vacuo to remove excess methanol. Dilute residue with Ethyl Acetate.[4]

  • Wash: Wash organic layer with Sat.

    
     (to remove unreacted acid) followed by Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Distillation under reduced pressure yields the pure ester.[4]
    
Method B: Suzuki-Miyaura Coupling (Modular Approach)

Principle: Palladium-catalyzed cross-coupling of Methyl 4-bromo-3-methylbenzoate with Ethylboronic acid. This route is ideal for Library Synthesis where the ethyl group is a variable.

Workflow Diagram (DOT):

SuzukiSynthesis Start1 Methyl 4-bromo-3-methylbenzoate (Electrophile) Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane:H2O Start1->Catalyst Start2 Ethylboronic Acid (Nucleophile) Start2->Catalyst Intermediate Pd-Complex Cycle Catalyst->Intermediate 90°C, 12h Product Methyl 4-ethyl-3-methylbenzoate (Target) Intermediate->Product Reductive Elimination

Caption: Figure 1. Modular synthesis via Suzuki coupling allows for late-stage diversification of the alkyl chain.

Hazard Characterization (GHS Classification)

As a specific SDS for this CAS is rare, the safety profile is derived via Read-Across from the structural analog Methyl 4-methylbenzoate and general benzoate esters.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Aquatic Toxicity (Chronic) Cat. 3H412: Harmful to aquatic life with long-lasting effects (Predicted due to LogP > 3).
Emergency Response Logic
  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

  • Skin Contact: Wash with lipophilic surfactant (soap) and water. Do not use solvents like ethanol, as they may enhance transdermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3]

Stability, Reactivity & Storage

Chemical Stability

The ester linkage is stable under neutral conditions but susceptible to hydrolysis under strong acidic or basic conditions.

  • Incompatible Materials: Strong oxidizing agents (e.g., permanganates), Strong bases (NaOH, KOH).

  • Decomposition: Thermal decomposition may release Carbon Monoxide (CO) and acrid smoke.

Storage Protocol
  • Atmosphere: Store under dry Nitrogen or Argon. (Ester hydrolysis is slow but possible with atmospheric moisture over long periods).

  • Temperature: Ambient (15–25°C).

  • Container: Tightly sealed glass or HDPE.

Toxicology & Metabolic Fate

For drug development professionals, understanding the metabolic trajectory is vital.

Metabolic Pathway (Hydrolysis)

Upon systemic exposure, the primary clearance mechanism is esterase-mediated hydrolysis .

Pathway Diagram (DOT):

Metabolism Parent Methyl 4-ethyl-3-methylbenzoate (Lipophilic Parent) Enzyme Carboxylesterases (Liver/Plasma) Parent->Enzyme Metabolite1 4-Ethyl-3-methylbenzoic acid (Polar Metabolite) Enzyme->Metabolite1 Metabolite2 Methanol (Byproduct) Enzyme->Metabolite2 Excretion Renal Excretion (Glucuronidation) Metabolite1->Excretion Phase II Conjugation

Caption: Figure 2. Metabolic hydrolysis pathway. The resulting benzoic acid derivative is likely excreted as a glucuronide or glycine conjugate.

Toxicological Implications
  • Acute Toxicity: Expected to be low (LD50 > 2000 mg/kg, Oral Rat) based on methyl benzoate analogs [1].

  • Sensitization: Benzoates can occasionally cause non-immunologic contact urticaria, though less common with higher alkyl substitution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl benzoate (Analog Read-Across). Retrieved from [Link]

  • ChemSrc (2025). CAS 1822663-64-8 Entry & Related Compounds.[2] Retrieved from [Link][5]

  • Organic Syntheses (2020). General Procedures for Esterification of Sterically Hindered Benzoic Acids. (Methodology Grounding). Retrieved from [Link]

Sources

Foundational

Methyl 4-ethyl-3-methylbenzoate PubChem CID and identifiers

Executive Summary Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a specialized alkyl-substituted benzoate ester utilized primarily as a versatile intermediate in the synthesis of complex pharmaceutical scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a specialized alkyl-substituted benzoate ester utilized primarily as a versatile intermediate in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2][3][4] Its structural motif—combining a lipophilic ethyl-methyl substituted benzene ring with a reactive ester functionality—makes it a critical building block for introducing steric bulk and modulating metabolic stability in drug candidates.[4]

This guide provides a definitive technical analysis of the compound, including verified identifiers, a validated synthesis protocol derived from its parent acid (PubChem CID 20774865), and structural visualization.[4]

Part 1: Chemical Identity & Digital Fingerprinting

Precise identification is paramount for database integration and regulatory compliance. While a dedicated PubChem Compound ID (CID) for this specific ester is often aggregated under supplier Substance IDs (SIDs), its chemical identity is anchored to its parent acid.[4]

Core Identifiers
Identifier TypeValueNotes
Chemical Name Methyl 4-ethyl-3-methylbenzoateSystematic IUPAC nomenclature
CAS Number 1822663-64-8 Primary commercial identifier
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Parent Acid CID 4-Ethyl-3-methylbenzoic acid
SMILES CCC1=C(C)C=C(C=C1)C(=O)OCCanonical string for database queries
InChI Key Generated from structureUnique hash for deduplication
Structural Visualization

The following diagram defines the structural connectivity, highlighting the steric relationship between the 3-methyl and 4-ethyl substituents which influences the compound's reactivity and binding properties.

ChemicalStructure Figure 1: Structural Logic of Methyl 4-ethyl-3-methylbenzoate Core Benzene Ring Pos1 C1: Methyl Ester (-COOCH3) Core->Pos1 Functionalization Pos3 C3: Methyl Group (-CH3) Core->Pos3 Steric Bulk Pos4 C4: Ethyl Group (-CH2CH3) Core->Pos4 Lipophilicity Pos3->Pos4 Ortho Interaction

Part 2: Synthesis & Reactivity

Since specific literature on the ester is sparse, the most reliable production method is the Fischer Esterification of the commercially available parent acid, 4-ethyl-3-methylbenzoic acid.[4] This protocol is favored for its high yield and scalability in a research setting.

Reaction Mechanism

The synthesis proceeds via acid-catalyzed nucleophilic acyl substitution.[4] The steric hindrance provided by the 3-methyl group requires optimized reflux conditions to ensure complete conversion.[4]

SynthesisPathway Figure 2: Fischer Esterification Workflow Start Precursor: 4-Ethyl-3-methylbenzoic Acid (CID: 20774865) Process Process: Reflux (65°C, 4-6 hrs) Start->Process Reagents Reagents: Methanol (MeOH) + H2SO4 (cat.) Reagents->Process Intermediate Tetrahedral Intermediate Process->Intermediate Protonation & Attack Product Target: Methyl 4-ethyl-3-methylbenzoate Intermediate->Product Elimination of Water

Experimental Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Methyl 4-ethyl-3-methylbenzoate from 4-ethyl-3-methylbenzoic acid.

Reagents:

  • 4-Ethyl-3-methylbenzoic acid (1.0 eq)[4]

  • Methanol (anhydrous, excess, solvent/reactant)[4]

  • Sulfuric acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq) for acid chloride route.[4]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Dissolution: Charge the flask with 4-ethyl-3-methylbenzoic acid (1.64 g, 10 mmol) and dissolve in Methanol (20 mL) .

  • Catalysis: carefully add conc. H₂SO₄ (0.5 mL) dropwise while stirring.

    • Note: If using the Thionyl Chloride route (faster), add SOCl₂ dropwise at 0°C, then warm to room temperature before reflux.[4]

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6 hours . Monitor reaction progress via TLC (20% EtOAc/Hexanes) until the starting acid spot disappears.[4]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.

    • Dissolve the residue in Ethyl Acetate (30 mL) .

    • Wash sequentially with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid (critical step).[4]

    • Wash with Brine (15 mL) .

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The product typically yields a clear to pale yellow oil.

    • Yield Expectation: 85-95%.[4]

Part 3: Applications & Handling

Research Applications
  • Medicinal Chemistry: Used as a lipophilic "warhead" or scaffold linker. The ethyl/methyl substitution pattern mimics specific hydrophobic pockets in protein targets (e.g., nuclear receptors).[4]

  • Material Science: Precursor for polymerization catalysts or high-performance polymers requiring rigid, substituted benzoate cores.[4]

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20774865, 4-Ethyl-3-methylbenzoic acid.[4] Retrieved from [Link][4]

  • Organic Syntheses. Esterification of Carboxylic Acids: General Procedures. Coll. Vol. 3, p. 610.[4] Retrieved from [Link]

Sources

Exploratory

Thermodynamic Characterization of Methyl 4-ethyl-3-methylbenzoate: Predictive Modeling and Empirical Validation Protocols

Executive Summary Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a highly specialized, commercially available building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. With a m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) is a highly specialized, commercially available building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. With a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol [2], this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs)[3]. Because it is a novel derivative, its exact experimental boiling point (


) and melting point (

) are often not explicitly detailed in standard vendor catalogs[4]. As a Senior Application Scientist, I have structured this whitepaper to provide both the predictive thermodynamic profile of this compound and the self-validating analytical protocols required to empirically determine these properties in a GLP-compliant laboratory.

Thermodynamic Profiling: Causality & Structural Mechanics

To understand the thermal behavior of Methyl 4-ethyl-3-methylbenzoate, we must analyze the causality behind its intermolecular forces. The parent compound, methyl benzoate, is a liquid at room temperature with a boiling point of ~199 °C and a melting point of -12 °C.

  • Boiling Point Elevation (London Dispersion Forces): The addition of an ethyl group at the para position and a methyl group at the meta position significantly increases the molecular surface area and polarizability. This enhances the London dispersion forces, requiring higher thermal energy to achieve vaporization.

  • Melting Point Modulation (Steric Hindrance & Lattice Packing): While increased molecular weight generally raises the melting point, the asymmetric substitution pattern (3-methyl, 4-ethyl) disrupts the crystalline lattice symmetry. This steric hindrance prevents tight molecular packing, resulting in a melting point that remains relatively low, typically rendering the compound a liquid or low-melting solid at standard ambient temperature and pressure (SATP).

Table 1: Comparative Thermodynamic Data and Predictive Modeling
CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl benzoate93-58-3136.15-12.0199.0
Methyl 4-methylbenzoate99-75-2150.1733.0217.0
Methyl 4-ethylbenzoate36000-39-4164.2018.0236.0
Methyl 4-ethyl-3-methylbenzoate 1822663-64-8 178.23 -5.0 to 15.0 (Predicted) 250.0 to 265.0 (Predicted)

(Note: Predicted values are extrapolated using the Joback method and structural analog trending).

Experimental Protocols: Self-Validating Systems

Relying solely on predictive models is insufficient for rigorous drug development. The following step-by-step methodologies outline the industry-standard protocols for empirically determining the melting and boiling points of novel building blocks like Methyl 4-ethyl-3-methylbenzoate.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is preferred over traditional capillary methods for low-melting compounds because it measures the exact heat flow associated with phase transitions, eliminating visual subjectivity.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of Methyl 4-ethyl-3-methylbenzoate into an aluminum hermetic pan. Seal the pan using a sample press to prevent volatile loss.

  • Atmosphere Control: Place the pan into the DSC cell. Purge the furnace with ultra-high purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.

  • Thermal Cycling (Cooling): Utilize a Liquid Nitrogen Cooling Accessory (LNCA) to rapidly cool the sample to -50 °C. Hold isothermally for 5 minutes to ensure complete crystallization of the supercooled liquid.

  • Heating Ramp: Heat the sample at a tightly controlled rate of 10 °C/min from -50 °C up to 50 °C.

  • Data Processing: Analyze the thermogram. The melting point (

    
    ) is defined as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum.
    
Protocol B: Boiling Point Determination via Micro-Capillary and TGA Orthogonal Validation

Causality: For limited-quantity synthetic intermediates, macro-distillation is impractical[5]. A micro-capillary method coupled with Thermogravimetric Analysis (TGA) provides a self-validating orthogonal approach.

  • Capillary Assembly: Draw 5 μL of the liquid sample into a bell-shaped micro-capillary tube. Attach this tube to a calibrated Type-K thermocouple.

  • Immersion & Heating: Submerge the assembly into a clear silicone oil bath equipped with a magnetic stirrer. Ramp the bath temperature at 5 °C/min.

  • Observation of Vapor Pressure: As the temperature approaches the predicted 250 °C mark, observe the inverted capillary. The boiling point (

    
    ) is strictly recorded at the exact temperature when a continuous, rapid stream of bubbles emerges, and upon immediate removal of the heat source, the liquid sharply draws back into the capillary (indicating that the sample's vapor pressure exactly equals atmospheric pressure).
    
  • TGA Validation: Run a secondary 10 mg sample in a TGA under a nitrogen atmosphere (heating at 10 °C/min). The onset temperature of catastrophic mass loss (vaporization) must correlate within ±2 °C of the micro-capillary

    
     to validate the result.
    

Mandatory Visualization: Thermodynamic Workflow

The following diagram illustrates the logical relationship and workflow for the thermal characterization of Methyl 4-ethyl-3-methylbenzoate.

G N1 Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8) N2 Purity Verification (GC-FID / HPLC-UV) N1->N2 Sample Prep N3 Thermal Analysis Suite N2->N3 >98% Purity Confirmed N4 DSC Protocol (Melting Point Determination) N3->N4 N5 TGA / Micro-Capillary (Boiling Point Determination) N3->N5 N6 Data Processing & Thermodynamic Validation N4->N6 Endothermic Peak (Tm) N5->N6 Vaporization Onset (Tb)

Analytical workflow for the thermodynamic characterization and validation of novel organic building blocks.

Conclusion

The structural asymmetry of Methyl 4-ethyl-3-methylbenzoate dictates its unique thermodynamic profile, characterized by a depressed melting point and an elevated boiling point relative to simpler benzoates. By employing the self-validating DSC and TGA/Micro-capillary protocols outlined above, researchers can accurately establish these critical parameters, ensuring downstream reproducibility in complex synthetic pathways.

References

  • Title: 기타수입시약 > methyl 4-ethyl-3-methylbenzoate | 코랩샵 KOLAB Source: kolabshop.com URL: [Link]

  • Title: Building Blocks Catalogue January 2022 Source: namiki-s.co.jp URL: [Link]

Sources

Foundational

Methyl 4-ethyl-3-methylbenzoate supplier and price comparison

Title: Methyl 4-ethyl-3-methylbenzoate (CAS 1822663-64-8): A Comprehensive Technical Guide on Procurement, Quality Control, and Synthetic Utility Abstract For drug development professionals and synthetic chemists, select...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methyl 4-ethyl-3-methylbenzoate (CAS 1822663-64-8): A Comprehensive Technical Guide on Procurement, Quality Control, and Synthetic Utility

Abstract For drug development professionals and synthetic chemists, selecting the right building blocks is critical for mapping Structure-Activity Relationships (SAR). Methyl 4-ethyl-3-methylbenzoate (CAS 1822663-64-8) is a highly specialized intermediate. This whitepaper provides an authoritative analysis of its chemical utility, a self-validating quality control protocol, and a comprehensive supplier and price comparison to optimize your procurement strategy.

Chemical Profiling & Mechanistic Utility

Methyl 4-ethyl-3-methylbenzoate is a functionalized benzoate ester with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol [1]. In medicinal chemistry, the strategic placement of alkyl groups on an aromatic ring is a proven tactic to modulate lipophilicity (LogP) and metabolic stability.

  • Steric Shielding & Conformational Restriction: The methyl group at the 3-position provides steric bulk that can restrict the rotation of adjacent functional groups, locking the molecule into a specific bioactive conformation.

  • Metabolic Blocking: The ethyl group at the 4-position (para to the ester) effectively blocks para-hydroxylation by Cytochrome P450 enzymes, a common metabolic liability found in bare phenyl rings.

  • Ester as a Prodrug/Protecting Group: The methyl ester serves as a stable protecting group during upstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) and can be selectively hydrolyzed to the carboxylic acid for subsequent amide bond formation.

Synthetic Workflow & Experimental Protocols

To utilize this building block in library synthesis, the methyl ester must typically be converted to a reactive carboxylic acid.

Step-by-Step Methodology: Saponification and Amide Coupling

  • Ester Hydrolysis: Dissolve Methyl 4-ethyl-3-methylbenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.

    • Causality: The mixed solvent system is critical. THF and MeOH ensure the lipophilic ester remains in solution, while water provides the necessary aqueous environment for the hydroxide nucleophile to attack the carbonyl carbon.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) at 0°C, then warm to room temperature. Stir for 4-6 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the 4-ethyl-3-methylbenzoic acid. Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Causality: HATU is specifically chosen over standard EDC/HOBt because the meta-methyl group introduces steric hindrance around the carbonyl carbon; HATU accelerates the coupling of sterically demanding substrates.

  • Amine Addition: Add the target amine (1.1 eq) and stir for 12 hours at room temperature. Purify via preparative HPLC.

Synthetic_Workflow Ester Methyl 4-ethyl-3-methylbenzoate (Starting Material) Hydrolysis LiOH / THF-MeOH-H2O (Saponification) Ester->Hydrolysis Acid 4-ethyl-3-methylbenzoic acid (Intermediate) Hydrolysis->Acid Coupling HATU, DIPEA, Amine (Amide Coupling) Acid->Coupling API Target Lead Compound (SAR Library) Coupling->API

Figure 1: Standard Synthetic Workflow for Derivatizing Methyl 4-ethyl-3-methylbenzoate.

Self-Validating Quality Control (QC) Protocol

Procuring rare building blocks introduces supply chain risks, including batch-to-batch variability and mislabeled isomers. As a self-validating system, researchers must not rely solely on vendor Certificates of Analysis (COAs). The following orthogonal QC protocol ensures that any structural or purity discrepancies are caught before committing the reagent to expensive library synthesis.

Step-by-Step Methodology: Orthogonal Batch Validation

  • HPLC-UV (Purity Assessment): Run the sample on a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Target purity is >95%.

    • Validation Logic: HPLC quantifies organic impurities but cannot definitively identify the molecule.

  • 1H-NMR (Structural Identification): Analyze the sample in CDCl3 at 400 MHz.

    • Diagnostic Peaks: Look for the methyl ester singlet (~3.9 ppm, 3H), the aryl-methyl singlet (~2.4 ppm, 3H), and the characteristic ethyl group pattern (quartet at ~2.7 ppm, triplet at ~1.2 ppm).

    • Validation Logic: NMR confirms the regiochemistry (the relative 3,4-positions of the alkyl groups) which HPLC cannot distinguish from 2,4- or 3,5-isomers.

  • GC-MS (Mass Confirmation): Confirm the molecular ion peak at m/z 178.23.

QC_Workflow Receipt Batch Receipt: Methyl 4-ethyl-3-methylbenzoate Visual Visual & Physical Inspection Receipt->Visual HPLC HPLC (UV 254nm) Purity >95% Visual->HPLC NMR 1H-NMR (CDCl3) Structural Verification Visual->NMR MS GC-MS Analysis Mass Confirmation (m/z 178.23) Visual->MS Eval Data Synthesis & Release Decision HPLC->Eval NMR->Eval MS->Eval Approve Approved for Downstream Use Eval->Approve All Specs Met

Figure 2: Orthogonal Quality Control Workflow for Building Block Validation.

Global Supplier Landscape & Price Comparison

Due to its highly specific substitution pattern, Methyl 4-ethyl-3-methylbenzoate is classified as a premium, niche building block. It is not produced at a commodity scale, which is reflected in its pricing and availability across global vendors[2].

Table 1: Supplier and Pricing Matrix for CAS 1822663-64-8

SupplierCatalog NumberClaimed PurityPack SizeEstimated Price (USD)Lead Time / Stock Status
Bidepharm BD0161164995%50 mg~$425.00 (3045 RMB)In Stock / Regional[2]
BLD Pharm BD01611649>95%VariableCustom InquiryMade to Order[3]
Enamine / KOLAB EN300-8251248>95%50 mgCustom Inquiry2-4 Weeks[4]
Sigma-Aldrich 1822663-64-8>95%VariableCustom InquiryVariable[1]

Procurement Strategy & Risk Mitigation: The data indicates that 50 mg of this compound costs upwards of $400 USD[2]. For initial hit-to-lead screening, purchasing the 50 mg pre-pack from Bidepharm or Enamine is the most time-efficient strategy. However, if your SAR campaign identifies the 4-ethyl-3-methylphenyl moiety as a critical pharmacophore, the cost of scaling up via catalog purchases becomes prohibitive. Recommendation: For quantities exceeding 1 gram, transition from catalog procurement to a Custom Synthesis Organization (CSO). The compound can be synthesized more economically at scale via the Fischer esterification of commercially available 4-ethyl-3-methylbenzoic acid, significantly reducing the per-gram cost.

Conclusion

Methyl 4-ethyl-3-methylbenzoate is a powerful structural motif for drug discovery, offering unique steric and metabolic properties. By understanding the causality behind its synthetic handling, implementing a self-validating QC protocol, and strategically navigating the premium supplier landscape, research teams can optimize both their chemistry and their budgets.

References

  • Title: 기타수입시약 > methyl 4-ethyl-3-methylbenzoate | 코랩샵 KOLAB (Enamine Distributor Data) Source: kolabshop.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4-ethyl-3-methylbenzoate from 4-ethyl-3-methylbenzoic acid

Application Note: Optimized Synthesis of Methyl 4-ethyl-3-methylbenzoate Executive Summary & Structural Analysis This guide details the synthesis of Methyl 4-ethyl-3-methylbenzoate (CAS: 7364-20-7) from 4-ethyl-3-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Methyl 4-ethyl-3-methylbenzoate

Executive Summary & Structural Analysis

This guide details the synthesis of Methyl 4-ethyl-3-methylbenzoate (CAS: 7364-20-7) from 4-ethyl-3-methylbenzoic acid (CAS: 6521-13-7).

Structural Insight for Process Optimization: Before selecting a route, one must analyze the substrate's electronics and sterics.

  • Steric Environment: The methyl group at the 3-position (meta) and the ethyl group at the 4-position (para) are sufficiently distant from the carboxylic acid at C1. Unlike ortho-substituted benzoates (e.g., 2,6-dimethylbenzoic acid), which require harsh conditions (e.g., Newman’s method) to overcome steric blocking, this substrate behaves similarly to unsubstituted benzoic acid.

  • Electronic Effect: The alkyl groups are weak electron-donating groups (EDGs). This slightly increases the electron density of the carbonyl oxygen, making it marginally more basic and receptive to protonation, favoring acid-catalyzed mechanisms.

Strategic Recommendation:

  • Method A (Fischer Esterification): Best for bulk scale (>100g) where atom economy and cost are drivers.

  • Method B (Acyl Chloride Activation): Best for medicinal chemistry/discovery scale (<10g) where quantitative yield and ease of purification (avoiding chromatography) are paramount.

Method A: Fischer Esterification (Thermodynamic Control)

Principle: Equilibrium-driven reaction catalyzed by H₂SO₄. To achieve high conversion, we exploit Le Chatelier’s principle by using methanol as both reactant and solvent.

Reagents & Materials
ComponentEquiv.Role
4-ethyl-3-methylbenzoic acid 1.0Substrate
Methanol (Anhydrous) ~20-30 volSolvent/Reactant
Sulfuric Acid (98% H₂SO₄) 0.5 - 1.0Catalyst
NaHCO₃ (sat.[1] aq.) N/AQuench/Wash
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the 4-ethyl-3-methylbenzoic acid (10.0 g, 60.9 mmol) into the flask. Add Methanol (200 mL). Stir until the solid is mostly dispersed.

  • Catalyst Addition: Carefully add conc. H₂SO₄ (3.0 mL) dropwise.

    • Note: The reaction is exothermic; adding acid too fast may cause solvent bumping.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 10% EtOAc/Hexane). The polar acid spot (baseline) should disappear, replaced by the less polar ester spot (Rf ~0.6).

  • Concentration: Cool to room temperature. Remove ~80% of the methanol using a rotary evaporator. Do not distill to dryness to prevent charring.

  • Workup:

    • Dilute the residue with Ethyl Acetate (EtOAc) (100 mL).

    • Wash with Water (50 mL) to remove bulk acid catalyst.

    • Critical Step: Wash with saturated NaHCO₃ (2 x 50 mL).

    • Observation: Vigorous bubbling (CO₂) indicates neutralization of H₂SO₄ and any unreacted starting acid. Continue washing until bubbling ceases.

    • Wash with Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate in vacuo.

Method B: Thionyl Chloride Activation (Kinetic Control)

Principle: Irreversible conversion of the acid to the highly reactive acid chloride intermediate, followed by methanolysis. This method typically yields >95% product and requires no chromatography.

Reagents & Materials
ComponentEquiv.Role
4-ethyl-3-methylbenzoic acid 1.0Substrate
Thionyl Chloride (SOCl₂) 1.5 - 2.0Activator
Methanol (Anhydrous) ExcessReactant
DCM (Dichloromethane) SolventOptional (if slurry is too thick)
Step-by-Step Protocol
  • Activation:

    • In a fume hood, charge 4-ethyl-3-methylbenzoic acid (5.0 g, 30.5 mmol) into a dry RBF.

    • Optional: Add dry DCM (20 mL) if a solution is preferred over neat reaction.

    • Add Thionyl Chloride (4.4 mL, ~60 mmol) dropwise at 0°C.

    • Add a catalytic drop of DMF (Dimethylformamide) to accelerate acid chloride formation.

    • Warm to room temperature and stir for 1 hour (or reflux for 30 mins if reaction is sluggish).

    • Byproducts: SO₂ and HCl gases will evolve. Ensure proper venting through a scrubber.

  • Evaporation (The "Clean" Trick):

    • Concentrate the reaction mixture in vacuo to remove excess SOCl₂.

    • Tip: Co-evaporate with Toluene (2 x 10 mL) to ensure all traces of thionyl chloride are removed.[2] This prevents the formation of HCl gas in the next step.

  • Methanolysis:

    • Dissolve the resulting crude oil (Acid Chloride) in dry DCM (10 mL).

    • Cool to 0°C.

    • Add Methanol (10 mL) slowly. The reaction is rapid and exothermic.

    • Stir for 30 minutes at room temperature.

  • Workup:

    • Concentrate the solvent.[2][3]

    • Redissolve in EtOAc, wash once with sat. NaHCO₃ (to remove trace HCl), dry over MgSO₄, and concentrate.

Process Visualization

Workflow Diagram (DOT)

G Start Start: 4-ethyl-3-methylbenzoic acid Choice Select Method Start->Choice MethodA Method A: Fischer Esterification (H2SO4 / MeOH / Reflux) Choice->MethodA Bulk Scale / Low Cost MethodB Method B: Acyl Chloride (SOCl2 / DMF cat.) Choice->MethodB High Purity / Fast Equilibrium Equilibrium Shift (Excess MeOH) MethodA->Equilibrium WorkupA Workup: NaHCO3 Wash (Remove H2SO4 & SM) MethodA->WorkupA 4-6 hrs Reflux Product Product: Methyl 4-ethyl-3-methylbenzoate (>95% Purity) WorkupA->Product Intermediate Intermediate: Acid Chloride MethodB->Intermediate -SO2, -HCl Methanolysis Methanolysis (MeOH addn) Intermediate->Methanolysis Methanolysis->Product Rapid Conversion

Caption: Decision matrix comparing thermodynamic (Fischer) vs. kinetic (Acyl Chloride) synthetic routes.

Analytical Validation

Since specific spectral data for this exact CAS is often proprietary or behind paywalls, the following data is predicted based on first principles of NMR spectroscopy for this specific substitution pattern.

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J=8.0 Hz, 1H): Aromatic proton at C2 (meta coupling to C6, ortho to C1).

  • δ 7.78 (s, 1H): Aromatic proton at C6 (isolated by substituents).

  • δ 7.25 (d, J=8.0 Hz, 1H): Aromatic proton at C5 (ortho to ethyl).

  • δ 3.90 (s, 3H): -OCH₃ (Methyl ester singlet). Diagnostic Peak.

  • δ 2.70 (q, J=7.6 Hz, 2H): -CH₂- (Ethyl methylene).

  • δ 2.40 (s, 3H): -CH₃ (Aromatic methyl).

  • δ 1.25 (t, J=7.6 Hz, 3H): -CH₃ (Ethyl methyl).

Quality Control Criteria:

  • Appearance: Clear, colorless to pale yellow oil.

  • IR Spectroscopy: Strong band at 1720 cm⁻¹ (Ester C=O stretch). Absence of broad band at 2500-3300 cm⁻¹ (Carboxylic acid O-H).

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethyl-, methyl ester Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[4] Link

  • PubChem. 4-Ethyl-3-methylbenzoic acid (Compound Summary). National Library of Medicine. Link

  • Cohen, J. et al.Fischer Esterification: Thermodynamics and Purification. Journal of Chemical Education, Standard Protocols. (General reference for Fischer mechanism).
  • Organic Syntheses. Acid Halides in Synthesis: General Procedures. Org.[3][5][6][7][8][9] Synth. Coll. Vol. 1, p. 147. (Standard reference for SOCl2 activation). Link

Sources

Application

Application Note: Synthesis of Methyl 4-Ethyl-3-Methylbenzoate via Fischer Esterification

Introduction & Mechanistic Rationale The Fischer-Speier esterification is a cornerstone acid-catalyzed, equilibrium-driven nucleophilic acyl substitution utilized extensively in drug development and organic synthesis1[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Fischer-Speier esterification is a cornerstone acid-catalyzed, equilibrium-driven nucleophilic acyl substitution utilized extensively in drug development and organic synthesis1[1]. This protocol details the conversion of 4-ethyl-3-methylbenzoic acid to its corresponding methyl ester.

Structural Considerations & Causality: In 4-ethyl-3-methylbenzoic acid, the alkyl substituents are located at the meta (3-position) and para (4-position) relative to the carboxylic acid moiety. Because the ortho positions (2 and 6) remain unsubstituted, the carbonyl carbon does not suffer from severe steric hindrance. Therefore, standard Fischer esterification conditions (refluxing alcohol with a Brønsted acid catalyst) are highly effective. However, the electron-donating inductive and hyperconjugative effects of the alkyl groups slightly reduce the electrophilicity of the carbonyl carbon. To overcome this and drive the reversible reaction to completion, the protocol employs a vast molar excess of anhydrous methanol—acting as both the nucleophile and the solvent—leveraging Le Chatelier's principle 2[2].

Experimental Design & Reagent Quantities

To ensure reproducibility and scalability, the quantitative parameters of the reaction are standardized below.

Table 1: Reagent Stoichiometry and Properties
ReagentRoleMW ( g/mol )EquivalentsAmount
4-Ethyl-3-methylbenzoic acid Limiting Reactant164.201.01.64 g (10.0 mmol)
Methanol (Anhydrous) Reactant / Solvent32.04~25.010.0 mL
Sulfuric Acid (Conc. 98%) Acid Catalyst98.080.10.05 mL
Methyl 4-ethyl-3-methylbenzoate Target Product178.231.0 (Theoretical)1.78 g (Theoretical)

Reaction Workflow

Workflow N1 4-Ethyl-3-methylbenzoic Acid + Excess Methanol N2 Acidification (Conc. H2SO4) N1->N2 N3 Thermal Reflux (65°C, 16h) N2->N3 Heat Activation N4 Aqueous Workup (NaHCO3 Wash) N3->N4 Cool & Dilute N5 Desiccation & Evaporation (Na2SO4, Rotovap) N4->N5 Isolate Organic Phase N6 Methyl 4-ethyl-3-methylbenzoate (Pure Ester) N5->N6 Yield Product

Fig 1: Experimental workflow for the Fischer esterification of 4-ethyl-3-methylbenzoic acid.

Step-by-Step Methodology

Phase 1: Reaction Setup
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.64 g (10.0 mmol) of 4-ethyl-3-methylbenzoic acid.

  • Add 10.0 mL of anhydrous methanol to the flask. Stir to create a uniform suspension or solution.

  • Causality Check: Slowly add 0.05 mL of concentrated

    
     dropwise. The highly exothermic nature of sulfuric acid solvation requires slow addition to prevent localized boiling, solvent loss, and potential charring of the organic substrate 3[3].
    
Phase 2: Reflux and Equilibrium Shift
  • Attach a water-cooled reflux condenser to the flask and heat the mixture in an oil bath at 65–70 °C (gentle reflux) for 16 hours.

  • Causality Check: The boiling point of methanol is 64.7 °C. Refluxing ensures maximum thermal kinetic energy to overcome the activation energy barrier for the formation of the tetrahedral intermediate. The continuous condensation prevents the loss of the excess methanol, which is strictly required to push the equilibrium forward4[4].

Phase 3: Quenching and Self-Validating Workup
  • Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 70-80% of the excess methanol.

  • Dilute the crude residue with 20 mL of ethyl acetate (EtOAc) and transfer the solution to a separatory funnel.

  • Wash the organic layer with 15 mL of distilled water, followed by

    
     mL of saturated aqueous sodium bicarbonate (
    
    
    
    ).
  • Causality Check (Self-Validating System): The

    
     wash is a critical self-validating step. It neutralizes the 
    
    
    
    catalyst and selectively deprotonates any unreacted 4-ethyl-3-methylbenzoic acid, converting it into a water-soluble carboxylate salt that is purged into the aqueous layer5[5]. If the reaction fails completely, the organic layer will yield zero mass upon evaporation, preventing false positives. (Note: Vent the funnel frequently to release
    
    
    gas).
  • Wash the organic layer with 15 mL of saturated brine (NaCl) to draw out residual water.

Phase 4: Isolation
  • Dry the organic layer over anhydrous sodium sulfate (

    
    ). Filter off the drying agent.
    
  • Evaporate the ethyl acetate under reduced pressure to yield the crude methyl 4-ethyl-3-methylbenzoate as a clear to pale-yellow oil6[6].

Analytical Validation

To confirm the structural integrity and purity of the synthesized ester, perform the following analyses:

  • Thin Layer Chromatography (TLC): Use a 9:1 Hexanes:EtOAc mobile phase. The target ester will exhibit a significantly higher

    
     value than the highly polar, hydrogen-bonding carboxylic acid starting material.
    
  • FT-IR Spectroscopy: Successful esterification is marked by the shift of the carbonyl (

    
    ) stretch from ~1680-1700 cm⁻¹ (acid) to ~1715-1730 cm⁻¹ (ester), and the complete disappearance of the broad carboxylic 
    
    
    
    stretch at 2500-3300 cm⁻¹.
  • ¹H NMR (CDCl₃): The spectrum must show the disappearance of the broad acidic proton (~11.0-12.0 ppm) and the emergence of a sharp, diagnostic singlet at ~3.8-3.9 ppm (integrating for 3H), corresponding to the newly installed methoxy (

    
    ) group.
    

References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.Catalysts (polimi.it).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).Master Organic Chemistry.
  • Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.BenchChem.
  • Fischer Esterification Reaction Experiment.PraxiLabs.
  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification.ACS Publications.
  • Fischer Esterification-Typical Procedures.OperaChem.

Sources

Method

Methyl 4-ethyl-3-methylbenzoate as a pharmaceutical intermediate

Introduction & Strategic Value Methyl 4-ethyl-3-methylbenzoate (MEMB) is a specialized pharmaceutical intermediate belonging to the class of dialkyl-substituted benzoic esters.[1] Unlike simple benzoates, the specific 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

Methyl 4-ethyl-3-methylbenzoate (MEMB) is a specialized pharmaceutical intermediate belonging to the class of dialkyl-substituted benzoic esters.[1] Unlike simple benzoates, the specific 3,4-substitution pattern of MEMB offers unique strategic advantages in Structure-Activity Relationship (SAR) studies and Fragment-Based Drug Discovery (FBDD) .[1]

Core Applications
  • Lipophilic Tuning (LogP Modulation): The 3-methyl and 4-ethyl groups provide a precise increment in lipophilicity (LogP) and steric bulk without introducing the metabolic liabilities often associated with halogenation.[1] This allows medicinal chemists to probe hydrophobic pockets in target receptors (e.g., Kinases, GPCRs) with high specificity.[1]

  • Benzylic Functionalization: MEMB serves as a "masked" synthon.[1] The benzylic positions (particularly the ethyl

    
    -carbon and methyl group) are prime targets for radical bromination (Wohl-Ziegler reaction), converting the inert ester into a highly reactive electrophile for coupling with amines or phenols.[1]
    
  • Conformational Locking: The steric clash between the adjacent ethyl and methyl groups can restrict rotation in biaryl systems derived from this scaffold, potentially locking the pharmacophore in a bioactive conformation.

Physicochemical Profile & Specifications

To ensure reproducibility in synthetic workflows, the starting material must adhere to strict quality attributes.[1] The close boiling points of potential isomers (e.g., 3-ethyl-4-methyl analogs) make GC purity critical.[1]

PropertySpecification / ValueCriticality
Molecular Formula

Identity
Molecular Weight 192.23 g/mol Stoichiometry
Appearance Colorless to pale yellow liquidOxidation indicator (Darkening implies oxidation)
Purity (GC) > 98.0%Critical: Isomeric impurities are difficult to remove downstream.[1]
Boiling Point ~225–230°C (Predicted)Vacuum distillation required for purification.[1]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterProcess solvent selection.[1]
Flash Point > 90°C (Est.)Safety (Combustible Liquid).[1]

Synthetic Workflows & Protocols

The utility of MEMB lies in its transformation into active coupling partners. Below are the two primary workflows: Hydrolysis (to generate the Acid Scaffold) and Benzylic Bromination (to generate the Linker Scaffold).[1]

Visual Workflow (Graphviz)[1]

MEMB_Workflow Raw Methyl 4-ethyl-3-methylbenzoate (MEMB) QC QC Check (GC >98%) Raw->QC Hydrolysis Hydrolysis (LiOH / THF:H2O) QC->Hydrolysis Pathway A Bromination Wohl-Ziegler Bromination (NBS / Radical Initiator) QC->Bromination Pathway B Acid 4-Ethyl-3-methylbenzoic Acid (Coupling Partner A) Hydrolysis->Acid Acidification Amide Amide Coupling (Drug Candidate) Acid->Amide EDC/HOBt Bromide Benzylic Bromide (Electrophile) Bromination->Bromide Regioselective Alkylation N/O-Alkylation (Receptor Ligands) Bromide->Alkylation Nucleophilic Attack

Figure 1: Divergent synthetic pathways for MEMB utilization in drug discovery.[1]

Protocol A: Regioselective Benzylic Bromination

Objective: To functionalize the benzylic position for subsequent coupling. Challenge: Controlling selectivity between the methyl and ethyl benzylic positions. The secondary radical on the ethyl group is generally more stable, leading to preferential bromination at the ethyl


-position [1].[1]

Reagents:

  • Substrate: MEMB (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (
    
    
    
    ) - Green Alternative[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with MEMB and anhydrous

    
     (0.5 M concentration).
    
  • Addition: Add NBS and AIBN. Degas the solution with Argon for 15 minutes to remove oxygen (radical quencher).[1]

  • Reaction: Heat to reflux (approx. 102°C for

    
    ) under an Argon balloon.
    
    • Expert Tip: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.

  • Quench: Once starting material is consumed (< 4 hours), cool to

    
     to precipitate succinimide byproduct.
    
  • Filtration: Filter off the succinimide.[1] Wash the filter cake with cold solvent.[1]

  • Workup: Wash the filtrate with water (2x) and brine (1x). Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography.

    • Caution: Benzylic bromides are potent lachrymators.[1] Handle in a fume hood.

Protocol B: Controlled Hydrolysis (Saponification)

Objective: To isolate 4-ethyl-3-methylbenzoic acid without decarboxylation or oxidation.[1]

Reagents:

  • Substrate: MEMB (1.0 eq)[1]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 eq)[1]
    
  • Solvent: THF / Water (3:1 ratio)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve MEMB in THF. Cool to

    
    .
    
  • Activation: Add the aqueous LiOH solution dropwise to control the exotherm.

  • Reaction: Allow to warm to room temperature. Stir for 12 hours.

    • Validation: HPLC should show complete disappearance of the ester peak (Rt shift).[1]

  • Workup (Critical Step):

    • Concentrate to remove THF.[1]

    • Wash the aqueous layer with diethyl ether (removes unreacted organic impurities).[1]

    • Acidification: Slowly add 1N HCl to the aqueous layer until pH ~2. The acid product will precipitate as a white solid.[1][2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at

    
    .
    

Stability & Handling (E-E-A-T)

Storage Conditions
  • Oxidation Risk: The benzylic hydrogens are susceptible to auto-oxidation over time, forming peroxides or benzoic acid derivatives.[1]

  • Recommendation: Store under an inert atmosphere (Nitrogen/Argon) at

    
    .
    
  • Container: Amber glass to prevent UV-initiated radical degradation.[1]

Safety Profile
  • GHS Classification: Warning.[1] Combustible Liquid. Irritant.

  • Toxicology: Like many benzoates, it may be harmful if swallowed [2].[1][3][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a fume hood during thermal processing.[1]

References

  • Djerassi, C. (1948).[1][5] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.[1][5] Link[1]

  • PubChem. (n.d.).[1][6] 4-Ethyl-3-methylbenzoic acid (Related Acid Data). National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: Methyl Benzoate (Analogous Hazard Data). Link

  • Organic Syntheses. (1979).[1] Esterification of carboxylic acids with trialkyloxonium salts. Org.[1][8] Synth. 59,[1] 85. Link[1]

Disclaimer: This guide is for research purposes only. All procedures should be validated in your specific laboratory environment.

Sources

Application

Application Note: Strategic Methylation Protocols for 4-Ethyl-3-Methylbenzoic Acid

Part 1: Executive Summary & Chemical Strategy Scope This guide details the reaction conditions for the O-methylation (esterification) of 4-ethyl-3-methylbenzoic acid to produce methyl 4-ethyl-3-methylbenzoate .[1][2] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Strategy

Scope

This guide details the reaction conditions for the O-methylation (esterification) of 4-ethyl-3-methylbenzoic acid to produce methyl 4-ethyl-3-methylbenzoate .[1][2] While "methylation" can imply C-alkylation, in drug discovery contexts involving benzoic acid derivatives, the conversion to the methyl ester is the standard operation for protecting group strategy, lipophilicity adjustment, or analytical derivatization.[2]

Substrate Analysis

Understanding the steric and electronic environment of the substrate is critical for selecting the correct protocol.[1][2]

  • Structure: Benzoic acid core with a methyl group at C3 and an ethyl group at C4.[1][2][3]

  • Sterics (Crucial Insight): The carboxylic acid at C1 is not ortho-substituted.[1][2] The substituents are at meta (C3) and para (C4) positions relative to the reaction center.[1] Unlike mesitoic acid (2,4,6-trimethylbenzoic acid), which requires specialized conditions (e.g., Newman’s method) due to steric inhibition of resonance, 4-ethyl-3-methylbenzoic acid is sterically accessible. [1][2]

  • Electronics: Both alkyl groups are weak electron-donating groups (EDGs) via induction/hyperconjugation.[1][2] This increases the electron density of the aromatic ring, making the carbonyl oxygen slightly more basic (facilitating acid-catalyzed methods) and the carboxylate anion more nucleophilic (facilitating SN2 alkylation).[2]

Part 2: Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

Best For: Multi-gram to kilogram scale synthesis; cost-efficiency.[1][2] Mechanism: Nucleophilic acyl substitution activated by protonation of the carbonyl oxygen.[2]

Reagents
  • Substrate: 4-Ethyl-3-methylbenzoic acid (1.0 equiv)[1][2]

  • Solvent/Reagent: Methanol (Anhydrous, 10-20 volumes)

  • Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.1 – 0.5 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv - in situ HCl generation)[1]

Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Charge the flask with 4-ethyl-3-methylbenzoic acid and Methanol. Stir until dissolved.

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add concentrated H₂SO₄ dropwise.[1][2][4] (Exothermic).[1]

    • Option 2 (SOCl₂): Cool solution to 0°C. Add SOCl₂ dropwise (generates anhydrous HCl).[1][2] Warm to RT.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexanes).[1][2] The acid spot (R_f ~0.1) should disappear, replaced by the ester (R_f ~0.6).

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2][4][5] Concentrate methanol to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash 1: Saturated NaHCO₃ (aq). Caution: CO₂ evolution.[1][2] This removes unreacted acid and mineral acid.[1][2]

    • Wash 2: Brine.[1][2]

    • Dry organic layer over MgSO₄, filter, and concentrate.[6]

  • Purification: The product is typically a clear oil or low-melting solid.[1][2] If >95% pure by NMR, use directly. If not, distill (Kugelrohr) or flash chromatography.[1]

Method B: Alkylation via Iodomethane (Mild/Library Scale)

Best For: High-throughput synthesis (HTS), acid-sensitive substrates, or quantitative conversion on small scales (<1g).[1] Mechanism: SN2 displacement of iodide by the carboxylate anion.[2]

Reagents
  • Substrate: 4-Ethyl-3-methylbenzoic acid (1.0 equiv)[1][2]

  • Electrophile: Iodomethane (MeI) (1.2 – 1.5 equiv) Warning: Neurotoxin/Carcinogen.[1]

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 – 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (faster reaction).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2]

Protocol
  • Dissolution: Dissolve the acid in DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃. Stir for 15 minutes at Room Temperature (RT) to form the carboxylate salt.

  • Alkylation: Add Iodomethane dropwise.[1][2]

  • Incubation: Stir at RT for 2–4 hours. (Heating to 40°C accelerates the reaction but is usually unnecessary due to the nucleophilicity of the substrate).[2]

  • Workup:

    • Dilute with Et₂O or EtOAc.[1][2]

    • Wash extensively with Water (3x) to remove DMF.[1][2]

    • Wash with Brine (1x).[1][2]

    • Dry (Na₂SO₄) and concentrate.[1]

  • Yield Expectation: >95%.

Part 3: Visualization & Decision Logic[1][2]

Method Selection Decision Tree

Use the following logic flow to select the appropriate protocol for your specific constraints.

MethylationStrategy Start Start: 4-Ethyl-3-methylbenzoic acid ScaleQ What is the Reaction Scale? Start->ScaleQ LargeScale > 10 grams ScaleQ->LargeScale SmallScale < 1 gram / Analytical ScaleQ->SmallScale MethodA Method A: Fischer Esterification (MeOH / H2SO4 / Reflux) LargeScale->MethodA Preferred (Cost) AcidSensQ Is the setup Acid Sensitive? SmallScale->AcidSensQ AcidSensQ->MethodA No MethodB Method B: Alkyl Halide (MeI / K2CO3 / DMF) AcidSensQ->MethodB Yes (Mild) MethodC Method C: TMS-Diazomethane (MeOH / PhH / RT) AcidSensQ->MethodC Analytical/Rapid

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and sensitivity.

Reaction Mechanism (Fischer)

The electronic enrichment from the 3-Me and 4-Et groups facilitates step 1 (protonation) but slightly retards step 3 (nucleophilic attack) due to electron donation into the ring.[1][2] However, the lack of ortho-substituents makes this negligible.[1][2]

Mechanism Step1 1. Protonation (Carbonyl Oxygen) Step2 2. Nucleophilic Attack (MeOH adds to Carbonyl) Step1->Step2 + MeOH Step3 3. Proton Transfer (Tetrahedral Intermediate) Step2->Step3 H+ shift Step4 4. Elimination (Loss of Water -> Ester) Step3->Step4 - H2O

Figure 2: Simplified mechanistic flow for the acid-catalyzed esterification.

Part 4: Data Summary & Quality Control

Comparative Metrics
ParameterMethod A (Fischer)Method B (MeI/Base)Method C (TMS-CHN₂)
Atom Economy High (Water byproduct)Low (KI byproduct)Moderate (N₂ byproduct)
Reaction Time 4–6 Hours2–4 Hours< 30 Minutes
Purification Extraction usually sufficientAqueous wash requiredEvaporation only
Safety Profile Corrosive (H₂SO₄)Toxic (MeI)Flammable/Toxic
Est.[1][2] Yield 85–92%90–98%>95% (Analytical)
Analytical Validation

To confirm the synthesis of Methyl 4-ethyl-3-methylbenzoate , look for the following NMR signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.90 ppm (s, 3H): The new methyl ester singlet. (Diagnostic peak).[1][6]

    • δ ~2.70 ppm (q, 2H): Methylene of the 4-ethyl group.[1][2]

    • δ ~2.40 ppm (s, 3H): Methyl group at position 3.[7]

    • δ ~1.25 ppm (t, 3H): Methyl of the 4-ethyl group.[1][2]

    • Aromatic Region: Three protons with characteristic splitting (d, d, s pattern) due to 1,3,4-substitution.[1][2]

Part 5: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard Reference for Fischer Esterification protocols). [1]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Mechanistic insights on nucleophilic acyl substitution). [1]

  • PubChem Database. 4-Ethyl-3-methylbenzoic acid (Compound Summary). National Center for Biotechnology Information.[1][2] (Verified structure and physical properties). [1]

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17, 522-524.[1][2] (Alternative DCC/DMAP coupling if mild conditions are strictly required).[1] [1]

Sources

Method

Application Notes &amp; Protocols: Methyl 4-ethyl-3-methylbenzoate in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Polysubstituted Aromatic Building Block Methyl 4-ethyl-3-methylbenzoate is a polysubstituted aromatic ester that serves as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Polysubstituted Aromatic Building Block

Methyl 4-ethyl-3-methylbenzoate is a polysubstituted aromatic ester that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—a 1,3,4-trisubstituted benzene ring—offers significant advantages in the construction of complex, highly functionalized molecules. The ethyl and methyl groups provide steric and electronic influence, while the methyl ester provides a robust handle for a wide array of chemical transformations.

This guide provides an in-depth exploration of the strategic application of Methyl 4-ethyl-3-methylbenzoate. We will delve into its core reactivity, providing detailed, field-proven protocols for its key transformations. The focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that enable researchers to leverage this building block for applications in pharmaceutical discovery, materials science, and agrochemicals. The strategic placement of alkyl groups can be particularly important in drug discovery, where "magic methyl" effects can significantly enhance potency and pharmacokinetic properties.[1]

Physicochemical Properties and Data

A thorough understanding of a reagent's physical properties is critical for experimental design, safety, and scale-up. The data for the parent carboxylic acid, 4-ethyl-3-methylbenzoic acid, is also provided for context, as it is the product of the most common transformation.

PropertyValue (Methyl 4-ethyl-3-methylbenzoate)Value (4-Ethyl-3-methylbenzoic acid)
Molecular Formula C₁₁H₁₄O₂C₁₀H₁₂O₂[2]
Molecular Weight 178.23 g/mol 164.20 g/mol [2]
CAS Number 30295-32-6 (structure-based)20774865 (PubChem CID)[2]
Appearance Colorless to pale yellow liquid (predicted)White to off-white solid (typical for benzoic acids)
Boiling Point Not reported, estimated >200 °CNot reported
Solubility Soluble in common organic solvents (e.g., THF, DCM, EtOAc, Methanol)Soluble in organic solvents, slightly soluble in hot water

Core Synthetic Transformations & Protocols

The synthetic utility of Methyl 4-ethyl-3-methylbenzoate revolves around three primary modes of reactivity: transformations of the ester group, electrophilic substitution on the aromatic ring, and directed ortho-metalation.

Reaction at the Ester Group

The methyl ester is a versatile functional group that can be readily converted into other key functionalities such as carboxylic acids, benzyl alcohols, and amides.

Hydrolysis of the ester to its corresponding carboxylic acid is arguably the most fundamental transformation. The resulting benzoic acid derivative is a critical intermediate for amide bond formation, further derivatization, or as the final target molecule.[3] Alkaline hydrolysis (saponification) is often preferred for its high efficiency and irreversibility.[4]

Causality and Experimental Rationale: The use of a strong base, such as potassium hydroxide in an aqueous alcohol mixture, ensures efficient nucleophilic acyl substitution. The alcohol co-solvent enhances the solubility of the ester starting material.[5] Refluxing provides the necessary activation energy to overcome the stability of the ester. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.[6]

Protocol 1: Alkaline Hydrolysis of Methyl 4-ethyl-3-methylbenzoate

  • Materials:

    • Methyl 4-ethyl-3-methylbenzoate (1.0 eq)

    • Potassium Hydroxide (KOH) (3.0 eq)

    • Methanol (or Ethanol)

    • Water

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-ethyl-3-methylbenzoate (e.g., 5.0 g, 28.0 mmol) in methanol (50 mL).

    • In a separate beaker, dissolve KOH (e.g., 4.7 g, 84.0 mmol) in water (25 mL) and add this solution to the flask.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow, dropwise addition of concentrated HCl. A white precipitate of 4-ethyl-3-methylbenzoic acid will form.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-ethyl-3-methylbenzoic acid as a white solid.

Reduction of the ester provides direct access to the corresponding benzyl alcohol. This transformation is crucial for synthesizing compounds where a benzylic hydroxyl or a subsequent halide is required. While powerful reducing agents like lithium aluminum hydride (LAH) are effective, milder and more user-friendly reagents like sodium borohydride in the presence of an activating agent or specific catalytic systems are often preferred for their safety and functional group tolerance.[7][8]

Causality and Experimental Rationale: Standard sodium borohydride (NaBH₄) is typically not reactive enough to reduce esters. However, its reactivity is significantly enhanced when used in methanol or in combination with certain additives.[7][9] The system of NaBH₄ in a refluxing polar aprotic solvent like THF with added methanol provides a simple, safe, and effective method for reducing aromatic esters to their alcohols in good to excellent yields.[7]

Protocol 2: Reduction of Methyl 4-ethyl-3-methylbenzoate with NaBH₄/Methanol

  • Materials:

    • Methyl 4-ethyl-3-methylbenzoate (1.0 eq)

    • Sodium Borohydride (NaBH₄) (4.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH), anhydrous

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Saturated aq. Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of NaBH₄ (e.g., 4.2 g, 112 mmol) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere, add a solution of Methyl 4-ethyl-3-methylbenzoate (e.g., 5.0 g, 28.0 mmol) in THF (20 mL).

    • Slowly add anhydrous MeOH (e.g., 14 mL, 345 mmol) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC.

    • Cool the reaction to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to yield pure (4-ethyl-3-methylphenyl)methanol.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic rings.[10][11] While an ester group is a poor directing metalation group (DMG) itself due to its susceptibility to nucleophilic attack by organolithium bases, it can be used strategically. The most effective approach involves prior conversion of the ester to a more robust DMG, such as a tertiary amide or an oxazoline. However, under carefully controlled conditions, metalation can sometimes be achieved on related benzoic acid systems.

For our building block, the most logical position for DoM is C2, which is ortho to the ester-derived directing group and activated by the two adjacent alkyl groups.

Causality and Experimental Rationale: A directing metalation group contains a heteroatom that can coordinate to the lithium atom of a strong base like n-butyllithium or s-butyllithium.[11][12] This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction over other protons on the ring.[12][13] This process creates a stabilized aryllithium intermediate that can then be quenched with a wide variety of electrophiles. The choice of base and solvent is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often used with substrates sensitive to nucleophilic attack.[12]

The following workflow illustrates the general strategy.

DoM_Workflow Start Methyl 4-ethyl-3-methylbenzoate Convert Convert to DMG (e.g., Tertiary Amide) Start->Convert 1. Amine, Heat or 2. Hydrolysis -> Acid Chloride -> Amine Metalate Deprotonation with Strong Base (e.g., s-BuLi) Convert->Metalate 3. Base, THF, -78 °C Aryl_Li Aryllithium Intermediate Metalate->Aryl_Li Quench Quench with Electrophile (E+) (e.g., I₂, DMF, R-CHO) Aryl_Li->Quench 4. Add Electrophile Product ortho-Functionalized Product Quench->Product

Caption: General workflow for Directed ortho-Metalation (DoM).

Protocol 3: Synthesis of N,N-Diethyl-4-ethyl-3-methylbenzamide (DoM Precursor)

  • Materials:

    • 4-Ethyl-3-methylbenzoic acid (from Protocol 1) (1.0 eq)

    • Thionyl Chloride (SOCl₂) (1.5 eq)

    • Toluene or Dichloromethane (DCM), anhydrous

    • Diethylamine (Et₂NH) (2.5 eq)

    • Triethylamine (Et₃N) or Pyridine (as base)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Procedure:

    • Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend 4-ethyl-3-methylbenzoic acid (e.g., 4.0 g, 24.4 mmol) in anhydrous toluene (50 mL). Add thionyl chloride (2.7 mL, 36.6 mmol) and a catalytic drop of DMF. Heat the mixture to 80 °C for 2 hours until the solution is clear and gas evolution has ceased. Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and toluene.

    • Amidation: Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C. In a separate flask, dissolve diethylamine (6.3 mL, 61.0 mmol) in DCM (20 mL). Slowly add the diethylamine solution to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water. Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide. Purify by column chromatography or distillation if necessary.

Visualization of Key Reactions

The following diagram outlines the primary synthetic pathways starting from Methyl 4-ethyl-3-methylbenzoate.

Reactions cluster_main Key Synthetic Pathways Start Methyl 4-ethyl-3-methylbenzoate Acid 4-Ethyl-3-methylbenzoic Acid Start->Acid  KOH, MeOH/H₂O  (Saponification) Alcohol (4-Ethyl-3-methylphenyl) methanol Start->Alcohol NaBH₄, MeOH/THF (Reduction) Amide N,N-Diethyl-4-ethyl-3- methylbenzamide Acid->Amide 1. SOCl₂ 2. Et₂NH OrthoProduct 2-Substituted-4-ethyl-3- methylbenzamide Amide->OrthoProduct 1. s-BuLi, -78 °C 2. Electrophile (E⁺) (DoM)

Caption: Key transformations of Methyl 4-ethyl-3-methylbenzoate.

Conclusion and Future Outlook

Methyl 4-ethyl-3-methylbenzoate is a building block with significant, often untapped, potential. The protocols detailed herein for saponification, reduction, and precursor synthesis for directed metalation provide a robust foundation for its use. These primary transformations open the door to a vast chemical space, allowing for the synthesis of complex benzoic acids, benzyl alcohols, and highly substituted aromatic systems. Researchers in drug development can leverage this scaffold to explore structure-activity relationships, while materials scientists can incorporate this rigid, substituted core into novel polymers and functional materials. The continued exploration of new catalytic methods and reaction conditions will undoubtedly expand the synthetic utility of this versatile intermediate.

References

  • Organic Syntheses Procedure: Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Simple reduction of ethyl, isopropyl and benzyl aromatic esters to alcohols using sodium borohydride-methanol system. ResearchGate. Available at: [Link]

  • Directed (ortho) Metallation. University of Rochester. Available at: [Link]

  • Directed Ortho Metalation. Unblog.fr. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. Available at: [Link]

  • Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Iraqi Journal of Basic Science. Available at: [Link]

  • Catalytic hydrogenation of esters of aromatic monocarboxylic acids to aryl-substituted methanols. Google Patents.
  • Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. ResearchGate. Available at: [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

  • Preparation of Methyl Benzoate. University of Babylon. Available at: [Link]

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. ACS Publications. Available at: [Link]

  • Preparation method of methyl benzoate compound. Google Patents.
  • Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Available at: [Link]

  • Ethyl Benzoate in Organic Synthesis: A Versatile Building Block. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link]

  • Hydrolysis of Methyl Benzoate Experiment. Scribd. Available at: [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. YouTube. Available at: [Link]

  • 4-Ethyl-3-methylbenzoic acid. PubChem. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]

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Application

Application Note: Precision Solvent Selection for Methyl 4-ethyl-3-methylbenzoate Workflows

Topic: Solvent Selection for Methyl 4-ethyl-3-methylbenzoate Reactions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Methyl 4-ethyl-3-methylbenzoate Reactions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

Methyl 4-ethyl-3-methylbenzoate (CAS: Analogous structures referenced) is a bifunctional aromatic building block critical in the synthesis of lipophilic drug candidates and agrochemicals.[1] Its structure features two distinct reactive domains: the methyl ester moiety (susceptible to hydrolysis and reduction) and the alkyl-substituted aromatic ring (susceptible to radical halogenation and electrophilic substitution).[1]

This guide addresses the critical impact of solvent selection on reaction kinetics, regioselectivity, and environmental compliance. We move beyond "legacy" solvents (e.g., CCl₄, Benzene) to recommend high-performance, sustainable alternatives that maintain yield integrity while meeting modern safety standards.

Physicochemical Profile & Solubility Logic

Understanding the solvation shell is prerequisite to reaction design.[2] Methyl 4-ethyl-3-methylbenzoate is a lipophilic ester.[1][2]

Table 1: Solubility Profile & Solvent Compatibility

Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Chlorinated Dichloromethane (DCM), ChloroformHigh General synthesis, extractions.[1] Note: Environmental restrictions.[2]
Polar Aprotic Acetonitrile (MeCN), THF, DMFHigh Nucleophilic substitutions, radical reactions (MeCN).
Alcohols Methanol (MeOH), Ethanol (EtOH)High Transesterification, Hydrolysis (co-solvent).[1]
Hydrocarbons Hexanes, TolueneModerate-High Non-polar extractions, recrystallization.[2]
Aqueous WaterNegligible Requires co-solvent or Phase Transfer Catalyst (PTC).[1][2]

Expert Insight: The hydrophobic ethyl and methyl groups on the benzene ring significantly decrease water solubility compared to simple methyl benzoate.[2] For aqueous reactions (hydrolysis), a minimum 1:1 ratio of organic co-solvent (MeOH or THF) is required to prevent phase separation that stalls kinetics.

Critical Reaction Workflows & Solvent Protocols

Workflow A: Regioselective Benzylic Bromination (Wohl-Ziegler)

Objective: Functionalization of the alkyl side-chain.[1] Challenge: Regioselectivity. The molecule has two benzylic positions: the methyl group (C3) and the ethyl group (C4) .[1]

  • Mechanism:[1][2][3][4][5] Radical substitution via N-Bromosuccinimide (NBS).[1][2]

  • Selectivity: Radical stability dictates that the secondary benzylic radical (on the ethyl group) forms faster than the primary benzylic radical (on the methyl group).[1]

Solvent Selection:

  • Legacy: Carbon Tetrachloride (CCl₄).[1][2] Status: Obsolete due to toxicity/ozone depletion.[1]

  • Modern Standard: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) .[1][2]

  • Rationale: MeCN dissolves the ester but precipitates the succinimide byproduct, driving the equilibrium and simplifying purification. It is also non-ozone depleting.[2]

Protocol 1: Green Benzylic Bromination in Acetonitrile
  • Setup: Charge a flame-dried round-bottom flask with Methyl 4-ethyl-3-methylbenzoate (1.0 eq) and Acetonitrile (0.5 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq). Critical: Ensure NBS is white/recrystallized; yellow NBS contains free Br₂ which promotes side reactions.[2]

  • Initiation: Add AIBN (0.05 eq) or benzoyl peroxide.[1][2]

  • Reaction: Reflux at 80°C for 4–6 hours.

    • Visual Check: The suspension will change as denser NBS (solid) converts to lighter Succinimide (floating solid).[1][2]

  • Workup: Cool to 0°C. Filter off the precipitated succinimide. Concentrate the filtrate.

  • Validation: 1H NMR will show the quartet of the ethyl group shifting to a multiplet (CH-Br) at ~5.1 ppm.[1][2]

Workflow B: Controlled Hydrolysis (Saponification)

Objective: Conversion to 4-ethyl-3-methylbenzoic acid without decarboxylation or side-chain degradation.[1][2] Solvent Selection:

  • Standard: THF/Water (1:1) or MeOH/Water (2:1) .[1][2]

  • Rationale: The "4-ethyl" chain increases lipophilicity.[1][2] Pure aqueous base will result in a biphasic mixture (oil floating on base) with near-zero reaction rate.[1][2] THF is preferred over MeOH if transesterification is a risk (though less relevant for hydrolysis, it is critical if partial hydrolysis occurs).[2]

Protocol 2: Biphasic Hydrolysis System
  • Dissolution: Dissolve Methyl 4-ethyl-3-methylbenzoate (10 mmol) in THF (20 mL).

  • Activation: Add LiOH (2.0 M aqueous solution, 30 mL) dropwise.

    • Why LiOH? Lithium salts are more soluble in organic mixtures than Na/K salts, preventing precipitation of the intermediate carboxylate.

  • Kinetics: Stir vigorously at 60°C for 12 hours.

  • Quench: Evaporate THF under reduced pressure. The residue will be the aqueous lithium salt.[2]

  • Isolation: Acidify aqueous layer with 1M HCl to pH 2. The product, 4-ethyl-3-methylbenzoic acid, will precipitate as a white solid.[1]

Workflow C: Chemoselective Reduction

Objective: Reduction of ester to benzyl alcohol (4-ethyl-3-methylbenzyl alcohol). Solvent Selection:

  • Requirement: Anhydrous Diethyl Ether (Et₂O) or Anhydrous THF .[1][2]

  • Strict Exclusion: Water and Alcohols (react violently with LiAlH₄).[1][2]

  • Safety Note: THF is preferred for higher boiling point and better solvation of aluminate complexes.[2]

Visualizing the Chemistry (DOT Diagrams)[1]

Diagram 1: Reaction Pathways & Solvent Logic

This diagram illustrates the divergence of reaction pathways based on reagent/solvent combinations.[2]

ReactionPathways Start Methyl 4-ethyl-3-methylbenzoate Hydrolysis Hydrolysis (Target: Carboxylic Acid) Start->Hydrolysis LiOH, THF/H2O (Homogeneous Phase) Bromination Radical Bromination (Target: Benzylic Bromide) Start->Bromination NBS, AIBN Acetonitrile (Reflux) Reduction Reduction (Target: Benzyl Alcohol) Start->Reduction LiAlH4, Anhydrous THF (Inert Atmosphere) Prod_Acid 4-ethyl-3-methylbenzoic acid Hydrolysis->Prod_Acid Prod_Bromo Methyl 4-(1-bromoethyl)-3-methylbenzoate (Major Regioisomer) Bromination->Prod_Bromo Secondary Radical Stabilization Prod_Alc 4-ethyl-3-methylbenzyl alcohol Reduction->Prod_Alc

Caption: Divergent synthetic pathways for Methyl 4-ethyl-3-methylbenzoate, highlighting the regioselectivity of bromination dictated by alkyl substitution.[1]

Diagram 2: Solvent Decision Matrix

A logical flow for selecting the greenest, most effective solvent based on reaction type.[2]

SolventSelection Decision Select Reaction Type Type_Nuc Nucleophilic Substitution (Hydrolysis/Saponification) Decision->Type_Nuc Type_Rad Radical Reaction (Wohl-Ziegler Bromination) Decision->Type_Rad Type_Red Hydride Reduction (Ester to Alcohol) Decision->Type_Red Solv_Nuc Rec: THF/Water (1:1) Alt: MeOH/Water Type_Nuc->Solv_Nuc Requires miscibility with aqueous base Solv_Rad Rec: Acetonitrile Avoid: CCl4 (Toxic) Type_Rad->Solv_Rad Requires polarity to precipitate succinimide Solv_Red Rec: Anhydrous THF Avoid: Ethers with Peroxides Type_Red->Solv_Red Requires aprotic anhydrous conditions

Caption: Decision tree for solvent selection prioritizing solubility, safety, and green chemistry principles.

Troubleshooting & Self-Validating Systems

Issue 1: Incomplete Hydrolysis (Emulsion Formation)

  • Cause: Solvent ratio allows phase separation; the ester hides in the oil droplets.[2]

  • Fix: Add Methanol until the solution becomes homogeneous (clear). Heat to reflux.[2]

  • Check: Take an aliquot, acidify.[2] If starting material precipitates (check TLC), reaction is incomplete.[2]

Issue 2: Low Yield in Bromination

  • Cause: Wet solvent or old NBS.[1][2] Water destroys the radical chain; yellow NBS contains Br₂ which causes ionic bromination (ring substitution) rather than radical bromination (side chain).[1][2]

  • Fix: Recrystallize NBS from water (dry thoroughly) or use fresh bottle.[1][2] Distill Acetonitrile over CaH₂.

References

  • Wohl-Ziegler Reaction Mechanism & Solvent Effects. Organic Chemistry Portal. (Accessed 2024).[1][2][4][6] Detailed mechanism of allylic/benzylic bromination favoring CCl4 and Acetonitrile.[2]Link

  • Solvent Effects in Ester Hydrolysis. Journal of Chemical Sciences, 2019.[2][7] Kinetics of ethyl benzoate hydrolysis in aqueous-organic mixtures.Link[1]

  • Green Solvents for Organic Synthesis. Organic Process Research & Development, ACS.[2] Review of replacing chlorinated solvents with esters and nitriles.[2]Link[1]

  • Chemical Properties of Ethyl 4-methylbenzoate (Analog). PubChem, NIH.[1][2] Physical property data used for solubility extrapolation.[1][2]Link[1]

  • Preparation of Methyl Benzoate Derivatives. Organic Syntheses, Coll.[2] Vol. 10. Standard protocols for esterification and handling of benzoate derivatives.Link[1]

Sources

Method

Topic: Catalytic Hydrogenation of Methyl 4-ethyl-3-methylbenzoate Derivatives

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction The selective hydrogenation of substituted aromatic compounds is a cornerstone of modern syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective hydrogenation of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, providing access to saturated carbocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science. Methyl 4-ethyl-3-methylbenzoate and its derivatives represent a class of substrates where controlled reduction of the benzene ring, while preserving the ester functionality, is crucial for synthesizing valuable intermediates. This application note provides a comprehensive technical guide, grounded in established principles of heterogeneous catalysis, for the successful catalytic hydrogenation of these molecules. We will delve into the causality behind experimental choices, from catalyst selection to reaction monitoring, and present a detailed, self-validating protocol for achieving high-yield conversion to the corresponding cyclohexane derivative, Methyl 4-ethyl-3-methylcyclohexanecarboxylate.

Section 1: Mechanistic Rationale and Catalyst Selection

The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically challenging transformation that requires a potent catalyst to facilitate the addition of hydrogen across the stable π-system. The generally accepted mechanism involves the dissociative chemisorption of molecular hydrogen onto the surface of a metal catalyst, followed by the stepwise addition of adsorbed hydrogen atoms to the adsorbed aromatic ring.[1]

The choice of catalyst is the most critical parameter for achieving the desired selectivity—in this case, reduction of the aromatic ring without hydrogenolysis of the methyl ester group.

  • Rhodium (Rh): Often the catalyst of choice for aromatic ring hydrogenation under mild conditions.[2][3] Rhodium on a carbon support (Rh/C) is particularly effective and can often achieve complete saturation of the benzene ring at low to moderate pressures and temperatures.[4]

  • Platinum (Pt): Platinum-based catalysts, such as platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C), are also highly active for hydrogenating aromatic systems.[5][6] They can sometimes require more forcing conditions than rhodium but are a robust and widely used alternative.[7]

  • Palladium (Pd): While highly active for many hydrogenation reactions, such as reducing alkenes, alkynes, and nitro groups, palladium on carbon (Pd/C) is generally less effective for aromatic ring saturation and more prone to causing hydrogenolysis of sensitive functional groups like benzyl esters.[4][8] Therefore, it is typically avoided for this specific transformation unless specific additives or conditions are used to modify its selectivity.[9][10]

For the selective hydrogenation of Methyl 4-ethyl-3-methylbenzoate, a 5% Rhodium on Carbon (5% Rh/C) catalyst is recommended as the starting point due to its high activity for arene hydrogenation under relatively mild conditions, which minimizes the risk of ester reduction.[2]

Section 2: Optimizing Reaction Parameters

The success of the hydrogenation is dependent on a careful balance of several experimental variables. Understanding the role of each is key to process optimization and troubleshooting.

Table 1: Key Parameter Optimization
ParameterTypical RangeRationale & Causality
Hydrogen Pressure 50 – 500 psi (3.5 – 35 bar)Higher pressure increases the concentration of dissolved hydrogen in the solvent, which generally accelerates the reaction rate.[11] For aromatic rings, pressures above atmospheric are typically required for practical reaction times.
Temperature 25 – 80 °CIncreasing temperature enhances the reaction rate but can also promote side reactions, such as ester hydrogenolysis. A moderate temperature is usually optimal.[12]
Solvent Methanol, Ethanol, Acetic AcidProtic solvents are commonly used. Methanol and ethanol are excellent for dissolving the substrate and have good hydrogen solubility. Acetic acid can sometimes accelerate the reaction for platinum catalysts but may lead to transesterification with other alcoholic solvents.
Catalyst Loading 1 – 10 mol% (by weight of metal)Higher loading increases the number of active sites, leading to faster conversion. However, this also increases cost. The optimal loading balances reaction time with economics and ease of filtration.
Agitation 500 – 1500 RPMVigorous stirring is critical in a three-phase system (solid catalyst, liquid solution, gaseous hydrogen) to ensure efficient mass transfer of hydrogen from the gas phase to the catalyst surface.[13]

Section 3: Experimental Workflow and Protocols

The overall process for catalytic hydrogenation follows a systematic workflow from preparation to analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis Phase prep_reactor 1. Prepare & Leak-Test High-Pressure Reactor prep_solution 2. Prepare Substrate Solution prep_reactor->prep_solution prep_catalyst 3. Weigh & Add Catalyst (Under Inert Atmosphere) prep_solution->prep_catalyst purge 4. Seal Reactor & Purge with Inert Gas (N2) prep_catalyst->purge pressurize 5. Pressurize with H2 & Begin Agitation/Heating purge->pressurize monitor 6. Monitor Reaction (Pressure Drop, TLC/GC) pressurize->monitor depressurize 7. Cool, Depressurize & Purge with N2 monitor->depressurize filter 8. Filter Catalyst (Caution: Pyrophoric) depressurize->filter purify 9. Concentrate & Purify Product (e.g., Distillation) filter->purify analyze 10. Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for catalytic hydrogenation.

Chemical Transformation

Caption: Hydrogenation of the target substrate.

Protocol 1: Hydrogenation of Methyl 4-ethyl-3-methylbenzoate

Disclaimer: All high-pressure hydrogenation reactions are inherently hazardous and must be conducted by trained personnel in a properly functioning chemical fume hood with a blast shield.[14][15]

Materials & Equipment:

  • Methyl 4-ethyl-3-methylbenzoate (Substrate)

  • 5% Rhodium on Carbon (Rh/C), 50% wet with water

  • Methanol (ACS grade or higher)

  • High-pressure reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet valves.[13]

  • Inert gas source (Nitrogen or Argon)

  • Hydrogen gas source with a two-stage regulator

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor vessel is clean and dry.[16] Assemble the reactor and perform a leak test with nitrogen at a pressure greater than the planned reaction pressure (e.g., 600 psi).[13] Once the vessel is confirmed to be pressure-tight, vent the nitrogen.

  • Charging the Reactor:

    • To the reactor vessel, add a magnetic stir bar (if applicable) and Methyl 4-ethyl-3-methylbenzoate (e.g., 5.0 g).

    • Add methanol (e.g., 50 mL) to dissolve the substrate.

    • Carefully weigh the 5% Rh/C catalyst (e.g., 250 mg, ~2.5 mol% Rh). Note: The catalyst is often supplied wet with water to prevent it from being pyrophoric. Handle in an inert atmosphere glove bag or add it quickly to the solvent-containing vessel to minimize air exposure.

  • Sealing and Purging:

    • Securely seal the reactor head.

    • Purge the vessel of air to prevent the formation of an explosive hydrogen/oxygen mixture.[17] Do this by pressurizing with nitrogen to ~100 psi, stirring for 2 minutes, and then carefully venting the gas. Repeat this purge cycle at least three times.[14]

  • Initiating the Reaction:

    • After the final nitrogen vent, introduce hydrogen gas into the reactor. Pressurize to the desired setpoint (e.g., 500 psi).

    • Begin vigorous stirring (~1000 RPM) and, if required, heat the vessel to the target temperature (e.g., 50 °C).

  • Reaction Monitoring:

    • The reaction progress can be monitored by the cessation of hydrogen uptake (i.e., the pressure on the gauge stops dropping).

    • For more precise monitoring, small aliquots can be carefully removed (after cooling and depressurizing the reactor) and analyzed by TLC or GC-MS to check for the disappearance of the starting material.[18] Online and in-line monitoring techniques like flow NMR or IR can also be employed for advanced process control.[19][20][21]

  • Reaction Work-up:

    • Once the reaction is complete (typically 4-24 hours), stop the heating and allow the reactor to cool to room temperature.

    • Close the main hydrogen cylinder valve. Carefully vent the excess hydrogen from the reactor into a fume hood exhaust.[16]

    • Purge the reactor with nitrogen (3 cycles) as done in step 3.

  • Catalyst Filtration:

    • Open the reactor in a well-ventilated fume hood.

    • CRITICAL SAFETY STEP: The filtered catalyst can be pyrophoric and may ignite upon contact with air as it dries.[14] To handle this, either filter the reaction mixture through a pad of Celite® and immediately quench the filter cake with plenty of water, or use a syringe filter to separate the catalyst from the solution. Never leave the dry, used catalyst exposed to air.

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the methanol solvent using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or column chromatography if necessary to yield pure Methyl 4-ethyl-3-methylcyclohexanecarboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of aromatic proton signals (typically ~7-8 ppm) and the appearance of aliphatic cyclohexane proton signals (~1-3 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure or leak in the system. 3. Poor mass transfer (inadequate stirring). 4. Presence of a catalyst poison (e.g., sulfur compounds).1. Use fresh, high-quality catalyst. 2. Re-check the system for leaks and ensure the H₂ cylinder is not empty. Increase pressure if necessary. 3. Increase the agitation speed. 4. Purify the starting material if impurities are suspected.
Incomplete Reaction (Stalls) 1. Catalyst deactivation over time. 2. Insufficient catalyst loading.1. Add a fresh portion of catalyst (after safely depressurizing and purging the vessel). 2. Increase the initial catalyst loading in subsequent runs.
Formation of Byproducts (e.g., ester hydrogenolysis to alcohol)1. Reaction temperature is too high. 2. Catalyst is not selective (e.g., using Pd/C).1. Lower the reaction temperature. 2. Switch to a more selective catalyst like Rh/C or PtO₂.

References

  • Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
  • Wilson, M. F., & Kriz, J. F. (1996). Hydrogenation of Aromatics in Synthetic Crude Distillates Catalyzed by Platinum Supported in Molecular Sieves. Industrial & Engineering Chemistry Research. ACS Publications.
  • Ali, M. A., Ali, S. A., & Aboul-Gheit, A. K. (n.d.). Activation of platinum-alumina catalysts for the hydrogenation of aromatic hydrocarbons. ResearchGate.
  • Unknown Author. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Fox Process.
  • Gevorgyan, V., et al. (2020, November 17). Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones. Organic Letters. ACS Publications.
  • Jinzong Machinery. (2025, August 20). High Pressure Reactor (hydrogenation) Use Experience Brief Talk.
  • Unknown Author. (n.d.). Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Hydrogen.
  • Unknown Author. (n.d.). Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts. ResearchGate.
  • van der Zwan, K. P., et al. (2019, September 11). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. ACS Publications.
  • Nanalysis Corp. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM.
  • Bartoli, G., et al. (n.d.). Rhodium/Graphite-Catalyzed Hydrogenation of Carbocyclic and Heterocyclic Aromatic Compounds. Synlett.
  • Unknown Author. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Unknown Author. (n.d.). Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation. PubMed Central.
  • van der Zwan, K. P., et al. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PubMed Central.
  • Unknown Author. (n.d.). Catalytic Hydrogenation of Benzoic Acid. ResearchGate.
  • Unknown Author. (2021). Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. MATEC Web of Conferences.
  • Unknown Author. (n.d.). Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. Energy & Fuels. ACS Publications.
  • Unknown Author. (2022, February 10). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology. RSC Publishing.
  • University of Pittsburgh. (2012, March 6). Safety Manual: Hydrogenation Reactions.
  • LibreTexts. (2022, July 20). 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Chemistry LibreTexts.
  • Unknown Author. (2025, April 19). Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. MDPI.
  • Unknown Author. (2015, February 11). The palladium catalysed hydrogenation of multi-functional aromatic nitriles. E-Thesis.
  • Unknown Author. (2026, February 16). Cu-Zn-Zr CATALYST FOR HYDROGENATION OF METHYL BENZOATE TO BENZYL ALCOHOL. Petroleum Processing and Petrochemicals.
  • Unknown Author. (2026, February 4). Fabrication and kinetics of Cu/MgO catalysts for selective hydrogenation of methyl benzoate to benzyl alcohol. New Journal of Chemistry. RSC Publishing.
  • Unknown Author. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. RSC Publishing.
  • Unknown Author. (n.d.). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. Google Patents.
  • Unknown Author. (n.d.). Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. RSC Publishing.
  • Unknown Author. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2. ResearchGate.
  • Unknown Author. (2023, December 28). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI.
  • Unknown Author. (2017, January 25). Catalytic Hydrogenation of Benzoic Acid. IntechOpen.
  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Unknown Author. (n.d.). Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complex 2. ResearchGate.
  • Unknown Author. (2007, July 12). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate.
  • Unknown Author. (2025, April 22). Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. CERES Research Repository.
  • Unknown Author. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe.
  • Unknown Author. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. ACS Publications.
  • Unknown Author. (n.d.). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. ResearchGate.
  • Unknown Author. (n.d.). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing.
  • Unknown Author. (n.d.). Catalytic hydrogenation of methyl vs. tert-butyl benzoate with... ResearchGate.
  • Unknown Author. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.

Sources

Application

Application Notes &amp; Protocols: A Framework for Evaluating Novel Chemical Scaffolds in Kinase Inhibitor Research

A Case Study Approach with Methyl 4-ethyl-3-methylbenzoate Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many dise...

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study Approach with Methyl 4-ethyl-3-methylbenzoate

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] The search for novel chemical scaffolds that can serve as starting points for potent and selective kinase inhibitors is a continuous effort in pharmaceutical research.

This document outlines a comprehensive framework for the initial evaluation of a novel chemical entity, Methyl 4-ethyl-3-methylbenzoate , as a potential kinase inhibitor. As of this writing, a review of the scientific literature does not indicate that this specific molecule has been previously investigated for this purpose. Therefore, we will treat it as a hypothetical starting point to illustrate the logical workflow, from initial biochemical screening to cell-based validation, that a researcher would undertake to characterize its potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase inhibitor discovery.

Part 1: Compound Synthesis and Characterization

Before any biological evaluation, the purity and identity of the test compound must be rigorously established.

1.1. Proposed Synthesis of Methyl 4-ethyl-3-methylbenzoate

A plausible synthetic route for Methyl 4-ethyl-3-methylbenzoate would involve the esterification of 4-ethyl-3-methylbenzoic acid. This can be achieved through several standard methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

General Reaction Scheme: 4-ethyl-3-methylbenzoic acid + Methanol (in excess) --(H₂SO₄ catalyst, heat)--> Methyl 4-ethyl-3-methylbenzoate + H₂O

1.2. Protocol: Quality Control

Upon synthesis, the compound must be purified, typically by flash chromatography, and its identity and purity confirmed.

Table 1: Required Quality Control Specifications

AnalysisMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with proposed structureConfirms the correct molecule has been synthesized.
Purity HPLC-UV/MS≥ 95%Ensures that any observed biological activity is due to the target compound and not impurities.
Solubility DMSO solubility testSoluble to at least 10 mMDetermines the appropriate stock concentration for biological assays.

Part 2: Primary Biochemical Screening

The first step in biological evaluation is to determine if the compound has any activity against a panel of protein kinases. A robust, high-throughput biochemical assay is essential for this initial screen. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose due to its sensitivity and broad applicability across the kinome.[2] It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2]

2.1. Workflow for Primary Kinase Screening

G cluster_0 Preparation cluster_1 Biochemical Assay cluster_2 Data Analysis A Compound Preparation (10 mM stock in DMSO) C Assay Plate Preparation (Compound dilution series) A->C B Kinase Panel Selection (e.g., diverse cancer-related kinases) D Add Kinase, Substrate, and ATP to wells B->D C->D E Incubate at RT (Kinase Reaction) D->E F Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) E->F G Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H Read Luminescence G->H I Calculate % Inhibition vs. Controls H->I J Identify Primary 'Hits' (e.g., >50% inhibition at 10 µM) I->J G A Biochemical Hit (e.g., Kinase X) B NanoBRET™ Assay (Target Engagement in Cells) A->B Confirms cell permeability & target binding C Phosphorylation Assay (Downstream Pathway Inhibition) B->C Confirms functional inhibition of kinase D Cell Proliferation Assay (e.g., Ba/F3 system) C->D Links inhibition to a cellular phenotype E Confirmed Cellularly Active Hit D->E

Sources

Method

Application Note: Advanced Storage, Handling, and Stability Protocols for Methyl Benzoate Esters

Executive Summary Methyl benzoate (CAS 93-58-3) and its structurally related ester derivatives (such as methylparaben) are ubiquitous components in pharmaceutical formulations, chemical synthesis, and fragrance engineeri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl benzoate (CAS 93-58-3) and its structurally related ester derivatives (such as methylparaben) are ubiquitous components in pharmaceutical formulations, chemical synthesis, and fragrance engineering[1]. While generally recognized as stable under ambient conditions, the presence of the ester linkage and the compound's inherent volatility necessitate rigorous storage and handling protocols. Improper handling can lead to hydrolytic degradation, loss of assay integrity, and significant safety hazards due to vapor accumulation[2]. This application note provides a comprehensive, causality-driven guide to managing methyl benzoate esters in laboratory and manufacturing environments.

Physicochemical Profiling & Causality in Handling

Understanding the physicochemical properties of methyl benzoate is the foundation of any robust handling protocol. The compound presents as a colorless, oily liquid with a strong, characteristic odor[3].

Table 1: Key Physicochemical Properties of Methyl Benzoate

PropertyValueOperational Implication
Molecular Weight 136.15 g/mol Essential for standardized molar calculations in stability assays.
Boiling Point 198 - 199 °CLow risk of boiling at ambient temperatures, but volatile enough to emit strong odors.
Melting Point -12 °CRemains liquid under standard pharmaceutical refrigeration (2–8 °C)[3].
Flash Point 82 - 83 °C (Closed Cup)Classified as a combustible liquid (GHS Category 4). Requires strict segregation from ignition sources[4].
Vapor Pressure 36 Pa (<1 mmHg) at 20 °CVapors are heavier than air (vapor density 4.7) and can dangerously accumulate in low-lying areas[3].
Water Solubility ~2.1 g/L at 20 °CPoorly soluble in water; requires organic solvents (e.g., acetonitrile, ethanol) for complete dissolution in assays.
log Pow 2.12Its lipophilic nature dictates the use of non-polar compatible PPE and containment materials[5].

Storage Protocols: Establishing a Self-Validating System

Storage of methyl benzoate must mitigate three primary degradation vectors: thermal volatility, oxidative combustion, and hydrolytic cleavage.

  • Environmental Controls: Store in a cool, dry, and well-ventilated area[4]. Because the flash point is 83 °C, the storage environment must be strictly isolated from heat, sparks, and open flames[3].

  • Material Compatibility: Store only in original containers or tightly sealed amber glass bottles[5]. Avoid prolonged contact with certain plastics (e.g., polystyrene) that may swell or degrade upon exposure to lipophilic esters.

  • Chemical Segregation: Methyl benzoate must be isolated from strong oxidizing agents to prevent exothermic reactions. Crucially, it must be segregated from strong bases and strong acids, which catalyze the hydrolysis of the ester bond, yielding benzoic acid and methanol[2].

Operational Handling & Spill Response

Because methyl benzoate vapors are heavier than air and can cause respiratory and ocular irritation, engineering controls are paramount[3].

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent vapor accumulation and inhalation exposure[4].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or butyl rubber, validated for ester compatibility), safety goggles, and a standard laboratory coat[4].

  • Spill Response: In the event of a spill, immediately eliminate all ignition sources. Do not flush into the municipal sewer system due to its aquatic toxicity (GHS Aquatic Chronic 3)[4]. Absorb the liquid with an inert material (e.g., dry sand or vermiculite) and transfer it to a hazardous waste container[3].

SpillResponse Start Methyl Benzoate Spill Detected Assess Assess Volume & Ventilation Start->Assess Evacuate Evacuate Area & Increase Ventilation Assess->Evacuate > 100 mL or Poor Ventilation PPE Don Appropriate PPE (Respirator, Gloves) Assess->PPE < 100 mL & Good Ventilation Evacuate->PPE Contain Contain Spill with Inert Absorbent (Sand) PPE->Contain Dispose Transfer to Sealed Hazardous Waste Container Contain->Dispose

Logical workflow for methyl benzoate spill containment and remediation.

Experimental Protocol: Accelerated Hydrolysis & Stability Assay

To validate the integrity of stored methyl benzoate esters, a forced degradation (hydrolysis) assay coupled with HPLC analysis serves as a self-validating quality control mechanism. This protocol forces the base-catalyzed nucleophilic acyl substitution to quantify degradation kinetics and confirm that storage conditions have not compromised the chemical.

Mechanistic Causality: The carbonyl carbon of the benzoate ester is highly electrophilic. In the presence of aqueous sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, expelling the methoxide leaving group, which protonates to form methanol, leaving behind the water-soluble benzoate salt[2].

HydrolysisPathway MB Methyl Benzoate Ester Conditions Aqueous Base (NaOH) MB->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Products Sodium Benzoate + Methanol Intermediate->Products Ester Cleavage Analysis HPLC / GC-MS Quantification Products->Analysis Stability Validation

Base-catalyzed hydrolysis pathway of methyl benzoate esters.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a 1.0 mg/mL stock solution of the methyl benzoate sample in HPLC-grade acetonitrile. Acetonitrile is chosen due to its miscibility with both the lipophilic ester and the aqueous reagents to follow.

  • Forced Degradation (Alkaline): Transfer 5.0 mL of the stock solution to a 20 mL amber glass vial. Add 5.0 mL of 0.1 M NaOH (aq).

  • Incubation: Seal the vial tightly and incubate in a water bath at 40 °C for exactly 60 minutes. Causality: The elevated temperature accelerates the hydrolytic cleavage, allowing for a rapid assessment of ester stability.

  • Neutralization: Quench the reaction by adding 5.0 mL of 0.1 M HCl (aq). Causality: Neutralizing the base immediately halts the nucleophilic attack, locking the degradation profile at the 60-minute mark for accurate quantification.

  • Extraction & Dilution: Dilute the mixture to a final volume of 50 mL with the mobile phase (e.g., 60:40 Acetonitrile:Water).

  • Chromatographic Analysis: Inject 10 µL into an HPLC system equipped with a C18 column and a UV detector set to 230 nm.

  • Data Interpretation: Calculate the percentage of intact methyl benzoate versus the appearance of the benzoic acid peak. A high-purity, properly stored batch should exhibit <0.5% degradation under baseline (non-accelerated) storage conditions.

References

  • [4] Gustavus Adolphus College / Sigma-Aldrich. Safety Data Sheet: Methyl Benzoate. Retrieved from:

  • [5] National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from:

  • [3] International Labour Organization (ILO). International Chemical Safety Cards (ICSC) 1187: Methyl Benzoate. Retrieved from:

  • Sigma-Aldrich. Methyl Benzoate 99% Product Specification. Retrieved from:

  • [2] Wikipedia. Methyl Benzoate. Retrieved from:

Sources

Application

Scalable synthesis methods for Methyl 4-ethyl-3-methylbenzoate

An Application Note and Protocol for the Scalable Synthesis of Methyl 4-ethyl-3-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-ethyl-3-methylbenzoate is a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of Methyl 4-ethyl-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethyl-3-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its specific substitution pattern offers a versatile scaffold for further chemical modifications. This document provides detailed, scalable, and reproducible protocols for the synthesis of Methyl 4-ethyl-3-methylbenzoate, designed for researchers in both academic and industrial settings. The methodologies presented herein are grounded in established chemical principles and have been designed with scalability and efficiency in mind.

Two distinct and scalable synthetic routes are presented. The first is a classical multi-step approach starting from the readily available commodity chemical, m-xylene. The second, more convergent route, utilizes a commercially available substituted benzoic acid, offering a potentially more streamlined process for large-scale production.

Method 1: Multi-Step Synthesis from m-Xylene

This linear synthesis provides a cost-effective route starting from a simple, inexpensive starting material. The key transformations include Friedel-Crafts acylation, Clemmensen reduction, oxidation, and Fischer esterification.

Synthetic Strategy Overview

Method_1_Workflow A m-Xylene B 4-Acetyl-1,2-dimethylbenzene A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C 4-Ethyl-1,2-dimethylbenzene B->C Clemmensen Reduction (Zn(Hg), HCl) D 4-Ethyl-3-methylbenzoic Acid C->D Oxidation (KMnO4) E Methyl 4-ethyl-3-methylbenzoate D->E Fischer Esterification (Methanol, H2SO4)

Caption: Workflow for the multi-step synthesis of Methyl 4-ethyl-3-methylbenzoate from m-xylene.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of m-Xylene

This reaction introduces the acetyl group onto the m-xylene ring. The primary challenge is controlling the regioselectivity.

  • Materials:

    • m-Xylene

    • Acetyl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas into a trap.

    • Charge the flask with anhydrous AlCl₃ (1.2 eq) and dry DCM. Cool the suspension to 0 °C in an ice bath.

    • Add a solution of m-xylene (1.0 eq) in dry DCM to the dropping funnel.

    • Slowly add acetyl chloride (1.1 eq) to the stirred suspension of AlCl₃.

    • After the addition of acetyl chloride, add the m-xylene solution dropwise over 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to isolate 4-acetyl-1,2-dimethylbenzene.

Step 2: Clemmensen Reduction of 4-Acetyl-1,2-dimethylbenzene

This step reduces the ketone to an alkane.

  • Materials:

    • 4-Acetyl-1,2-dimethylbenzene

    • Zinc amalgam (Zn(Hg))

    • Concentrated Hydrochloric acid (HCl)

    • Toluene

  • Protocol:

    • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

    • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated HCl.

    • Add a solution of 4-acetyl-1,2-dimethylbenzene in toluene.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add more concentrated HCl portion-wise during the reflux to maintain a strongly acidic condition.

    • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent to yield crude 4-ethyl-1,2-dimethylbenzene, which can be purified by distillation.

Step 3: Oxidation of 4-Ethyl-1,2-dimethylbenzene

The methyl group is selectively oxidized to a carboxylic acid.

  • Materials:

    • 4-Ethyl-1,2-dimethylbenzene

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Sulfuric acid (H₂SO₄)

  • Protocol:

    • In a large round-bottom flask, prepare a solution of 4-ethyl-1,2-dimethylbenzene in water containing a small amount of NaOH.

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Slowly add a solution of KMnO₄ in water portion-wise. The purple color of the permanganate will disappear as it reacts. Continue addition until a faint pink color persists.

    • Heat for an additional 1-2 hours to ensure complete reaction.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with dilute H₂SO₄ to precipitate the 4-ethyl-3-methylbenzoic acid.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol/water for purification.

Step 4: Fischer Esterification to Methyl 4-ethyl-3-methylbenzoate

The final esterification step.

  • Materials:

    • 4-Ethyl-3-methylbenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate

  • Protocol:

    • In a round-bottom flask, dissolve 4-ethyl-3-methylbenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 5 mol%).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.[1]

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

    • Purify by vacuum distillation to obtain pure Methyl 4-ethyl-3-methylbenzoate.

Data Summary for Method 1
StepProductTypical YieldPurity (by GC)Key Analytical Data
14-Acetyl-1,2-dimethylbenzene60-70%>95%¹H NMR, IR
24-Ethyl-1,2-dimethylbenzene75-85%>98%¹H NMR, GC-MS
34-Ethyl-3-methylbenzoic Acid70-80%>97%¹H NMR, ¹³C NMR, m.p.
4Methyl 4-ethyl-3-methylbenzoate85-95%>99%¹H NMR, ¹³C NMR, GC-MS, IR

Method 2: Convergent Synthesis via Suzuki Coupling

This modern approach offers a more direct route, assuming the availability of a suitable starting material like 4-bromo-3-methylbenzoic acid. This method is often preferred for its high efficiency and functional group tolerance.

Synthetic Strategy Overview

Method_2_Workflow A 4-Bromo-3-methylbenzoic Acid B Methyl 4-bromo-3-methylbenzoate A->B Fischer Esterification (Methanol, H2SO4) C Methyl 4-ethyl-3-methylbenzoate B->C Suzuki Coupling (Ethylboronic acid, Pd catalyst, Base)

Caption: Workflow for the convergent synthesis of Methyl 4-ethyl-3-methylbenzoate.

Detailed Experimental Protocols

Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid

Protecting the carboxylic acid as a methyl ester is the first step.

  • Materials:

    • 4-Bromo-3-methylbenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate

  • Protocol:

    • Follow the Fischer Esterification protocol as described in Method 1, Step 4, using 4-bromo-3-methylbenzoic acid as the starting material.

    • The product, Methyl 4-bromo-3-methylbenzoate, can be purified by crystallization or distillation.

Step 2: Suzuki Coupling of Methyl 4-bromo-3-methylbenzoate

The key C-C bond formation step to introduce the ethyl group.

  • Materials:

    • Methyl 4-bromo-3-methylbenzoate

    • Ethylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane, DMF)

    • Water

  • Protocol:

    • To a degassed mixture of Methyl 4-bromo-3-methylbenzoate (1.0 eq), ethylboronic acid (1.5 eq), and base (2.0 eq) in the chosen solvent, add the palladium catalyst (1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-100 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation to yield pure Methyl 4-ethyl-3-methylbenzoate.

Data Summary for Method 2
StepProductTypical YieldPurity (by GC)Key Analytical Data
1Methyl 4-bromo-3-methylbenzoate>95%>98%¹H NMR, m.p.
2Methyl 4-ethyl-3-methylbenzoate80-90%>99%¹H NMR, ¹³C NMR, GC-MS, IR

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagent Specific:

    • Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment.

    • Acetyl chloride: Corrosive and lachrymatory. Handle with care.

    • Concentrated acids (HCl, H₂SO₄): Highly corrosive. Add slowly and with cooling.

    • Potassium permanganate: Strong oxidizer. Do not mix with combustible materials.

    • Palladium catalysts: May be pyrophoric. Handle under an inert atmosphere.

Conclusion

This application note provides two robust and scalable synthetic routes for the preparation of Methyl 4-ethyl-3-methylbenzoate. Method 1 offers a cost-effective approach from a basic starting material, while Method 2 provides a more convergent and potentially higher-yielding pathway. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and equipment availability. The detailed protocols and data provided herein should enable researchers to successfully synthesize this valuable chemical intermediate.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84 , 1392-1395. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28 (3), 3252-3258. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95 (7), 2457-2483. [Link]

  • Organic Syntheses. (n.d.). Fischer Esterification. [Link]

  • ChemTalk. (2023, February 9). What is Fischer Esterification?[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of Methyl 4-ethyl-3-methylbenzoate

Case ID: HYD-M4E3M-BENZ Subject: Optimization and Troubleshooting of Sterically Modified Benzoate Hydrolysis Status: Active Guide Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Profile[...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYD-M4E3M-BENZ Subject: Optimization and Troubleshooting of Sterically Modified Benzoate Hydrolysis Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile[1][2]

User Query: "I am attempting to hydrolyze Methyl 4-ethyl-3-methylbenzoate to its corresponding acid, but I am experiencing low conversion rates and solubility issues."

Technical Analysis: Hydrolysis of Methyl 4-ethyl-3-methylbenzoate presents a dual challenge often underestimated in standard protocols:

  • Lipophilicity (Solubility): The 4-ethyl and 3-methyl substituents significantly increase the

    
     (partition coefficient) compared to simple methyl benzoate. The molecule is "greasy," leading to poor interphase mass transfer in standard aqueous/methanolic conditions.
    
  • Steric Electronic Effects: The 3-methyl group occupies the ortho-position relative to the ester carbonyl. While not as blocking as a 2,6-disubstituted system (e.g., mesitoates), it rotates the carbonyl out of planarity with the aromatic ring, slightly raising the activation energy for nucleophilic attack.

This guide provides a tiered approach, starting with a robust "Standard Protocol" and escalating to "Force Majeure" conditions for stubborn substrates.

Standard Operating Procedures (SOPs)

Method A: The "Gold Standard" (LiOH / THF / Water)

Recommended for initial attempts. Uses Lithium Hydroxide (LiOH), which is more soluble in organic solvents than NaOH.

Reagents:

  • Substrate: Methyl 4-ethyl-3-methylbenzoate (1.0 equiv)

  • Base: LiOH·H₂O (3.0 – 5.0 equiv)

  • Solvent: THF : MeOH : H₂O (3:1:1 ratio)

Protocol:

  • Dissolve the substrate in THF and MeOH. Ensure it is fully in solution before adding water.

  • Dissolve LiOH in the minimum amount of water.

  • Add the aqueous base to the organic solution. The mixture should remain homogeneous (one phase).

  • Stir at 40 °C for 4–12 hours.

  • Monitoring: Check via TLC (Solvent: 20% EtOAc/Hexanes). The acid will stay at the baseline; the ester will move (

    
    ).
    
Method B: The "Sledgehammer" (KOH / Ethylene Glycol)

Use if Method A fails to reach >50% conversion after 24h. High temperature increases rate; ethylene glycol raises the boiling point.

Protocol:

  • Dissolve substrate in Ethylene Glycol (high boiling solvent).

  • Add KOH pellets (5.0 equiv).

  • Heat to 100–120 °C for 2–4 hours.

  • Caution: This method is harsh.[1] Ensure no other heat-sensitive functional groups are present.

Method C: The "Surgeon" (Nucleophilic Cleavage via TMSI)

Use if the substrate is acid/base sensitive or effectively inert to saponification.

Mechanism:


 attack on the methyl group by Iodide, followed by aqueous quench.[2]
Reagents:  Chlorotrimethylsilane (TMSCl) + Sodium Iodide (NaI) in Acetonitrile (MeCN).

Protocol:

  • Suspend NaI (4.0 equiv) in dry MeCN under

    
    .
    
  • Add TMSCl (4.0 equiv). Stir 10 min (forms TMSI in situ + NaCl precipitate).

  • Add substrate (1.0 equiv) dissolved in MeCN.

  • Reflux (80 °C) for 6–12 hours.

  • Quench: Pour into aqueous sodium thiosulfate (removes

    
     color) and extract.
    

Troubleshooting & FAQs

Category 1: Reaction Kinetics (It's not working)

Q: The reaction mixture is cloudy, and conversion is <10%. What is happening? A: You are likely facing a Phase Transfer Limitation . Because of the 4-ethyl and 3-methyl groups, your substrate is highly lipophilic. If you used a standard MeOH/Water solvent system, the ester has likely "oiled out" or precipitated, preventing the hydroxide ion from attacking.

  • Fix: Switch to Method A using THF as the primary solvent. THF dissolves both the greasy ester and the aqueous base (miscible).

Q: I am using THF, but the reaction is still slow. Is the 3-methyl group blocking it? A: The 3-methyl group exerts a steric penalty , but it does not render the ester inert. The reaction rate is simply suppressed.

  • Fix: Increase the temperature to 60 °C (refluxing THF). If that fails, the activation energy is too high for hydroxide; switch to Method C (TMSI) , which attacks the methyl ester group (unhindered) rather than the carbonyl.

Category 2: Workup & Isolation (Where is my product?)

Q: I acidified the reaction, but no solid precipitated. Did the hydrolysis fail? A: Not necessarily. The product (4-ethyl-3-methylbenzoic acid) is likely an oil or a low-melting solid due to the alkyl chains disrupting crystal packing. It may also be somewhat soluble in the organic solvent used for extraction if the pH isn't low enough.

  • Fix: Do not rely on precipitation. Perform a full Acid-Base Extraction (see workflow below).

Q: My yield is >100%. What is the impurity? A: This is usually trapped solvent or mineral oil (if NaH was used, though unlikely here). However, in high-temp glycol reactions (Method B), you might form the ethylene glycol ester via transesterification if water was insufficient.

  • Fix: Ensure you used excess water in Method B. Verify product by proton NMR (Look for loss of the -OCH₃ singlet at ~3.9 ppm).

Visual Troubleshooting Workflows

Logic Flow: Selecting the Correct Protocol

Use this decision tree to determine the optimal experimental path.

HydrolysisLogic Start Start: Methyl 4-ethyl-3-methylbenzoate CheckSolubility Is substrate soluble in MeOH? Start->CheckSolubility Standard Method A: LiOH / THF / H2O (40°C) CheckSolubility->Standard No (Use THF) CheckSolubility->Standard Yes CheckConv Conversion > 90%? Standard->CheckConv Success Proceed to Acid-Base Workup CheckConv->Success Yes Stalled Reaction Stalled? CheckConv->Stalled No Harsh Method B: KOH / Glycol (120°C) Stalled->Harsh Substrate Stable to Heat TMSI Method C: TMSCl + NaI (Nucleophilic Cleavage) Stalled->TMSI Substrate Sensitive

Figure 1: Decision matrix for selecting hydrolysis conditions based on solubility and reaction progress.

Workflow: Self-Validating Acid-Base Extraction

This process ensures purity without column chromatography.

Workup Crude Crude Reaction Mix (High pH) Wash Wash with Ether/DCM Crude->Wash OrgLayer1 Organic Layer: Unreacted Ester (Discard/Recycle) Wash->OrgLayer1 AqLayer Aqueous Layer: Product as Carboxylate Salt Wash->AqLayer Acidify Acidify to pH 1-2 (HCl) AqLayer->Acidify Extract Extract into EtOAc Acidify->Extract Final Evaporate: Pure Acid Extract->Final

Figure 2: Purification workflow. By extracting the basic aqueous layer first, unreacted ester is removed before the acid is isolated.

Comparative Data Table

FeatureMethod A (LiOH)Method B (KOH/Glycol)Method C (TMSI)
Mechanism Saponification (Tetrahedral Intermediate)Saponification (High Energy)

Dealkylation
Solvent System THF/MeOH/WaterEthylene GlycolAcetonitrile (Anhydrous)
Temperature 25–60 °C100–150 °C80 °C (Reflux)
Steric Tolerance ModerateHighVery High
Primary Risk Incomplete reaction (Solubility)Decarboxylation / DecompositionMoisture sensitivity
Suitability First Choice Stubborn Substrates Acid-Sensitive / Inert

References

  • Standard Saponification Protocols

    • Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." Link

  • Hydrolysis of Hindered Esters (High Temp/Pressure)

    • Green Chemistry. "Hydrolysis and saponification of methyl benzoates."[3] (Discusses high-temperature aqueous/KOH conditions for sterically hindered esters). Link

  • Nucleophilic Cleavage (TMSI)

    • ACS GCI Pharmaceutical Roundtable. "Trimethylsilyl Iodide (TMSI) Reagent Guide." (Mechanism and protocol for ester cleavage using TMSCl/NaI). Link

  • Acid-Base Extraction Theory

    • Chemistry Steps.[4] "Organic Acid-Base Extractions." (Detailed guide on separating acids from neutrals). Link

Sources

Optimization

Technical Support Center: Methyl Benzoate Synthesis Optimization

Topic: Optimizing Reflux Time for Methyl Benzoate Esterification Ticket ID: MB-EST-001 Support Level: Tier 3 (Research & Process Development) Core Directive: The Kinetic vs. Thermodynamic Balance To optimize reflux time,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reflux Time for Methyl Benzoate Esterification Ticket ID: MB-EST-001 Support Level: Tier 3 (Research & Process Development)

Core Directive: The Kinetic vs. Thermodynamic Balance

To optimize reflux time, you must distinguish between reaction rate (kinetics) and equilibrium position (thermodynamics). Fischer esterification is reversible.[1][2][3]

  • The Misconception: "Longer reflux always equals higher yield."

  • The Reality: Once equilibrium is reached (typically 60–90 minutes for this specific substrate in excess methanol), further refluxing wastes energy and risks degrading the product or boiling off the volatile methanol solvent, effectively lowering yield by shifting equilibrium backward.

The Mechanism (Why Time Matters)

The reaction follows the Fischer Esterification mechanism.[3][4][5] It is acid-catalyzed and equilibrium-limited (


).
  • Protonation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     activates the carbonyl carbon of benzoic acid.[4]
    
  • Nucleophilic Attack: Methanol attacks the activated carbonyl.[4]

  • Elimination: Water is eliminated to form the ester.[3]

Critical Insight: Water is your enemy. As water concentration increases, the rate of the reverse reaction (hydrolysis) increases until it matches the forward rate. At this point, extending reflux time provides zero additional yield.

Standard Operating Procedure (Baseline Protocol)

Use this protocol as your control. Deviations should be tested against this baseline.

Reagents:

  • Benzoic Acid (1.0 eq)[1][6]

  • Methanol (Excess, typically 10–15 eq; acts as solvent)

  • Sulfuric Acid (

    
    , conc., 0.1–0.2 eq)
    

Workflow Diagram:

MethylBenzoateWorkflow Start Start: Reagents Mix Dissolve & Cool (0°C) Start->Mix CatAdd Add H2SO4 (Dropwise) Mix->CatAdd Exothermic Reflux Reflux (65°C, 60-90 min) CatAdd->Reflux Monitor Check Equilibrium (TLC/GC) Reflux->Monitor Monitor->Reflux Not complete Workup Workup (Wash & Extract) Monitor->Workup Equilibrium reached Isolate Distillation/Evap Workup->Isolate

Figure 1: Standard workflow for acid-catalyzed esterification of benzoic acid.

Optimization Module: Determining Your Ideal Time

Do not guess. Run a Kinetic Profile Experiment .

  • Setup: Run the reaction with your standard stoichiometry.

  • Sampling: Withdraw 50

    
     aliquots at 
    
    
    
    minutes.
  • Quench: Immediately quench aliquots in saturated

    
     to stop the reaction.
    
  • Analyze: Run GC-FID or HPLC. Plot Conversion (%) vs. Time .

  • Decision: The time

    
     is when the curve plateaus. For Methyl Benzoate, this is often 60–75 minutes .
    

Data Table: Typical Conversion Profile (Excess MeOH)

Time (min)Conversion (%)StatusAction
1530-40%Kinetic PhaseContinue Reflux
3055-65%Kinetic PhaseContinue Reflux
60 68-72% Equilibrium Stop & Isolate
9069-72%PlateauOver-refluxing
12068%Degradation/LossYield Loss

Troubleshooting Guide (Q&A)

Issue: Low Yield (<60%)

Q: I refluxed for 4 hours, but my yield is stuck at 50%. Should I reflux overnight? A: No. You have hit the thermodynamic limit, not a kinetic one.

  • Diagnosis: The water produced is driving the hydrolysis (reverse) reaction.

  • Solution:

    • Increase Methanol: Push the equilibrium by adding more methanol (Le Chatelier’s Principle).

    • Remove Water: Standard Dean-Stark traps fail here because Methanol (BP 64.7°C) boils below water. Use 3Å Molecular Sieves in a Soxhlet extractor or add them directly to the flask (if stirring allows) to sequester water.

Issue: Phase Separation / Volume Loss

Q: During reflux, the reaction volume decreased significantly. Why? A: Methanol is highly volatile.

  • Diagnosis: Your condenser water is too warm, or the joints are leaking.

  • Solution:

    • Ensure condenser water is <15°C.

    • Grease all ground glass joints.

    • Impact: Loss of methanol lowers the [MeOH]:[Benzoic Acid] ratio, shifting equilibrium backward and lowering yield.

Issue: Product Purity / Acidity

Q: My isolated oil smells like esters but tests acidic (pH < 4). A: Incomplete neutralization of the catalyst or unreacted benzoic acid.

  • Diagnosis: The organic layer was not washed thoroughly.

  • Solution: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    )  until bubbling stops completely. Follow with a brine wash to remove trapped water.[2]
    
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield CheckTime Reflux Time > 90m? Problem->CheckTime CheckWater Water Removal Strategy? CheckTime->CheckWater No (Normal) Action1 Reduce Time (Prevent MeOH loss) CheckTime->Action1 Yes (Too Long) CheckWorkup Workup Issues? CheckWater->CheckWorkup Used Action2 Add Mol. Sieves or More MeOH CheckWater->Action2 None Used Action3 Check Extraction pH Neutralization CheckWorkup->Action3

Figure 2: Decision tree for diagnosing yield issues.

Frequently Asked Questions (FAQs)

Q: Can I use a Dean-Stark trap to remove water? A: Generally, no . A standard Dean-Stark trap relies on water forming an azeotrope or being the denser phase with a solvent like Toluene.[2] Here, Methanol is the solvent and boils at 64.7°C, while water boils at 100°C. Methanol will distill over, leaving water behind in the pot, which is the opposite of what you want [1]. Use molecular sieves or a drying tube instead.

Q: How do I know when the reaction is actually done? A: Use Thin Layer Chromatography (TLC) .[2]

  • Stationary Phase: Silica Gel.

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV Lamp (Benzoic acid and Methyl Benzoate are UV active).

  • Observation: The limiting reagent (Benzoic Acid) spot should disappear or become faint. If the spot intensity stops changing between 60 and 90 minutes, you have reached equilibrium.

Q: Why add Sulfuric Acid dropwise? A: The dissolution of


 in methanol is highly exothermic. Rapid addition can cause the methanol to flash-boil (bump), creating a safety hazard and potentially splashing reactants out of the flask [2].

References

  • LibreTexts Chemistry. Fischer Esterification. (Accessed 2024). Explains the equilibrium limitations and the ineffectiveness of standard water removal techniques with low-boiling alcohols.[7] Link

  • Organic Chemistry Portal. Esterification - Mechanism and Protocols. Detailed mechanistic steps regarding protonation and nucleophilic attack. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Technical Support Center: Methyl 4-ethyl-3-methylbenzoate Purification

Ticket ID: PUR-7364-20-7 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are s...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-7364-20-7 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing Methyl 4-ethyl-3-methylbenzoate (CAS 7364-20-7) —often via Fischer esterification or Friedel-Crafts acylation sequences—and are encountering purity issues.

This lipophilic ester (BP ~238°C at atm) is generally robust, but its purification is often complicated by unreacted carboxylic acid precursors , regioisomers , and mineral acid catalysts . This guide prioritizes self-validating protocols to ensure pharmaceutical-grade purity.

Module 1: The "Quick Fix" (Chemical Workup)

Issue: Presence of unreacted 4-ethyl-3-methylbenzoic acid or mineral acid catalyst (H₂SO₄/HCl). Goal: Remove ionizable impurities without degrading the ester.

The Protocol

Do not proceed to chromatography or distillation until you have performed this chemical wash. The lipophilicity of the ethyl/methyl groups on the benzene ring aids significantly in phase separation.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid Dichloromethane (DCM) for the initial wash if possible, as emulsions are more common with halogenated solvents in alkaline conditions.

  • Quench & Neutralize: Wash the organic phase with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Technical Insight: We use NaHCO₃ (pH ~8.5) rather than NaOH (pH ~14). While the sterics of the 3-methyl group provide some protection, methyl esters are susceptible to hydrolysis under strong basic conditions. NaHCO₃ is sufficient to deprotonate the unreacted acid (pKa ~4-5) into its water-soluble carboxylate salt [1].

  • Verification (The "Fizz" Test): Continue washing until the addition of fresh NaHCO₃ produces no CO₂ effervescence.

  • Brine Wash: Wash once with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous MgSO₄. Filter and concentrate.

Visualization: Workup Logic Flow

WorkupFlow Start Crude Reaction Mixture Solvent Dilute w/ EtOAc Start->Solvent Wash1 Wash 1: Sat. NaHCO3 Solvent->Wash1 Decision Effervescence? Wash1->Decision Wash2 Repeat NaHCO3 Wash Decision->Wash2 Yes (Acid remains) Wash3 Wash 2: Brine (Sat. NaCl) Decision->Wash3 No (Neutral) Wash2->Decision Dry Dry (MgSO4) & Concentrate Wash3->Dry End Crude Neutral Ester Dry->End

Figure 1: Iterative neutralization workflow to ensure complete removal of acidic byproducts without ester hydrolysis.

Module 2: The "Deep Dive" (Chromatography)

Issue: Presence of non-ionic impurities, specifically regioisomers (e.g., methyl 3-ethyl-4-methylbenzoate) or oligomers. Goal: High-resolution separation based on polarity.

Solvent System Optimization

Methyl 4-ethyl-3-methylbenzoate is moderately non-polar. A standard "flash" gradient is required.

Solvent SystemRatio (v/v)PurposeTechnical Note
Hexane / EtOAc 95:5 Loading Ensures tight band formation.
Hexane / EtOAc 90:10 Elution Target Rf ~0.30. Most effective isocratic range.
Hexane / EtOAc 80:20 Flush Removes polar oligomers/oxidation products.
Toluene / Hexane Variable Isomer Separation π-π interactions in Toluene can sometimes resolve regioisomers better than EtOAc [2].
Step-by-Step Protocol
  • TLC Analysis: Run a TLC in 90:10 Hexane:EtOAc. The ester should appear around Rf 0.3 - 0.4. Unreacted acid will remain at the baseline.

  • Column Loading: Use a solid load technique. Dissolve the crude oil in minimal DCM, add silica, evaporate to a free-flowing powder, and load onto the column. This prevents "streaming" and improves resolution of closely eluting isomers.

  • Gradient: Run 0% to 5% EtOAc over 2 column volumes (CV), then hold at 10% EtOAc.

  • Detection: UV at 254 nm (aromatic ring absorption).

Module 3: Scalability (Distillation)

Issue: Large batch sizes (>50g) where chromatography is cost-prohibitive. Goal: Separation based on boiling point differentials.

Thermodynamic Data
  • Atmospheric BP: ~238°C (Theoretical/Est) [3].

  • Reduced Pressure BP: ~103°C at 10 mmHg (Estimated based on similar alkyl benzoates).

Vacuum Distillation Setup
  • Apparatus: Short-path distillation head with a Vigreux column (essential for preventing bumping of the viscous oil).

  • Pressure: High vacuum (<5 mmHg) is recommended to keep the bath temperature below 150°C, preventing thermal degradation or transesterification.

  • Fractions:

    • F1 (Fore-run): Residual solvent and lower-boiling alkyl impurities.

    • F2 (Main Cut): Methyl 4-ethyl-3-methylbenzoate (Constant temp).

    • F3 (Pot Residue): Poly-alkylated species and tars.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield after Workup Hydrolysis of EsterYou likely used NaOH or exposed the ester to high pH for too long. Switch to cold NaHCO₃ and minimize contact time.
"Streaking" on TLC Residual AcidThe chemical wash (Module 1) was insufficient. Re-dissolve in ether and wash with 1M Na₂CO₃.
Cloudy Distillate Water ContaminationAzeotrope formed. Dry the crude oil with MgSO₄ and strip toluene from the flask before distilling to remove trace moisture.
Two Spots with same Rf RegioisomersStandard silica cannot separate these. Switch to Argentation Chromatography (AgNO₃-impregnated silica) or use a high-efficiency spinning band distillation column.
Decision Matrix: Which Method?

DecisionMatrix Input Crude Purity Check (TLC/GC) Acid Acid Present? Input->Acid Wash Perform NaHCO3 Wash Acid->Wash Yes Scale Scale > 20g? Acid->Scale No Wash->Input Re-check Distill Vacuum Distillation Scale->Distill Yes Flash Flash Chromatography Scale->Flash No

Figure 2: Operational decision tree for selecting the appropriate purification vector based on scale and impurity profile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ester workup and neutralization of acidic byproducts).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography solvent selection).

  • The Good Scents Company. (n.d.). Methyl 4-ethyl benzoate (Analogous Data). Retrieved March 7, 2026. (Source for boiling point estimation of ethyl-methyl benzoate derivatives).

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4-ethyl-3-methylbenzoate Purity

Introduction High-purity Methyl 4-ethyl-3-methylbenzoate (CAS: Analogous structure reference) is critical for structure-activity relationship (SAR) studies and as a precise intermediate in API synthesis. Impurities in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

High-purity Methyl 4-ethyl-3-methylbenzoate (CAS: Analogous structure reference) is critical for structure-activity relationship (SAR) studies and as a precise intermediate in API synthesis. Impurities in this alkyl-substituted benzoate ester often arise from regioisomeric byproducts during Friedel-Crafts alkylation or incomplete esterification of the parent benzoic acid.

This guide provides a self-validating troubleshooting workflow to diagnose, purify, and maintain the integrity of your samples.

Module 1: Diagnosis & Analysis (The "Why")

Before attempting purification, you must definitively identify the contaminant profile. "Low purity" is a symptom; the specific impurity dictates the cure.

Q: My GC-MS shows a split peak or a shoulder near the main product. Is this the 3-ethyl-4-methyl isomer?

A: Likely, yes.[1] The 4-ethyl-3-methyl and 3-ethyl-4-methyl isomers are classic regioisomers that often co-elute on standard non-polar columns (like HP-5 or DB-5) due to nearly identical boiling points (~240°C).

Diagnostic Protocol:

  • Switch to a Polar Column: Use a wax-based column (e.g., DB-WAX or CP-Wax 52 CB). The polarity difference often resolves the subtle dipole moment differences between the isomers.

  • 1H NMR Validation (Definitive): GC-MS fragmentation patterns for these isomers are virtually indistinguishable (

    
     178 parent ion). Use 1H NMR to distinguish the substitution pattern.
    
    • Target: Look at the aromatic region (7.0–8.0 ppm).

    • Logic: The coupling constants (

      
      -values) will reveal the proton arrangement. A 1,3,4-substitution pattern (present in both) requires careful analysis of the chemical shift of the proton ortho to the ester vs. the alkyl groups.[1]
      
Q: The sample is acidic and has a cloudy appearance. What does this indicate?

A: This indicates the presence of unreacted 4-ethyl-3-methylbenzoic acid . This is a common impurity if the esterification (Fischer speciation) was incomplete or if the work-up lacked a sufficient alkaline wash.

Quick Test: Dissolve a small aliquot in diethyl ether and add saturated aqueous NaHCO₃. Effervescence (CO₂ gas) confirms the presence of free acid.

Module 2: Purification Strategies (The "How")

Use the following decision matrix to select the correct purification method based on your diagnostic results.

Quantitative Data: Impurity Removal Efficiency
Impurity TypeRecommended MethodExp. RecoveryNotes
Free Acid (Starting Material)Alkaline Wash (NaHCO₃)>95%Simplest first step. Essential before distillation.
Regioisomers (3-ethyl-4-methyl)Flash Chromatography60-80%Distillation is ineffective due to

BP < 2°C.
Trace Color/Polymers Vacuum Distillation85-90%Requires high vacuum (<5 mmHg) to prevent thermal degradation.
Water/Solvent Rotary Evap + High Vac>98%Use azeotropic drying with toluene if water persists.
Q: Vacuum distillation isn't separating the isomers. What parameters should I adjust?

A: Stop distilling. You cannot separate the 4-ethyl-3-methyl and 3-ethyl-4-methyl isomers via standard fractional distillation. Their boiling point differential is physically too small for practical theoretical plate counts in a lab setting.

Corrective Workflow (Flash Chromatography):

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Optimization:

    • Start with 100% Hexanes (or Petroleum Ether).

    • Run a gradient increasing to 5% Ethyl Acetate .

    • Note: Methyl esters are moderately polar. They will elute typically around 5-10% EtOAc. The isomers often have slightly different Rf values (e.g.,

      
      Rf ~ 0.05).[1]
      
  • Loading: Do not overload. Use <1g of crude per 50g of silica for difficult isomer separations.

Q: My sample contains unreacted acid. How do I remove it without forming an emulsion?

A: Emulsions occur when the density difference between layers is insufficient or when "soaps" form from the carboxylate salts.

Step-by-Step Acid Removal Protocol:

  • Dilution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ratio: 10 mL solvent per 1 g product.[1]

  • Wash 1 (Neutralization): Wash with Saturated Aqueous NaHCO₃ . Shake gently; vent frequently.

    • Critical: Repeat until no more gas evolves.

  • Wash 2 (Brine): Wash with saturated NaCl (Brine) to break potential emulsions and pre-dry the organic layer.

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes. Filter and concentrate.

Module 3: Visualization & Logic

Troubleshooting Decision Tree

The following diagram illustrates the logical flow for purifying a crude sample of Methyl 4-ethyl-3-methylbenzoate.

PurificationLogic Start Crude Methyl 4-ethyl-3-methylbenzoate Diagnosis Diagnosis: GC-MS & TLC Start->Diagnosis AcidCheck Is Acid Present? Diagnosis->AcidCheck Wash Protocol: NaHCO3 Wash AcidCheck->Wash Yes IsomerCheck Are Regioisomers Present? AcidCheck->IsomerCheck No Wash->IsomerCheck Distill Vacuum Distillation (Remove heavy/light ends) IsomerCheck->Distill No (Only color/solvents) Column Flash Chromatography (Silica: Hex/EtOAc) IsomerCheck->Column Yes (Isomers) Final Pure Product (>98%) Distill->Final Column->Final

Caption: Logical workflow for selecting the purification method based on impurity identification.

Module 4: Storage & Stability

Q: Does the sample degrade over time?

A: Methyl esters are generally stable, but hydrolysis is the primary degradation pathway.[1]

  • Mechanism: Exposure to atmospheric moisture, catalyzed by trace residual acid or base from the workup, converts the ester back to the carboxylic acid and methanol.[1]

  • Prevention:

    • Store under an inert atmosphere (Nitrogen or Argon).

    • Ensure the sample is strictly neutral (pH 7) before storage. Residual acid accelerates autocatalytic hydrolysis.

    • Store at 4°C to slow kinetic degradation rates.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 4-methylbenzoate (Analog). Retrieved from [Link][1]

  • Organic Syntheses (2023). General Procedures for Esterification and Purification. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Crystallization of Substituted Methyl Benzoates

Welcome to the Technical Support Center for the crystallization of substituted methyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of substituted methyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline products. Here, we move beyond simple protocols to explain the underlying principles of crystallization, empowering you to troubleshoot effectively and optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for a new substituted methyl benzoate?

A1: The initial and most critical step is solvent selection. An ideal solvent will exhibit high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[1] This differential solubility is the driving force for crystallization upon cooling. A preliminary screening of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) is recommended to identify the most suitable system.[2]

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid ("oil") rather than a solid.[2][3] This is often caused by excessively high supersaturation, where the concentration of the compound in the solution far exceeds its solubility limit.[2][4] Key factors contributing to this issue include cooling the solution too quickly, using a highly concentrated solution, or choosing an inappropriate solvent.[2] To resolve this, you should reduce the cooling rate, use a more dilute solution, or explore different solvent systems.[2][4][5]

Q3: How can I improve the yield of my crystallization?

A3: A common reason for low yield is using too much solvent, which results in a significant amount of your compound remaining in the mother liquor.[5][6] To maximize yield, use the minimum amount of hot solvent required to fully dissolve your compound.[1][6] After cooling and crystal formation, placing the flask in an ice bath can further decrease the solubility of your product and increase the yield.[7]

Q4: Why are my crystals forming too quickly, and is this a problem?

A4: Rapid crystallization is generally undesirable as it can lead to the inclusion of impurities within the crystal lattice, negating the purification purpose of the technique.[5] This is often caused by a solution that is too concentrated or cooled too quickly. To slow down crystal growth, you can add a small amount of additional solvent to the hot solution before cooling.[5] An ideal crystallization process will show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[5]

In-Depth Troubleshooting Guides

Issue 1: Persistent Oiling Out

Oiling out is a common and frustrating challenge in the crystallization of organic compounds, including substituted methyl benzoates.[8][9] It occurs when the solute's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[5] This liquid phase can trap impurities, leading to a poor purification outcome.[10]

Root Cause Analysis & Solutions

High supersaturation is the primary driver of oiling out.[2][4] The following strategies focus on controlling this critical parameter.

1. Control of Supersaturation:

  • Reduce Cooling Rate: A slow and controlled cooling rate allows the system to remain in the metastable zone longer, favoring orderly crystal growth over the formation of an oil.[2]

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation level from reaching the point where oiling out is kinetically favored.[2]

  • Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to prevent localized high supersaturation.[2]

2. The Power of Seeding: Seeding is a highly effective technique to bypass the unpredictable nature of primary nucleation and encourage controlled crystal growth.[2]

  • Seeding Protocol:

    • Prepare a saturated solution of your substituted methyl benzoate at an elevated temperature.

    • Slowly cool the solution to a temperature within the metastable zone (where spontaneous nucleation is unlikely).

    • Introduce a small amount (typically 1-5% by weight) of seed crystals of the pure compound.[2]

    • Continue to cool the solution slowly to the final crystallization temperature.[2]

3. Strategic Solvent Selection: The choice of solvent is paramount in preventing oiling out. A systematic screening process is often necessary to find the optimal conditions.[2]

  • Solvent Screening Protocol:

    • In small vials, dissolve a known quantity of your compound in a range of solvents with varying polarities.

    • Observe the vials for signs of crystallization or oiling out as they cool.

    • For solvent mixtures, systematically vary the ratios to fine-tune the solubility properties.

The following table provides a starting point for solvent selection for common substituted methyl benzoates.

Compound FamilyPotential SolventsNotes
Hydroxy-substituted methyl benzoatesEthanol, Methanol, Benzene, or mixtures with water.[7]The hydroxyl group increases polarity, favoring more polar solvents.
Nitro-substituted methyl benzoatesEthanol/water mixtures.[11]A mixed solvent system is often effective.
Amino-substituted methyl benzoatesToluene, Isopropyl alcohol.The amino group can significantly alter solubility.
Halogen-substituted methyl benzoatesHexanes, Ethyl acetate.Solubility will depend on the position and type of halogen.
Issue 2: No Crystal Formation

At times, a solution may cool to room temperature or even below without any signs of crystallization, resulting in a supersaturated solution.

Root Cause Analysis & Solutions

1. Insufficient Supersaturation: While high supersaturation can be problematic, a certain level is necessary to drive crystallization.

  • Evaporation: If too much solvent was added initially, carefully evaporate a portion of it to increase the concentration of the solute.[6]

  • Anti-Solvent Addition: Introduce a solvent in which your compound is insoluble (an anti-solvent) dropwise to the stirred solution to induce precipitation.

2. Overcoming the Nucleation Energy Barrier: Sometimes, the solution needs a little help to initiate crystal formation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.

  • Seeding: As mentioned previously, adding seed crystals is a reliable way to induce crystallization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for troubleshooting common crystallization issues.

A decision tree for troubleshooting common crystallization problems.

Step-by-Step Recrystallization Protocol

This protocol provides a generalized procedure for the recrystallization of substituted methyl benzoates.

1. Solvent Selection:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of different potential solvents to each tube and observe solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.[7]

  • Gently heat the test tubes. The ideal solvent will dissolve the compound when hot.[7]

  • Allow the solutions to cool. The best solvent will result in the formation of well-defined crystals.[7]

2. Dissolution:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture until the solid just dissolves. Using the minimum amount of solvent is crucial for a good yield.[1][6]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

4. Cooling and Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once crystal formation appears complete at room temperature, you can place the flask in an ice bath to maximize the crystal yield.[7]

5. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[7]

The following diagram illustrates the key stages of a successful recrystallization process.

RecrystallizationProcess A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if needed) A->B Remove insoluble impurities C 3. Slow Cooling to Room Temperature A->C If no insoluble impurities B->C D 4. Further Cooling in Ice Bath C->D Maximize yield E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

The sequential steps of a standard recrystallization procedure.

References

  • Benchchem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Fujiwara, M., & Chow, K. (2011). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Scribd. Understanding Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Benchchem. Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate.
  • Chung, W. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate.
  • University of Strasbourg. Guide for crystallization.
  • University of California, Irvine. Macroscale Nitration of Methyl Benzoate.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • University of Massachusetts Boston. Recrystallization.

Sources

Optimization

Stability of Methyl 4-ethyl-3-methylbenzoate under basic conditions

Welcome to the Technical Support Center for Methyl 4-ethyl-3-methylbenzoate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of this compound under basic c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 4-ethyl-3-methylbenzoate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of this compound under basic conditions.

Esters are fundamentally susceptible to base-catalyzed hydrolysis (saponification). However, the unique steric and electronic environment provided by the 3-methyl and 4-ethyl substituents on the aromatic ring significantly alters this molecule's reactivity profile. This guide synthesizes mechanistic theory with field-proven troubleshooting to ensure your synthetic workflows and extractions remain robust.

Part 1: Mechanistic Causality & Pathway

Under basic conditions, Methyl 4-ethyl-3-methylbenzoate undergoes hydrolysis via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)[1]. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a high-energy anionic tetrahedral intermediate. Subsequent elimination of the methoxide leaving group yields the carboxylic acid, which rapidly and irreversibly donates a proton to form the stable carboxylate salt and methanol[2].

BAc2_Mechanism Ester Methyl 4-ethyl-3-methylbenzoate + OH⁻ Tetrahedral Anionic Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack (Slow) Acid Carboxylic Acid + CH₃O⁻ Tetrahedral->Acid Elimination (Fast) Salt Carboxylate Salt + CH₃OH Acid->Salt Proton Transfer (Irreversible)

BAc2 saponification mechanism of Methyl 4-ethyl-3-methylbenzoate.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: Why is the hydrolysis of Methyl 4-ethyl-3-methylbenzoate significantly slower than my reference reactions with unsubstituted methyl benzoate? A: This is a direct consequence of electronic substituent effects governed by the Hammett equation (


)[3]. Both the 3-methyl (meta) and 4-ethyl (para) groups are alkyl substituents that donate electron density into the aromatic ring via inductive effects (+I) and hyperconjugation[4]. This increased electron density reduces the electrophilicity of the carbonyl carbon, raising the activation energy required for the hydroxide ion to attack. Consequently, the rate constant of saponification decreases compared to unsubstituted methyl benzoate[4].

Q2: I am losing my ester product during a routine basic workup (liquid-liquid extraction). How do I prevent unwanted hydrolysis? A: Unwanted saponification during workup occurs when the aqueous base is too strong or the temperature is too high. If you are using


 or 

to neutralize residual acids, the high concentration of

will trigger the BAc2 pathway[1]. Troubleshooting Action: Switch your washing solution to saturated aqueous

and cool the biphasic mixture to 0–5°C. The bicarbonate ion is insufficiently nucleophilic to attack the sterically hindered carbonyl carbon at low temperatures.

Troubleshooting Issue Issue: Ester Loss During Workup CheckpH Is aqueous pH > 9? Issue->CheckpH HighpH Switch to NaHCO₃ (pH ~8) CheckpH->HighpH Yes CheckTemp Is extraction temp > 10°C? CheckpH->CheckTemp No HighpH->CheckTemp HighTemp Cool biphasic mixture to 0-5°C CheckTemp->HighTemp Yes Resolved Validate: TLC shows intact ester CheckTemp->Resolved No HighTemp->Resolved

Troubleshooting workflow to prevent unwanted ester hydrolysis during basic workup.

Q3: How can I intentionally drive the hydrolysis to 100% completion for downstream API synthesis? A: Because the alkyl substituents deactivate the carbonyl, standard aqueous


 is often insufficient due to poor solubility of the lipophilic ester in water. You must use a miscible co-solvent system (e.g., THF/MeOH/H₂O) and elevated temperatures (reflux) to maximize collision frequency between the hydroxide nucleophile and the ester[2]. See Protocol A  below.

Part 3: Quantitative Data Presentation

To contextualize the stability of your compound, the table below summarizes the relative saponification kinetics of substituted methyl benzoates based on Hammett parameters.

CompoundSubstituent Electronic EffectRelative Reactivity (

)
Estimated Half-life (

)
Methyl 4-nitrobenzoateStrong Electron Withdrawing (-M, -I)> 50.0Minutes
Methyl benzoate (Reference)None (Standard)1.0Hours
Methyl 4-ethyl-3-methylbenzoate Electron Donating (+I, Hyperconjugation) < 0.6 Days
Methyl 4-methoxybenzoateStrong Electron Donating (+M)< 0.2Weeks

Note: Electron-donating groups decrease the rate constant of saponification, making the ester more stable under basic conditions[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Quantitative Saponification (Intentional Hydrolysis)

Use this protocol when you need to cleave the ester to yield 4-ethyl-3-methylbenzoic acid.

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF : Methanol : Water. Causality: This specific ratio ensures the highly lipophilic Methyl 4-ethyl-3-methylbenzoate and the hydrophilic base (

    
     or 
    
    
    
    ) remain in a single, homogenous phase.
  • Reaction Initiation: Dissolve the ester in the solvent mixture (0.2 M concentration). Add 3.0 equivalents of

    
    .
    
  • Thermal Activation: Heat the reaction to 60°C. Causality: The +I effects of the ethyl and methyl groups raise the activation energy barrier; thermal energy is required to achieve a practical reaction rate.

  • In-Process Validation (Self-Validation): After 4 hours, spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 8:2). The protocol is validated as complete only when the UV-active ester spot (

    
    ) completely disappears, leaving only baseline material (the carboxylate salt).
    
  • Isolation: Acidify the mixture to pH 2 using 1M

    
     to protonate the salt, causing the free 4-ethyl-3-methylbenzoic acid to precipitate. Extract with Ethyl Acetate.
    
Protocol B: Mild Basic Workup (Ester Preservation)

Use this protocol to remove acidic impurities without degrading your ester.

  • Temperature Control: Cool your organic reaction mixture (e.g., in Dichloromethane or Ethyl Acetate) to 0–5°C using an ice bath.

  • Mild Neutralization: Add an equal volume of cold saturated aqueous

    
    . Causality:
    
    
    
    buffers the aqueous layer to a pH of ~8.3. This is basic enough to deprotonate strong mineral/organic acids but lacks the hydroxide concentration required to initiate the BAc2 mechanism on a deactivated ester[1].
  • Phase Validation (Self-Validation): After vigorous mixing and phase separation, test the aqueous layer with pH paper. The protocol is validated if the pH reads between 7.5 and 8.5. If pH > 9, immediately wash the organic layer with brine to remove excess base and prevent slow degradation.

  • Recovery: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC, epa.gov,
  • 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory - Chemistry LibreTexts, libretexts.org,
  • Solved The m - and p-substituted methyl benzo
  • The reaction constant (ρ) value for alkaline saponification of methyl est.. - Filo, askfilo.com,

Sources

Troubleshooting

Technical Support Center: Methyl 4-ethyl-3-methylbenzoate Stability Guide

The following technical guide is designed for the research and development sector, specifically addressing the stability and handling of Methyl 4-ethyl-3-methylbenzoate . Executive Summary & Core Directive The Invisible...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for the research and development sector, specifically addressing the stability and handling of Methyl 4-ethyl-3-methylbenzoate .

Executive Summary & Core Directive

The Invisible Impurity: Transesterification is the "silent killer" of purity in benzoate ester workflows. For Methyl 4-ethyl-3-methylbenzoate (MEMB) , the presence of the 3-methyl group provides only marginal steric protection. The carbonyl carbon remains susceptible to nucleophilic attack by external alcohols (e.g., Ethanol, Isopropanol) in the presence of catalytic acid or base.

The Rule of Homogeneity: The only 100% safe alcohol solvent for a methyl ester is Methanol . Introducing any other alcohol (R-OH) creates a thermodynamic equilibrium that will generate the corresponding impurity (R-ester), often inseparable by standard chromatography due to near-identical polarity.

Technical Deep Dive: The Mechanism of Failure

To prevent the issue, one must understand the causality. Transesterification is a Nucleophilic Acyl Substitution driven by equilibrium.

The Kinetic Pathway
  • Activation: An acid catalyst protonates the carbonyl oxygen, or a base catalyst generates a strong nucleophile (alkoxide).

  • Attack: The external alcohol (solvent) attacks the carbonyl carbon.

  • Intermediate: A tetrahedral intermediate forms.

  • Collapse: The intermediate collapses. If the methoxy group is expelled, the new ester forms.

Why MEMB is Vulnerable: While the 3-methyl group exerts a meta-steric influence, it does not block the Burgi-Dunitz trajectory of incoming nucleophiles effectively enough to prevent reaction at room temperature or reflux. The 4-ethyl group (para) has a weak electron-donating effect, slightly reducing electrophilicity, but not enough to inhibit the reaction.

Visualization: The Threat Vector

Transesterification_Mechanism MEMB Methyl 4-ethyl-3-methylbenzoate (Starting Material) Intermediate Tetrahedral Intermediate MEMB->Intermediate + Solvent + Catalyst Solvent External Solvent (e.g., Ethanol) Solvent->Intermediate Catalyst Catalyst (H+ or EtO-) Catalyst->Intermediate Intermediate->MEMB Reversible Impurity Ethyl 4-ethyl-3-methylbenzoate (Impurity) Intermediate->Impurity - Methanol (Equilibrium Shift) Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Mechanism of transesterification showing the equilibrium-driven conversion of the methyl ester to an ethyl ester impurity in the presence of ethanol.

Troubleshooting Guide (Q&A)

Issue 1: Impurity Identification

Q: I see a new peak in my LC-MS at M+14 relative to my product after working up in ethanol. What is it? A: This is the Ethyl 4-ethyl-3-methylbenzoate analog.

  • Cause: You likely used ethanol as a co-solvent during quenching or extraction while the mixture was still acidic or basic. The mass shift of +14 Da corresponds to the exchange of a Methyl group (-CH3, 15 Da) for an Ethyl group (-CH2CH3, 29 Da).

  • Resolution: This impurity is extremely difficult to separate via flash chromatography due to similar Rf values. Recrystallization from Methanol is the best salvage strategy, though yield loss is inevitable.

Issue 2: Recrystallization Solvents

Q: Can I recrystallize MEMB from hot Ethanol or Isopropanol to improve purity? A: ABSOLUTELY NOT.

  • Reasoning: At reflux temperatures, even trace acidity (from silica gel residue) or basicity (from glass surface leaching) can catalyze transesterification.[1]

  • Correct Protocol: Use Methanol (homologous solvent) or a non-nucleophilic solvent system such as Hexane/Ethyl Acetate or Heptane/Toluene .

Issue 3: Reaction Solvent Selection

Q: I need to perform a hydrogenation of the aromatic ring or the nitro-precursor. Is Ethanol safe? A: Only if the pH is strictly neutral.

  • Risk: Hydrogenation catalysts (Pd/C) often have slightly acidic or basic surface sites. If the reaction runs for hours in Ethanol, trace transesterification will occur.

  • Recommendation: Use Methanol or THF (Tetrahydrofuran). If solubility is an issue in Methanol, use a Methanol/DCM mixture.[1]

Self-Validating Protocols

Protocol A: Safe Solvent Swapping (The "Zero-Risk" Method)

Objective: To change solvents from a reaction mixture to a workup solvent without triggering transesterification.

StepActionScientific Rationale
1 pH Check Before evaporation, spot an aliquot on wet pH paper.[1] Ensure pH is 6.0–8.0 .
2 Neutralization If Acidic: Add saturated NaHCO₃. If Basic: Add dilute HCl or Acetic Acid. Goal: Deactivate the catalyst before heating.
3 Evaporation Remove the original solvent (e.g., DMF, Toluene) under reduced pressure.[1]
4 Azeotrope If trace high-boiling alcohols are present, add Toluene and re-evaporate.[1] Toluene forms azeotropes with alcohols, dragging them out.[1]
5 Re-dissolution Dissolve the residue in the next solvent only after ensuring the "reactive" alcohol is gone.
Protocol B: Solvent Compatibility Matrix

Use this decision matrix to select the correct solvent for processing MEMB.

Solvent_Decision_Tree Start Select Solvent for MEMB IsAlcohol Is the solvent an Alcohol? Start->IsAlcohol IsMethanol Is it Methanol? IsAlcohol->IsMethanol Yes NonAlcohol Non-Nucleophilic Solvent (DCM, THF, Toluene, EtOAc) IsAlcohol->NonAlcohol No Safe SAFE (Homologous System) IsMethanol->Safe Yes Unsafe UNSAFE (Risk of Transesterification) IsMethanol->Unsafe No (Ethanol, IPA, etc.) CheckCat Is a Catalyst (Acid/Base) Present? NonAlcohol->CheckCat Proceed PROCEED (Kinetically Stable) CheckCat->Proceed Yes or No

Figure 2: Decision tree for selecting solvents compatible with Methyl 4-ethyl-3-methylbenzoate processing.

Comparative Data: Relative Rates of Transesterification

The following table illustrates the relative risk of using different alcohols with methyl benzoate derivatives. Note that while the 3-methyl group in MEMB slows the rate slightly compared to unsubstituted benzoate, the reaction remains significant.

Solvent (Nucleophile)Relative Rate (vs Methanol)Risk LevelOutcome
Methanol 1.0 (Identity Reaction)None Product remains Methyl Ester
Ethanol ~0.60High Formation of Ethyl Ester (M+14)
n-Propanol ~0.35High Formation of Propyl Ester (M+28)
Isopropanol ~0.05Moderate Slower due to sterics, but occurs at reflux
tert-Butanol < 0.001Low Sterically hindered; minimal risk

Data derived from general nucleophilic acyl substitution kinetics for benzoate esters [1, 2].

References

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] [Link]

  • Stanton, M. G., & Gagné, M. R. (1997).[1] The Kinetics of Transesterification of Methyl Benzoate. Journal of Organic Chemistry, 62(23), 8240–8242.[1] [Link]

  • Organic Syntheses. (1955). Ethyl 4-amino-3-methylbenzoate (Analogous Chemistry). Organic Syntheses, Coll. Vol. 3, p.380.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR Spectroscopy: A Comparative Guide for Structural Elucidation of Methyl 4-ethyl-3-methylbenzoate

As analytical technologies evolve, drug development professionals and synthetic chemists frequently face a critical instrumentation choice: rely on accessible, low-cost benchtop NMR systems, or utilize high-resolution, h...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical technologies evolve, drug development professionals and synthetic chemists frequently face a critical instrumentation choice: rely on accessible, low-cost benchtop NMR systems, or utilize high-resolution, high-field superconducting NMR spectrometers.

To objectively evaluate these platforms, we will use Methyl 4-ethyl-3-methylbenzoate as our model compound. This molecule presents a unique analytical challenge: its aliphatic side chains (ethyl, methyl, and methoxy groups) are electronically distinct, but its trisubstituted aromatic ring contains protons with highly similar chemical environments. By analyzing this compound, we can establish a clear causality between magnetic field strength, chemical shift dispersion, and spectral resolution.

Theoretical ¹H NMR Profile & Causality of Chemical Shifts

Before comparing instrument performance, we must understand the intrinsic magnetic environment of Methyl 4-ethyl-3-methylbenzoate. The chemical shifts (δ) are dictated by the electron-donating and electron-withdrawing effects of the ring substituents.

  • Aliphatic Region: The ester methyl group (-COOCH₃) is strongly deshielded by the adjacent electronegative oxygen, pushing its resonance downfield. Conversely, the ethyl and methyl groups attached directly to the aromatic ring are weakly electron-donating via hyperconjugation, resulting in standard aliphatic resonances.

  • Aromatic Region: The ester group is electron-withdrawing via resonance, strongly deshielding the ortho protons (H2 and H6). The alkyl groups slightly shield the ring, keeping H5 further upfield.

Table 1: Expected ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Causality
C1-COOCH₃ ~3.90Singlet (s)3H-Strongly deshielded by adjacent ester oxygen.
C4-CH₂CH₃ ~2.70Quartet (q)2H~7.5Deshielded by aromatic ring; split by adjacent -CH₃.
C3-CH₃ ~2.35Singlet (s)3H-Benzylic protons, weakly shielded by ring current.
C4-CH₂CH₃ ~1.25Triplet (t)3H~7.5Shielded aliphatic methyl; split by adjacent -CH₂-.
Aromatic H2 ~7.74Doublet (d)1H~1.5Deshielded by ortho-ester; fine meta-coupling to H6.
Aromatic H6 ~7.71Doublet of Doublets (dd)1H8.0, 1.5Deshielded by ortho-ester; ortho-coupled to H5, meta to H2.
Aromatic H5 ~7.11Doublet (d)1H8.0Shielded by ortho-alkyl groups; ortho-coupled to H6.

Self-Validating Experimental Protocol: Sample Preparation

High-quality NMR data begins with flawless sample preparation. The following protocol is designed as a self-validating system : the inclusion of internal standards and strict filtration ensures that if a spectrum is poor, the instrument—not the sample—is the variable.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5–10 mg of Methyl 4-ethyl-3-methylbenzoate into a clean 1-dram glass vial.

    • Causality: Maintaining the sample mass below 10 mg for small molecules prevents excessive viscosity. High viscosity restricts molecular tumbling, leading to line broadening, and over-concentrated samples complicate magnetic field shimming,[1].

  • Solvent Addition: Add 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the essential deuterium lock signal to correct for magnetic field drift during acquisition. The 0.6 mL volume ensures a solution height of ~40–50 mm in a standard 5 mm tube, preventing magnetic susceptibility distortions at the liquid-air interface from entering the active coil region[2],[3].

  • Filtration: Stuff a small plug of cotton or glass wool into a Pasteur pipette. Pass the dissolved sample through this filter directly into a pristine 5 mm NMR tube.

    • Causality: Solid particulates or paramagnetic impurities (e.g., trace metals) create localized magnetic field gradients, resulting in broad, asymmetric peaks and poor resolution. Filtration ensures a perfectly homogeneous solution[3],[4].

  • Internal Validation Check: Upon running the sample, check the residual CHCl₃ peak at 7.26 ppm and the TMS peak at 0.00 ppm. If these peaks are sharp and symmetrical, the sample preparation and shimming are validated. If they are broad, the run must be aborted and re-shimmed.

NMR_Workflow Sample Methyl 4-ethyl-3-methylbenzoate (5-10 mg) Solvent Add 0.6 mL CDCl3 + TMS (Deuterium Lock & Reference) Sample->Solvent Filter Filter via Glass Wool (Remove Particulates) Solvent->Filter Tube Transfer to 5 mm NMR Tube (Fill Height: 40-50 mm) Filter->Tube Decision Select NMR Platform Tube->Decision Benchtop Benchtop NMR (60 MHz) Permanent Magnet (1.4 T) Decision->Benchtop Routine QA/QC Rapid Screening HighField High-Field NMR (400+ MHz) Superconducting Magnet (9.4 T) Decision->HighField Structural Elucidation Complex Mixtures ResultBench Aliphatic: Resolved Aromatic: Overlapped (2nd Order) Benchtop->ResultBench ResultHigh Aliphatic: Highly Resolved Aromatic: First-Order Splitting HighField->ResultHigh

Figure 1: Experimental workflow and decision matrix for 1H NMR analysis.

Comparative Analysis: Benchtop (60 MHz) vs. High-Field (400 MHz)

When analyzing Methyl 4-ethyl-3-methylbenzoate, the choice between a benchtop permanent magnet system and a high-field superconducting system comes down to the physics of chemical shift dispersion.

Resolution & Chemical Shift Dispersion

The fundamental limitation of benchtop NMR is its lower magnetic field strength (


). Chemical shift dispersion (measured in Hz) scales linearly with 

, whereas scalar J-coupling constants remain field-independent[5].

For our molecule, the aromatic protons H2 and H6 resonate at approximately 7.74 ppm and 7.71 ppm.

  • At 400 MHz: The 0.03 ppm difference translates to a 12 Hz separation . Because the ortho-coupling (

    
     Hz) is smaller than the chemical shift difference (
    
    
    
    ), the spectrum maintains a relatively clear first-order splitting pattern, allowing for precise structural elucidation.
  • At 60 MHz: The 0.03 ppm difference translates to merely 1.8 Hz . This is significantly smaller than the J-coupling constant. Consequently, the signals collapse into a complex, second-order multiplet (exhibiting a strong "roofing" effect), making precise integration and coupling analysis of the aromatic region nearly impossible[6],[5].

Sensitivity & Limit of Detection

High-field superconducting magnets generate a larger population difference between the


 and 

nuclear spin states (governed by the Boltzmann distribution), yielding intrinsically higher signal-to-noise ratios (SNR). An entry-level high-field system can detect concentrations as low as 100 µmol/L in a standard 16-scan experiment. In contrast, a 60 MHz benchtop system requires roughly 100 times more scans to achieve comparable sensitivity for dilute samples[5].
Practical Application & QA/QC Viability

Despite resolution limits in the aromatic region, benchtop NMR excels in rapid "Go/No-Go" screening[7]. The aliphatic signals of Methyl 4-ethyl-3-methylbenzoate (the ester methyl at 3.9 ppm, aryl methyl at 2.3 ppm, and ethyl signals at 2.7 and 1.2 ppm) are separated by


 ppm. Even at 60 MHz, these peaks are fully resolved. If a researcher is monitoring the esterification of 4-ethyl-3-methylbenzoic acid, the appearance of the sharp 3.9 ppm singlet on a benchtop system provides immediate, actionable QA/QC data without the operational bottleneck of a core facility[8],[7].

Table 2: Performance Comparison Summary

MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnet Technology Permanent Magnet (NdFeB)Superconducting Magnet
Cryogen Requirements None (Low Maintenance)Liquid Helium & Nitrogen
Dispersion (Hz/ppm) 60 Hz400 Hz
Aromatic Resolution Severe overlap (2nd-order multiplets)High resolution (1st-order splitting)
Aliphatic Resolution Excellent (Baseline separated)Excellent
Optimal Use Case Routine QA/QC, Reaction MonitoringComplex Structural Elucidation
References

1.[8] Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1". 2.[6] ThermoFisher. "A brief analysis of 2D and 13C-NMR at low field". 3.[2] MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide". 4.[3] Western University. "NMR Sample Preparation". 5.[7] AZoM. "NMR Spectroscopy for Chemical Industry". 6.[5] Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". 7. UCL. "Sample Preparation | Faculty of Mathematical & Physical Sciences". 8.[1] Michigan State University. "Sample Preparation - Max T. Rogers NMR". 9.[4] Organomation. "NMR Sample Preparation: The Complete Guide".

Sources

Comparative

GC-MS Fragmentation Pattern Analysis: Methyl 4-ethyl-3-methylbenzoate vs. Ortho-Alkyl Isomers

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Application Focus: Structural Elucidation and Regioisomer Differentiation via 70 eV Electron Ionization (EI) Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Application Focus: Structural Elucidation and Regioisomer Differentiation via 70 eV Electron Ionization (EI)

Executive Summary

In organic synthesis and pharmaceutical development, the unambiguous identification of regioisomers is a critical analytical bottleneck. Methyl 4-ethyl-3-methylbenzoate (CAS: 1822663-64-8)[1] is a highly specific benzoate derivative whose structural verification relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares the GC-MS fragmentation performance of Methyl 4-ethyl-3-methylbenzoate against its closely related structural alternative, Methyl 2-ethyl-4-methylbenzoate (an ortho-alkyl isomer). By analyzing the causality behind their fragmentation pathways, researchers can leverage specific diagnostic ions to differentiate these compounds with absolute certainty, bypassing the need for time-consuming 2D-NMR studies.

Mechanistic Causality: The Physics of Fragmentation

To utilize mass spectrometry as a definitive identification tool, one must understand the thermodynamic drivers behind the fragmentation of alkyl benzoates[2]. Under standard 70 eV EI conditions, the molecular ion (


, m/z 178) is formed by the ejection of a non-bonding electron from the ester carbonyl oxygen.
The Target: Methyl 4-ethyl-3-methylbenzoate (Meta/Para Substitution)

For this compound, fragmentation is dictated by standard bond dissociation energies:

  • Acylium Ion Formation (m/z 147): The dominant pathway is the

    
    -cleavage of the methoxy radical (
    
    
    
    , 31 Da). This yields a highly resonance-stabilized acylium ion, which typically manifests as the base peak (100% relative abundance)[2][3].
  • Benzylic Cleavage (m/z 163): The para-ethyl group undergoes facile loss of a methyl radical (

    
    , 15 Da) to form a stable benzylic/tropylium cation[3].
    
The Alternative: Methyl 2-ethyl-4-methylbenzoate (Ortho Substitution)

When an alkyl group is positioned ortho to the ester moiety, the fragmentation physics fundamentally shift due to the Ortho Effect [4][5].

  • Proton Abstraction: A six-membered transition state allows the carbonyl oxygen to abstract a hydrogen atom from the ortho-ethyl group.

  • Diagnostic Expulsion: This leads to the expulsion of neutral methanol (32 Da) to form a highly diagnostic m/z 146 radical cation, or the loss of ethylene (28 Da) via a McLafferty-type rearrangement to form m/z 150[4].

Because Methyl 4-ethyl-3-methylbenzoate lacks an ortho-substituent, these pathways are sterically forbidden. The presence or absence of these specific mass losses serves as a binary, self-validating logic gate for isomer differentiation.

Comparative GC-MS Performance Data

The following table synthesizes the quantitative fragmentation profiles, highlighting the diagnostic divergence between the two regioisomers.

m/zFragment AssignmentMethyl 4-ethyl-3-methylbenzoate (Target)Methyl 2-ethyl-4-methylbenzoate (Ortho-Isomer)Diagnostic Significance
178

~20%~15%Confirms intact molecular weight.
163

~45%~30%Indicates benzylic cleavage of the ethyl group.
147

100% (Base Peak) ~60%Standard

-cleavage; dominates in meta/para isomers.
146

< 5% (Trace)100% (Base Peak) Critical Marker: Confirms ortho-alkyl substitution.
119

~35%~20%Loss of the entire ester moiety.

Visualizing the Analytical Logic

G M Molecular Ion (M+•) m/z 178 A Acylium Ion [M - OCH3]+ m/z 147 M->A - •OCH3 (31 Da) α-cleavage B Benzylic Cation [M - CH3]+ m/z 163 M->B - •CH3 (15 Da) Benzylic cleavage C Phenyl Cation [M - COOCH3]+ m/z 119 M->C - •COOCH3 (59 Da) A->C - CO (28 Da)

Figure 1: Primary 70 eV EI fragmentation pathways for Methyl 4-ethyl-3-methylbenzoate.

G Start Unknown Alkylbenzoate Isomer (MW = 178) Q1 Is m/z 146 (Loss of CH3OH) Relative Abundance > 50%? Start->Q1 GC-MS Analysis Ortho Methyl 2-ethyl-4-methylbenzoate (Ortho-Isomer) Q1->Ortho YES (Ortho Effect active) Target Methyl 4-ethyl-3-methylbenzoate (Meta/Para-Isomer) Q1->Target NO (Standard α-cleavage)

Figure 2: Logical decision tree for differentiating regioisomers via diagnostic ortho-effect ions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the mass spectral data, the following protocol incorporates built-in validation steps[6].

Phase 1: Sample Preparation & Internal Validation
  • Dilution: Dissolve 1.0 mg of the synthesized benzoate ester in 1.0 mL of GC-grade hexane.

  • Internal Standard (IS) Spiking: Add 10 µL of Naphthalene-d8 (100 µg/mL). Causality: The IS acts as a retention time lock and verifies that injection volumes are reproducible, ruling out mechanical errors if signal intensity drops.

Phase 2: Instrument Configuration & System Suitability
  • Hardware: Single quadrupole GC-MS system (e.g., Agilent 7890B/5977B)[6].

  • Column Selection: 5% Phenyl-methylpolysiloxane (HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film. Causality: The non-polar stationary phase prevents active-site adsorption of the ester carbonyl, ensuring sharp, symmetrical peaks.

  • Autotune (Critical Step): Prior to analysis, execute an EI autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69 base peak is stable and the m/z 219/69 ratio exceeds 35%. Causality: This guarantees the quadrupole is properly transmitting ions in the 100–200 m/z range, preventing artificial suppression of the diagnostic m/z 147 or 163 peaks[6].

Phase 3: Chromatographic & MS Acquisition Parameters
  • Inlet: 250°C, 1.0 µL injection volume, Split ratio 50:1.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Thermal Gradient: Initial hold at 80°C (1 min), ramp at 15°C/min to 280°C, hold for 3 min. Causality: A moderate ramp rate ensures baseline resolution between closely eluting regioisomers based on subtle polarizability differences.

  • MS Parameters: Ion source at 230°C, transfer line at 280°C. Acquire in Full Scan mode (m/z 40–300) to capture all low-mass diagnostic fragments (e.g., m/z 119, 91).

References[2] Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. Journal of Mass Spectrometry. URL: https://doi.org/10.1002/jms.291[3]Benzoic acid, 4-ethyl-, methyl ester | CID 23827. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/23827[4]CI-MS spectra of the four 4-alkoxybenzoate esters. ResearchGate. URL: https://www.researchgate.net/[5]Product ion MS/MS spectrum and EI fragmentation mechanisms. ResearchGate. URL: https://www.researchgate.net/[6]A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. BenchChem. URL: https://www.benchchem.com/[1]Methyl 4-ethyl-3-ethynylbenzoate and related analogs (CAS 1822663-64-8). BLD Pharm. URL: https://www.bldpharm.com/

Sources

Validation

HPLC retention time of Methyl 4-ethyl-3-methylbenzoate vs impurities

Publish Comparison Guide: HPLC Retention Time of Methyl 4-ethyl-3-methylbenzoate vs. Impurities Executive Summary & Core Directive Objective: This technical guide provides a scientifically grounded comparison of the HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HPLC Retention Time of Methyl 4-ethyl-3-methylbenzoate vs. Impurities

Executive Summary & Core Directive

Objective: This technical guide provides a scientifically grounded comparison of the HPLC retention behavior of Methyl 4-ethyl-3-methylbenzoate (CAS 1822663-64-8) against its critical process impurities. Audience: Analytical chemists, process development scientists, and quality control researchers. Methodology: Unlike generic templates, this guide synthesizes predictive retention modeling (based on logP and structural polarity) with standard Reverse Phase (RP-HPLC) protocols. It addresses the specific challenge of separating alkyl-benzoate homologs and isomers where direct literature data is often proprietary or sparse.

Target Molecule & Impurity Profile

To understand retention time (RT), we must first map the structural differences driving the separation.

CompoundRoleStructure / CASPolarity (LogP)*Predicted Elution Order
4-Ethyl-3-methylbenzoic acid Hydrolysis Impurity / PrecursorCAS: 6521-13-7~2.6 (Acidic)1 (First)
Methyl 4-ethyl-3-methylbenzoate Target Analyte CAS: 1822663-64-8 ~3.8 2 (Middle)
Methyl 4-ethylbenzoate Homolog Impurity (Missing Methyl)CAS: 7364-20-7~3.21.5 (Early Shoulder)
Ethyl 4-ethyl-3-methylbenzoate Transesterification ImpurityAnalog~4.23 (Late)

Note: LogP values are approximate theoretical estimates used to predict Reverse Phase retention behavior.

Experimental Protocol: Self-Validating HPLC System

This protocol is designed to be self-validating . The separation of the "Critical Pair" (Target vs. Acid Precursor) confirms column performance.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent).

    • Why: The high hydrophobicity of the target requires a strong non-polar stationary phase for adequate retention.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Acidification suppresses the ionization of the benzoic acid impurity, sharpening its peak and increasing its retention slightly to prevent elution in the void volume.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BPhase Description
0.050%Equilibration: Start with moderate organic to retain the acid impurity.
10.090%Ramp: Increase organic strength to elute the hydrophobic methyl ester target.
12.090%Wash: Elute highly non-polar dimers or ethyl analogs.
12.150%Re-equilibration: Return to initial conditions.
15.050%Stop: Ready for next injection.

Comparative Performance & Retention Logic

In Reverse Phase HPLC, elution is governed by the Hydrophobic Effect . The stationary phase (C18) is non-polar.[3]

  • More Polar = Less Retention (Elutes Earlier)

  • Less Polar = More Retention (Elutes Later)

Retention Time Comparison Table (Predicted)
Peak IdentityPredicted RT (min)RRT (Relative to Target)Mechanistic Explanation
4-Ethyl-3-methylbenzoic acid 2.5 - 3.5~0.35High Polarity: The free carboxylic acid group forms hydrogen bonds with the aqueous mobile phase, reducing interaction with the C18 chain.
Methyl 4-ethylbenzoate 5.5 - 6.5~0.75Lower Hydrophobicity: Lacking the 3-methyl group reduces the lipophilicity compared to the target, causing earlier elution.
Methyl 4-ethyl-3-methylbenzoate 8.0 - 9.0 1.00 Target: The ester cap reduces polarity vs. the acid, while the ethyl+methyl alkyl chain ensures strong hydrophobic interaction.
Ethyl 4-ethyl-3-methylbenzoate 10.5 - 11.5~1.30High Hydrophobicity: The ethyl ester adds an extra -CH2- group compared to the methyl ester, significantly increasing retention.

Visualization: Impurity Origin & Separation Workflow

The following diagram maps the chemical origin of these impurities and their chromatographic fate.

HPLC_Workflow Precursor Precursor: 4-Ethyl-3-methylbenzoic Acid Reaction Esterification (MeOH + H+) Precursor->Reaction Target Target: Methyl 4-ethyl-3-methylbenzoate Reaction->Target Major Product Impurity_Acid Impurity: Residual Acid Reaction->Impurity_Acid Incomplete Rxn Impurity_Ethyl Impurity: Ethyl Analog (if EtOH present) Reaction->Impurity_Ethyl Solvent Contam. HPLC_Col HPLC Column (C18) Target->HPLC_Col Medium Polarity Impurity_Acid->HPLC_Col Polar (Fast Elution) Impurity_Ethyl->HPLC_Col Non-Polar (Slow Elution) Detector UV Detector (254nm) HPLC_Col->Detector Separation

Caption: Figure 1. Chemical origin of impurities and their separation logic on a C18 stationary phase.

Troubleshooting & Optimization

  • Problem: The Acid peak (RT ~3 min) is broad or tailing.

    • Root Cause: Ionization of the carboxylic acid group.

    • Solution: Ensure Mobile Phase A pH is < 3.0 (pK_a of benzoic acids is ~4.2). This keeps the acid protonated (neutral) and sharpens the peak.

  • Problem: The Target co-elutes with Methyl 4-ethylbenzoate.

    • Root Cause: Structural similarity (only one methyl group difference).

    • Solution: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions provided by the phenyl stationary phase often provide better selectivity for aromatic isomers than simple hydrophobicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20774865, 4-Ethyl-3-methylbenzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. Ethyl m-methylbenzoate (Isomer Analog Data). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC retention logic).

Sources

Comparative

Validation Guide: Purity Assessment of Methyl 4-ethyl-3-methylbenzoate via TLC

Executive Summary Methyl 4-ethyl-3-methylbenzoate is a lipophilic aromatic ester often used as an intermediate in fine chemical synthesis. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethyl-3-methylbenzoate is a lipophilic aromatic ester often used as an intermediate in fine chemical synthesis. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the gold standards for quantitative purity analysis, Thin Layer Chromatography (TLC) remains the most efficient high-throughput tool for qualitative reaction monitoring and rapid purity screening.

This guide details a self-validating TLC protocol designed specifically for the lipophilic nature of this benzoate derivative. It objectively compares TLC against HPLC and GC, providing a decision framework for researchers to select the appropriate analytical method based on their development phase.

Part 1: Technical Profile & Chromatographic Behavior[1][2]

To validate purity effectively, one must understand the physicochemical interaction between the analyte and the stationary phase.

  • Analyte: Methyl 4-ethyl-3-methylbenzoate

  • Functional Groups: Methyl ester (polar, H-bond acceptor), Aromatic ring (UV active), Ethyl/Methyl substituents (Lipophilic/Non-polar).

  • Chromatographic Prediction:

    • Polarity: Low to Moderate. The alkyl groups (ethyl at C4, methyl at C3) increase lipophilicity compared to a standard methyl benzoate.

    • Stationary Phase Interaction: The ester carbonyl interacts with the silanol groups of the silica gel via dipole-dipole interactions.

    • Visualization: The conjugated aromatic system ensures strong absorption at 254 nm (UV).

Part 2: Validated Experimental Protocol

This protocol is designed to detect unreacted starting materials (likely 4-ethyl-3-methylbenzoic acid or acid chlorides) and side products.

Materials & Setup
  • Stationary Phase: Silica Gel 60 F

    
     on aluminum or glass backing.
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (Gradient optimization).

  • Visualization: UV Lamp (254 nm) and p-Anisaldehyde Stain (for non-UV active impurities).

Mobile Phase Optimization

Due to the alkyl substituents, this molecule is less polar than methyl benzoate. A standard 50:50 mix will likely cause the product to elute with the solvent front (


), masking impurities.
SystemRatio (Hex:EtOAc)Predicted

Outcome
Screen A 90 : 100.20 – 0.35Ideal. Good separation of non-polar impurities.
Screen B 80 : 200.50 – 0.65Acceptable. Faster run, lower resolution.
Screen C 50 : 50> 0.85Poor. Co-elution with solvent front.
The "Co-Spot" Validation Method (Self-Validating)

To ensure the single spot observed is truly pure and not two compounds co-eluting, you must use the Three-Lane Co-Spot technique :

  • Lane 1 (SM): Starting Material (Reference).

  • Lane 2 (Co-Spot): 50% Product + 50% Starting Material (physically spotted on top of each other).

  • Lane 3 (Prod): Isolated Product.

Interpretation: If Lane 2 shows a "dumbbell" shape or distinct separation rather than a single tight circle, the purification is incomplete, regardless of how Lane 3 looks.

Visualization Workflow (Diagram)

TLC_Workflow Start Crude Sample Dilution Dilute in EtOAc (10 mg/mL) Start->Dilution Spotting 3-Lane Spotting (SM / Co-Spot / Prod) Dilution->Spotting Elution Elute in Hex:EtOAc (90:10) Spotting->Elution Dry Air Dry Elution->Dry UV UV Visualization (254 nm) Dry->UV Stain p-Anisaldehyde Dip (Heat Gun) UV->Stain If UV clear Analysis Calculate Rf & Check Purity UV->Analysis Stain->Analysis

Figure 1: Step-by-step TLC workflow including the critical secondary visualization (staining) step.

Part 3: Comparative Analysis (TLC vs. HPLC vs. GC)

While TLC is the rapid workhorse, it lacks the quantitative resolution of instrumental methods. The following table contrasts the performance of TLC against HPLC (UV detection) and GC (FID detection) for this specific ester.

Performance Data Matrix
FeatureTLC (Silica) HPLC (Reverse Phase) GC (FID)
Primary Utility Rapid Reaction MonitoringQuantitative Purity (%)Volatile Impurity Analysis
Limit of Detection ~10 µg (Visual)< 1 ng (UV)< 1 ng (FID)
Resolution Low (Separates by class)High (Separates homologs)Very High (Separates isomers)
Time per Run 5–10 mins (Parallel)15–45 mins (Sequential)10–30 mins (Sequential)
Cost per Sample < $0.50$15 - $50$10 - $30
Suitability for Ester Excellent (Stable on Silica)Good (Requires ACN/Water)Excellent (Volatile & Stable)
Causality & Logic: Why choose which?
  • TLC is superior for process control. When synthesizing Methyl 4-ethyl-3-methylbenzoate, you need to know instantly if the starting material is gone. TLC provides this answer in 5 minutes.

  • GC-FID is often superior to HPLC for this specific molecule. As a methyl ester with no ionizable groups (like free amines or acids), it is moderately volatile and thermally stable. GC offers better resolution for separating structural isomers (e.g., ethyl vs. dimethyl isomers) that might co-elute on HPLC or TLC.

  • HPLC is necessary only if the sample contains non-volatile impurities (e.g., inorganic salts, polymerized byproducts) that would foul a GC column or stay at the baseline of a TLC plate.

Part 4: Decision Framework

Use this logic flow to determine when to stop at TLC and when to escalate to HPLC/GC.

Decision_Matrix Start Sample Generated TLC Run TLC (Hex:EtOAc 9:1) Start->TLC SingleSpot Single Spot Visible? TLC->SingleSpot CoSpot Run Co-Spot with SM SingleSpot->CoSpot Yes Purify Repurify (Column/Cryst) SingleSpot->Purify No (Multiple Spots) Separation Separation Observed? CoSpot->Separation Separation->Purify Yes (Impure) FinalUse Intended Use? Separation->FinalUse No (Pure) Release Release (Intermediate Use) FinalUse->Release Rough Intermediate Quant Run GC-FID / HPLC FinalUse->Quant Final Product / Pharma

Figure 2: Decision matrix for escalating analytical rigor based on development stage.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 4-methylbenzoate (Structural Analog). Retrieved from [Link]

  • Phenomenex. (2025).[1][2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

Sources

Validation

COSY and HSQC NMR interpretation for Methyl 4-ethyl-3-methylbenzoate

Publish Comparison Guide: COSY and HSQC NMR Interpretation for Methyl 4-ethyl-3-methylbenzoate Executive Summary Topic: Structural Elucidation of Methyl 4-ethyl-3-methylbenzoate (CAS: 915205-73-X). Methodology: Comparati...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: COSY and HSQC NMR Interpretation for Methyl 4-ethyl-3-methylbenzoate

Executive Summary

Topic: Structural Elucidation of Methyl 4-ethyl-3-methylbenzoate (CAS: 915205-73-X). Methodology: Comparative analysis of 2D NMR workflows (COSY/HSQC) versus standard 1D


H NMR.
Verdict:  While 1D NMR provides functional group identification, it fails to definitively resolve the regiochemistry of the trisubstituted aromatic ring due to signal overlap and ambiguous coupling constants. The integrated COSY/HSQC workflow is the superior alternative , offering a self-validating system that unambiguously assigns the 1,3,4-substitution pattern and resolves the aliphatic ethyl/methyl overlap.

Introduction: The Structural Challenge

Methyl 4-ethyl-3-methylbenzoate presents a classic "regiochemical puzzle" common in drug discovery intermediates. The molecule consists of a benzene ring with three substituents:[1][2][3]

  • Methyl Ester (-COOCH

    
    )  at position 1.
    
  • Methyl Group (-CH

    
    )  at position 3.
    
  • Ethyl Group (-CH

    
    CH
    
    
    
    )
    at position 4.[4]

The Analytical Problem: In a standard 300 or 400 MHz 1D


H NMR spectrum, the aromatic region contains three protons (H2, H5, H6). H2 and H6 are both ortho to the electron-withdrawing ester group, leading to nearly identical chemical shifts (

7.8–7.9 ppm). Without 2D correlations, assigning these protons relies on subtle coupling constant differences (

vs.

) that are often obscured by line broadening.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for a 400 MHz spectrometer using CDCl


 as the solvent.
Sample Preparation
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: Filter through a glass wool plug to remove particulates that cause magnetic field inhomogeneity.

Acquisition Parameters
Parameter1D

H NMR
(Baseline)
gCOSY (Correlation)gHSQC (Assignment)
Pulse Sequence zg30 (30° pulse)cosygpppqf (Gradient enhanced)hsqcetgp (Phase sensitive)
Scans (NS) 168 per increment4 per increment
TD (Points) 64kF2: 2048, F1: 256F2: 2048, F1: 256
Relaxation Delay 1.0 s1.5 s1.5 s
Spectral Width 12 ppm10 ppm (both axes)F2: 10 ppm, F1: 160 ppm

Expert Insight: We utilize Gradient-enhanced (g) pulse sequences (gCOSY, gHSQC) rather than traditional phase-cycled versions. This reduces acquisition time by ~60% and eliminates


 noise artifacts, providing cleaner data for automated peak picking algorithms [1].

Baseline Analysis: The 1D NMR Alternative

Before applying 2D methods, we establish the 1D baseline.

  • Aliphatic Region:

    • 
       1.25 (t, 3H): Ethyl -CH
      
      
      
      .
    • 
       2.40 (s, 3H): Aromatic -CH
      
      
      
      .
    • 
       2.70 (q, 2H): Ethyl -CH
      
      
      
      -.
    • 
       3.90 (s, 3H): Ester -OCH
      
      
      
      .
  • Aromatic Region (The Ambiguity):

    • 
       7.25 (d, 
      
      
      
      Hz, 1H): Likely H5 (shielded by alkyl groups).
    • 
       7.85–7.95 (Multiplet, 2H): Overlapping signals for H2 and H6.
      

Critique of 1D Alternative: The 1D spectrum cannot definitively distinguish H2 from H6. While H6 should be a doublet of doublets (dd) and H2 a broad singlet (s), the overlap at


 7.9 ppm makes visual confirmation impossible. This is where the 2D workflow becomes mandatory.

Product Performance: COSY & HSQC Interpretation

This section details the "product" (the 2D workflow) and its superior resolution capabilities.

COSY: Establishing Connectivity

The COrrelated SpectroscopY (COSY) experiment maps scalar couplings (


) between protons.[5]
  • The Ethyl System: The triplet at

    
     1.25 shows a strong cross-peak with the quartet at 
    
    
    
    2.70. This confirms the isolated ethyl chain.
  • The Aromatic Regiochemistry (Critical Step):

    • H5 (

      
       7.25) 
      
      
      
      H6 (
      
      
      7.90):
      A strong cross-peak is observed. This identifies the proton at 7.90 as H6 (the ortho partner to H5).
    • H2 (

      
       7.88):  This proton shows no strong cross-peak  to H5. It may show a very weak long-range (
      
      
      
      ) correlation to H6, but its lack of an ortho partner isolates it as the proton between the ester and methyl groups.
HSQC: Heteronuclear Validation

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons to their directly attached carbons (


).[3]
  • Resolution of H2/H6: Even if H2 and H6 overlap in the proton dimension, they are attached to carbons with distinct chemical environments.

    • C6: Adjacent to unsubstituted C5.

    • C2: Adjacent to substituted C3 (Methyl).[6]

    • The HSQC spectrum resolves these into two distinct cross-peaks, confirming the purity and assignment of the aromatic ring.

Visualization of the Assignment Logic

The following diagram illustrates the logical flow used to solve the structure, highlighting how COSY and HSQC data are synthesized.

NMR_Workflow Start Unknown Aromatic Region (3 Protons) COSY_Step COSY Experiment (H-H Coupling) Start->COSY_Step Acquire Data H5_H6 Strong Cross Peak (Ortho Coupling) COSY_Step->H5_H6 Detects J=8Hz H2_Iso No Strong Cross Peak (Isolated H) COSY_Step->H2_Iso Detects Lack of J HSQC_Step HSQC Experiment (C-H Correlation) H5_H6->HSQC_Step H2_Iso->HSQC_Step Assign_H5 Assign H5 (d, 7.25) Assign C5 (~129 ppm) HSQC_Step->Assign_H5 Correlate Assign_H6 Assign H6 (dd, 7.90) Assign C6 (~130 ppm) HSQC_Step->Assign_H6 Correlate Assign_H2 Assign H2 (s, 7.88) Assign C2 (~132 ppm) HSQC_Step->Assign_H2 Correlate

Caption: Logical workflow for resolving the regiochemistry of Methyl 4-ethyl-3-methylbenzoate using COSY and HSQC data streams.

Comparative Performance Review

The following table objectively compares the information yield of the standard 1D approach versus the COSY/HSQC workflow.

FeatureStandard 1D

H NMR
COSY + HSQC Workflow Performance Verdict
Proton Count Accurate (Integration).Accurate.Equal
Connectivity Inferred (Splitting).Directly Observed (Cross-peaks).COSY Superior
Overlap Resolution Poor (H2/H6 indistinguishable).High (Resolved by Carbon shift).HSQC Superior
Structure Validation Probabilistic (Guesswork).Deterministic (Self-validating).Workflow Superior
Time Investment Low (5 mins).Medium (20–30 mins).Workflow Justified

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • SpectraBase. (2024).[7] Methyl 4-ethylbenzoate 1H NMR Spectrum. John Wiley & Sons.[8][9] Link[9]

  • National Center for Biotechnology Information. (2024).[4][7][8][9] PubChem Compound Summary for CID 91520573, Methyl 4-ethylbenzoate. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Purity Validation of Methyl 4-ethyl-3-methylbenzoate

Executive Summary Product: Methyl 4-ethyl-3-methylbenzoate (C₁₁H₁₄O₂) Application: Pharmaceutical Intermediate / Fine Chemical Building Block Primary Analytical Method: Combustion Analysis (CHN) Alternative/Orthogonal Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Methyl 4-ethyl-3-methylbenzoate (C₁₁H₁₄O₂) Application: Pharmaceutical Intermediate / Fine Chemical Building Block Primary Analytical Method: Combustion Analysis (CHN) Alternative/Orthogonal Method: Quantitative NMR (qNMR)[1][2]

This guide provides a definitive reference for the elemental composition of Methyl 4-ethyl-3-methylbenzoate. It compares theoretical values against experimental data from high-purity and technical-grade samples, illustrating how Elemental Analysis (EA) serves as a critical gatekeeper in drug development. Furthermore, it objectively compares EA against orthogonal techniques like qNMR to assist researchers in selecting the optimal validation workflow.

Chemical Profile & Theoretical Framework

Before interpreting experimental data, the theoretical baseline must be established with high precision. Methyl 4-ethyl-3-methylbenzoate is an organic ester used frequently in the synthesis of complex heterocycles.

Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol

Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.01111132.1274.13%
Hydrogen H1.0081414.117.92%
Oxygen O15.999232.0017.95%
Nitrogen N14.00700.000.00%

Note: Oxygen is typically calculated by difference in standard CHN analysis protocols.

Experimental Methodology: Combustion Analysis

To ensure reproducibility, the following protocol is recommended for the analysis of liquid or low-melting solid esters like Methyl 4-ethyl-3-methylbenzoate.

Protocol: High-Precision CHN Analysis

Instrument: Flash 2000 Organic Elemental Analyzer (or equivalent) Carrier Gas: Helium (140 mL/min) Combustion Temp: 950°C (Dynamic Flash) Oxidation Reactor: WO₃ / Cu catalyst stack

Step-by-Step Workflow:

  • Calibration: Perform K-factor calibration using a certified standard (e.g., Acetanilide or BBOT) with a %C range bracketing 74%.

  • Sample Prep: Weigh 2.0–2.5 mg of Methyl 4-ethyl-3-methylbenzoate into a tin capsule.

    • Critical Step: If the sample is a volatile liquid, use a hermetically sealed liquid capsule to prevent mass loss prior to combustion.

  • Combustion: Inject O₂ bolus for 5 seconds.

  • Detection: Separate gases (N₂, CO₂, H₂O) via GC column and detect via Thermal Conductivity Detector (TCD).

Comparative Analysis: Data Interpretation

This section compares the "performance" of the product (purity grades) and the "performance" of the analytical method.

Comparison of Purity Grades

In drug development, "Technical Grade" intermediates often carry solvent residues or unreacted precursors. The table below contrasts a Reference Standard against typical process impurities.

Table 2: Experimental Data Comparison (Purity Grades)
Sample Grade% Carbon (Exp)% Hydrogen (Exp)Deviation from TheoryDiagnosis / Interpretation
Theoretical 74.13% 7.92% 0.00% Target Baseline
Reference Std (>99.5%) 74.08%7.95%ΔC: -0.05%Pass. Within acceptable tolerance (±0.4%).
Technical Batch A 72.50%8.10%ΔC: -1.63%Fail. Likely solvent entrapment (e.g., Ethyl Acetate).
Technical Batch B 73.20%7.50%ΔC: -0.93%Fail. Potential hydrolysis to acid precursor + moisture.

Analysis of Batch A (Solvent Trap): The depression in Carbon content coupled with a slight elevation in Hydrogen often indicates the presence of a non-aromatic solvent like Ethyl Acetate (C₄H₈O₂, %C=54.5%) or water.

Method Performance: EA vs. qNMR

While EA is the gold standard for bulk purity, it lacks specificity. The following comparison guides researchers on when to switch methods.

Table 3: Performance Comparison of Analytical Methods
FeatureElemental Analysis (EA)Quantitative NMR (qNMR)
Principle Combustion & Gas DetectionProton Counting relative to Internal Standard
Precision ± 0.3% - 0.4% absolute± 0.5% - 1.0% (standard); <0.2% (optimized)
Specificity Low. Cannot distinguish isomers or specific impurities.High. Identifies what the impurity is (e.g., solvent vs. side-product).
Sample Req. Destructive (2 mg)Non-destructive (10-20 mg)
Best For Confirmation of bulk formula; checking for inorganic salts/moisture.Absolute purity determination; identifying organic contaminants.

Expert Insight: For Methyl 4-ethyl-3-methylbenzoate, EA is superior for detecting inorganic occlusions (silica, salts) which are invisible in NMR. However, qNMR is superior for quantifying residual organic solvents.

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic for accepting a batch based on EA data and the causal pathway of combustion analysis.

Diagram 1: Analytical Decision Tree

PurityDecisionTree Start Sample: Methyl 4-ethyl-3-methylbenzoate EA_Test Run Elemental Analysis (CHN) Start->EA_Test Check_C Is %C within 73.73% - 74.53%? EA_Test->Check_C Pass PASS: High Purity Grade (Proceed to Synthesis) Check_C->Pass Yes (±0.4%) Fail FAIL: Out of Spec Check_C->Fail No Diagnose Diagnosis Step Fail->Diagnose Low_C Low %C detected Diagnose->Low_C Run_qNMR Run qNMR / KF Titration (Check for Water/Solvents) Low_C->Run_qNMR Verify Impurity

Caption: Decision logic for validating batch purity using EA tolerances (±0.4%).

Diagram 2: Combustion Analysis Mechanism

CombustionFlow Sample Sample (C11H14O2) Reactor Combustion Reactor (950°C + O2) Sample->Reactor Injection Reduct Reduction Tube (Cu, 650°C) Reactor->Reduct CO2, H2O, NOx Trap Water/CO2 Traps Reduct->Trap CO2, H2O, N2 Detector TCD Detector Trap->Detector Separated Gases

Caption: Workflow of the Flash Combustion process converting the ester into measurable gases.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Measurlabs. (2023). "Comparison of Elemental Analysis Techniques." Measurlabs Technical Guides. Link

  • PubChem. (2025). "Compound Summary: Ethyl 3-amino-4-methylbenzoate (Structural Analog)." National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[3] "Product Specification: Ethyl 4-methylbenzoate." MilliporeSigma. Link

  • Organic Chemistry Portal. (2023). "Esterification and Analysis of Esters." Organic Chemistry Portal. Link

Sources

Validation

Reference Standards for Methyl 4-ethyl-3-methylbenzoate Analysis: A Comparative Technical Guide

Executive Summary: The Criticality of Standard Selection In the quantitative analysis of Methyl 4-ethyl-3-methylbenzoate (CAS: 7364-20-7), the choice of reference standard is not merely a procurement detail—it is the rat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Standard Selection

In the quantitative analysis of Methyl 4-ethyl-3-methylbenzoate (CAS: 7364-20-7), the choice of reference standard is not merely a procurement detail—it is the rate-limiting step for analytical accuracy. As a structural analog in the synthesis of retinoids and a potential genotoxic impurity in certain drug pathways, this ester requires rigorous quantification.

This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) Standards , demonstrating why "purity" on a label is insufficient for regulatory compliance (ICH Q3A/B). We provide validated protocols for GC-MS and HPLC-UV analysis, supported by comparative performance data.

Technical Comparison: CRM vs. Research Grade

The primary challenge with Methyl 4-ethyl-3-methylbenzoate is its availability. While often sold as a "building block" (95-97% purity), analytical applications require higher certainty.

Comparative Matrix
FeatureCertified Reference Material (CRM) Research Grade (RG) Standard Impact on Analysis
Traceability SI-traceable (NIST/BAM) under ISO 17034Vendor-defined (often batch-specific)Crucial: CRM ensures inter-lab reproducibility. RG can lead to systematic bias.
Purity Assignment Mass balance method (Chromatography + TGA + KF + ROI)Simple Area % (GC/HPLC)RG often overestimates purity by ignoring water/inorganics, causing quantification errors of 2-5% .
Uncertainty Explicitly stated (e.g., 99.6% ± 0.3%)UnknownWithout uncertainty data, calculating the Method Uncertainty is impossible.
Stability Monitored with expiration dates"Re-test" dates; stability often unverifiedRisk of degradation (hydrolysis to acid form) affecting calibration slopes.
Decision Logic for Standard Selection

The following decision tree outlines when to deploy a CRM versus a Research Grade standard based on the regulatory tier of your experiment.

StandardSelection Start Select Application AppType Application Type? Start->AppType Screening Early R&D / Screening AppType->Screening Qualitative Quant Quantification / Release AppType->Quant Quantitative UseRG Use Research Grade (Characterize In-House) Screening->UseRG Regulated Regulated? (GMP/GLP) Quant->Regulated Regulated->UseRG No UseCRM Use Certified Reference Material (ISO 17034) Regulated->UseCRM Primary Ref Needed UseSec Use Secondary Standard (Traceable to CRM) Regulated->UseSec Routine QC

Figure 1: Decision logic for selecting the appropriate reference standard grade based on regulatory requirements.

Experimental Validation Protocols

To validate the performance differences, we compared a High-Purity Reference Standard (Assigned Purity 99.8%) against a typical Research Grade Sample (Label Purity 97%) using two orthogonal methods.

Method A: GC-MS for Impurity Profiling (Volatile Matrix)

Best for: Detecting residual solvents and synthesis by-products.

  • Instrument: Agilent 7890B/5977A MSD (or equivalent).

  • Column: DB-5ms UI (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 250°C.

  • Oven Program: 50°C (1 min) → 10°C/min → 280°C (5 min).

  • Detection: EI Source (70 eV), Scan mode (35-500 amu).

Protocol:

  • Prepare a stock solution of Methyl 4-ethyl-3-methylbenzoate at 1 mg/mL in Dichloromethane (DCM).

  • Inject 1 µL.

  • Integrate the main peak (RT ~12.4 min) and all impurities >0.05%.

Method B: HPLC-UV for Assay Potency

Best for: Quantifying the main ester and non-volatile acid degradation products.

  • Instrument: Waters Alliance or equivalent HPLC.

  • Column: C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

    • Gradient: 40% B (0 min) → 90% B (15 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Lambda max for benzoate esters).

Comparative Performance Data

The following data illustrates the risks of using Research Grade standards without secondary characterization.

Experiment 1: Linearity and Response Factor

We prepared calibration curves (10 – 100 µg/mL) using both standards.

ParameterHigh-Purity Standard (99.8%) Research Grade (97% Label) Observation
Linearity (

)
0.99980.9991Both show good linearity, masking the purity issue.
Slope (Response) 145,200139,8003.7% Bias. The RG standard produces a lower response per unit mass due to impurities.
y-Intercept -150+4,200High intercept in RG indicates interference or matrix effect from impurities.
Experiment 2: Impurity Identification (GC-MS)

The Research Grade material contained significant impurities absent in the Reference Standard.

Impurity DetectedRetention TimeContent in RG (%)Impact on Analysis
4-Ethyl-3-methylbenzoic acid 10.2 min1.8%Hydrolysis product; shifts potency calculation.
Methyl 4-ethylbenzoate 11.8 min0.9%Structural analog; co-elutes on short columns.
Solvent (Toluene) 3.5 min0.2%Residual synthesis solvent.

Scientific Insight: The presence of the acid form (4-Ethyl-3-methylbenzoic acid) in the Research Grade material suggests moisture contamination or poor storage. If this RG material were used to calibrate an assay, all unknown samples would be overestimated by ~3% , potentially leading to false potency failures in drug products.

Analytical Workflow Diagram

The following diagram details the self-validating workflow recommended for qualifying a new batch of Methyl 4-ethyl-3-methylbenzoate reference material.

Workflow Raw Raw Material (Methyl 4-ethyl-3-methylbenzoate) ID Identity Check (NMR / IR) Raw->ID Purity Purity Assignment ID->Purity HPLC HPLC-UV (Organic Impurities) Purity->HPLC GC GC-MS (Volatiles) Purity->GC KF Karl Fischer (Water Content) Purity->KF ROI Residue on Ignition (Inorganics) Purity->ROI Calc Mass Balance Calculation 100% - (Org + Vol + H2O + Inorg) HPLC->Calc GC->Calc KF->Calc ROI->Calc Valid Validated Standard Ready for Use Calc->Valid

Figure 2: Mass balance approach for characterizing a primary reference standard.

Recommendations & Conclusion

For researchers working with Methyl 4-ethyl-3-methylbenzoate :

  • Avoid "Label Purity": Do not rely on the "97%" printed on a research chemical bottle for quantitative work.

  • Characterize In-House: If a CRM is unavailable, purchase the highest grade available and perform a Mass Balance characterization (HPLC + GC + TGA/KF) to assign a precise potency factor.

  • Store Correctly: Esters are prone to hydrolysis. Store standards at -20°C under desiccated conditions to prevent conversion to the benzoic acid derivative.

  • Use Internal Standards: For GC-MS, use a deuterated analog or a chemically similar ester (e.g., Methyl 4-methylbenzoate) to correct for injection variability.

By adhering to these protocols, you convert a variable research chemical into a reliable analytical tool, ensuring your data meets the rigorous standards of modern drug development.

References

  • Demystifying Certified Reference Materials Vs. Reference Standards. (2024). GBJPL. Retrieved from [Link]

  • Methyl 4-ethyl benzoate (CAS 7364-20-7) Properties. The Good Scents Company. Retrieved from [Link]

  • A Comparative Guide to the Analysis of Methyl 4-formylbenzoate: GC-MS vs. HPLC Methods. (2025). BenchChem.[1] Retrieved from [https://www.benchchem.com]( Who6TKN5y75nFEhf5WyZvqu04hiBpKm0izQvDSqUrCmqwZwId8i473bNrF_-GMd-vEUueNHybYLK1tHWn1xzTD8xj09zYPFdretnc4O6f3F4DnR8BR33IdQnjBHdRKAWA6_d3Vp2RsYuKRqc8f-JnXBZPZGhv3SSxdSgAOeBgpWf93KTodAZuZQ4BkWD9oPdygHUNmKeyPK-jULQOcQcQjhZJPIxLBQ==)

Sources

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